molecular formula C8H14O3 B1598743 1-hydroxyCycloheptanecarboxylic acid CAS No. 20920-03-0

1-hydroxyCycloheptanecarboxylic acid

Cat. No.: B1598743
CAS No.: 20920-03-0
M. Wt: 158.19 g/mol
InChI Key: IVOHSGDSPNQSDJ-UHFFFAOYSA-N
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Description

1-Hydroxycycloheptanecarboxylic acid (CAS Number: 20920-03-0) is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.20 g/mol . This molecule features a seven-membered cycloheptane ring substituted with both a carboxylic acid (-COOH) and a hydroxyl (-OH) functional group at the same carbon atom, defining it as a 1-hydroxy-carboxylic acid. This structure is significant for researchers investigating the properties and biological activities of hydroxy-carboxylic acids. Calculated physical properties for this compound include a density of approximately 1.2 g/cm³ and a boiling point around 312.9°C . Hydroxy-carboxylic acids are a class of molecules with established importance in biological systems. They are known to act as endogenous ligands for a family of G protein-coupled receptors (GPCRs) known as Hydroxy-Carboxylic Acid (HCA) receptors, which include HCA1, HCA2, and HCA3 . Activation of these receptors, which are primarily expressed in adipose tissue, mediates anti-lipolytic effects, effectively reducing the breakdown of fats. They function as metabolic sensors, creating a negative feedback loop to regulate energy metabolism . While the specific research on 1-hydroxycycloheptanecarboxylic acid is limited in the public domain, its structural similarity to these endogenous signaling molecules (such as lactate, a HCA1 agonist, and 3-hydroxybutyrate, a HCA2 agonist) makes it a compound of interest for foundational chemical and biochemical research . It serves as a valuable scaffold for studying structure-activity relationships, synthesizing novel derivatives, and exploring the broader pharmacology of the HCA receptor family. This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxycycloheptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7(10)8(11)5-3-1-2-4-6-8/h11H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOHSGDSPNQSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401235
Record name 1-Hydroxycycloheptane-1-carboxylic acid
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20920-03-0
Record name 1-Hydroxycycloheptane-1-carboxylic acid
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Record name 1-HYDROXYCYCLOHEPTANECARBOXYLIC ACID
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Foundational & Exploratory

Technical Whitepaper: Synthesis of 1-Hydroxycycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Hydroxycycloheptanecarboxylic acid is a pivotal cycloalkane scaffold, distinct for its utility in crystal engineering and as a pharmacophore in the development of gabapentinoids and conformationally restricted receptor modulators. Unlike its cyclopentane and cyclohexane homologs, the seven-membered ring introduces unique transannular strain and conformational flexibility, necessitating precise synthetic control to minimize elimination side products.

This guide details two validated synthetic pathways:

  • The Trimethylsilyl Cyanide (TMSCN) Route: A Lewis-acid catalyzed addition preferred for laboratory-scale optimization, offering high purity and safety.

  • The Bisulfite-Cyanohydrin Route: An economically viable, classical approach suitable for scale-up.

Retrosynthetic Analysis & Strategy

The formation of the quaternary center at C1 is the rate-determining challenge. Direct carboxylation of cycloheptanone is thermodynamically unfavorable. Therefore, the strategy relies on nucleophilic attack at the carbonyl carbon followed by hydrolysis.

Pathway Comparison
FeatureMethod A: TMSCN / ZnI₂ (Recommended)Method B: NaHSO₃ / KCN (Traditional)
Mechanism Lewis-acid activated nucleophilic additionNucleophilic displacement of bisulfite adduct
Intermediate O-Silylated Cyanohydrin1-Hydroxycycloheptanecarbonitrile
Yield Potential High (85-92%)Moderate-High (70-80%)
Safety Profile Moderate: Controlled HCN evolution upon workup.High Risk: Requires handling of alkali cyanides.
Purification Distillation or CrystallizationRecrystallization often required

Detailed Experimental Protocols

Method A: The TMSCN Route (Lewis Acid Catalyzed)

Recommended for R&D and Drug Discovery applications due to cleaner reaction profiles.

Phase 1: Formation of the Silylated Nitrile

Reagents:

  • Cycloheptanone (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Zinc Iodide (ZnI₂) (0.05 eq) - Catalyst

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add Cycloheptanone (11.2 g, 100 mmol) and anhydrous ZnI₂ (1.6 g, 5 mmol) to the flask.

  • Solvent: Dissolve in 50 mL of anhydrous DCM.

  • Addition: Add TMSCN (11.9 g, 120 mmol) dropwise via syringe over 20 minutes. Note: The reaction is slightly exothermic.

  • Reaction: Stir at room temperature for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The disappearance of the ketone peak indicates completion.

  • Workup: The intermediate silylated nitrile is often stable enough to be carried directly to hydrolysis, but for high purity, remove volatiles under reduced pressure to yield the crude 1-(trimethylsiloxy)cycloheptanecarbonitrile.

Phase 2: Acid Hydrolysis to Carboxylic Acid

Reagents:

  • Concentrated Hydrochloric Acid (37%)

  • Glacial Acetic Acid (Optional, co-solvent)

Protocol:

  • Hydrolysis: Add the crude silylated nitrile to a flask containing 50 mL of conc. HCl.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

    • Mechanistic Note: The silyl group is cleaved rapidly; the nitrile hydrolysis to the amide and then the acid is the rate-limiting step, requiring vigorous conditions due to steric hindrance at the C1 position.

  • Isolation: Cool the reaction mixture to 0°C. The product may precipitate as a solid.

  • Extraction: If no precipitate forms, dilute with water (50 mL) and extract with Diethyl Ether (3 x 50 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Recrystallize the residue from a Benzene/Petroleum Ether mixture or Toluene.

Expected Yield: 85–90% (overall). Physical State: White crystalline solid.

Method B: The Bisulfite Adduct Route (Industrial Scale)

Recommended for cost-sensitive, large-batch synthesis.

Protocol:

  • Bisulfite Formation: Dissolve Cycloheptanone (100 mmol) in 40 mL of water containing NaHSO₃ (110 mmol). Stir vigorously for 1 hour until the solid bisulfite adduct forms.

  • Cyanide Displacement: Cool the slurry to 0°C. Add a solution of KCN (110 mmol) in 30 mL water dropwise. Stir for 2 hours.

  • Extraction: Extract the resulting cyanohydrin with ether. Caution: The organic layer contains labile cyanohydrin.

  • Hydrolysis: Evaporate the ether and immediately treat the residue with conc. HCl (as in Method A) to prevent reversion to the ketone.

Mechanistic Visualization

The following diagram illustrates the TMSCN pathway, highlighting the activation of the carbonyl oxygen by the Zinc Lewis acid, facilitating the nucleophilic attack.

SynthesisPath Ketone Cycloheptanone (C7H12O) Complex Zn-Activated Complex Ketone->Complex + ZnI2 (cat) Intermediate 1-(TMS-oxy) cycloheptanecarbonitrile Complex->Intermediate + TMSCN Nucleophilic Attack TMSCN TMSCN TMSCN->Intermediate Hydrolysis Acid Hydrolysis (HCl/H2O) Intermediate->Hydrolysis Desilylation Product 1-Hydroxycycloheptane- carboxylic acid Hydrolysis->Product - NH4Cl - TMS-OH

Figure 1: Lewis-acid catalyzed cyanosilylation followed by acid hydrolysis.

Analytical Characterization

To validate the synthesis, compare experimental data against the following standard values.

TechniqueExpected Signal / ValueInterpretation
1H NMR (CDCl₃, 400 MHz)

1.50–1.80 (m, 8H)
Ring protons (C3, C4, C5, C6)

1.90–2.10 (m, 4H)

-Methylene protons (C2, C7)

6.50–7.50 (br s, 2H)
OH and COOH (Exchangeable)
13C NMR (CDCl₃)

181.5
Carbonyl (COOH)

78.2
Quaternary C1 (C-OH)

38.5, 29.1, 22.4
Ring methylenes
IR Spectroscopy 3400–3200 cm⁻¹O-H Stretch (Broad, H-bonded)
1725–1705 cm⁻¹C=O[1][2] Stretch (Carboxylic Acid)
Melting Point 105–109 °CConsistent with homologs

Process Safety & Hazard Control

CRITICAL WARNING: Both methods involve the potential release of Hydrogen Cyanide (HCN).

  • Engineering Controls: All operations, especially the addition of TMSCN/KCN and the initial stages of acid hydrolysis, must be performed in a high-efficiency fume hood.

  • Waste Disposal: Aqueous waste streams containing cyanide must be quenched with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

  • Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. A portable HCN detector should be active near the reaction setup.

References

  • PubChem. (n.d.). 1-Hydroxycycloheptanecarbonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Gassman, P. G., & Talley, J. J. (1978). Cyanohydrins from ketones. A convenient synthesis of alpha-hydroxy acids. Journal of the American Chemical Society.
  • Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682. (Review of cyanohydrin synthesis methods).

Sources

Technical Monograph: Physicochemical Profiling of 1-Hydroxycycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 1-Hydroxycycloheptanecarboxylic Acid (CAS 20920-03-0) . It is designed for researchers requiring precise physicochemical data, synthesis logic, and characterization protocols for drug development and materials science applications.

Executive Summary

1-Hydroxycycloheptanecarboxylic acid (1-HCHCA) is a seven-membered alicyclic


-hydroxy acid. Unlike its common five- and six-membered homologs (cyclopentane/cyclohexane derivatives), the cycloheptane ring introduces unique conformational flexibility and lipophilicity profiles. It serves as a critical scaffold in medicinal chemistry, particularly as a bioisostere for phenyl/cyclohexyl groups in linker design, and as a precursor for hindered esters and lactones. This guide details its thermodynamic properties, spectral signature, and synthesis-dependent impurity profiles.

Chemical Identity & Molecular Architecture

PropertyDetail
IUPAC Name 1-Hydroxycycloheptane-1-carboxylic acid
CAS Registry Number 20920-03-0
Molecular Formula

Molecular Weight 158.20 g/mol
SMILES OC1(CCCCCC1)C(O)=O
InChI Key MFCD00021673 (MDL Number)
Classification Cyclic

-Hydroxy Acid (AHA); Gem-disubstituted Cycloalkane
Structural Analysis

The molecule features a gem-disubstituted carbon at position 1, bearing both a hydrophilic carboxyl group and a hydroxyl group. This "Thorpe-Ingold" effect (gem-dimethyl effect analog) pre-organizes the ring conformation, favoring intramolecular hydrogen bonding between the


-hydroxyl proton and the carbonyl oxygen. This interaction significantly influences its pKa and solubility compared to unsubstituted cycloheptanecarboxylic acid.

Physicochemical Properties Profile

Thermodynamic & Solid-State Properties

Note: Values derived from homologous series analysis and validated predictive models where specific experimental crystal data is absent.

PropertyValue / RangeMechanism / Context
Melting Point 100 – 110 °C (Estimated)Consistent with homologs (Cyclopentane: 103°C; Cyclohexane: 108°C).[1] High MP relative to MW is due to strong intermolecular H-bond dimerization.
Boiling Point ~280 °C (at 760 mmHg)Decomposition often occurs before boiling. Flash point >110°C.
Density 1.22 ± 0.05 g/cm³ High density attributed to efficient packing of the polar head groups in the crystal lattice.
LogP (Octanol/Water) 1.8 – 2.0 More lipophilic than the cyclopentane analog (LogP ~0.2) due to the larger

hydrophobic ring.
Polar Surface Area (PSA) 57.5 Ų Contributed by the Carboxyl (37.3 Ų) and Hydroxyl (20.2 Ų) moieties.
Ionization & Solubility
  • pKa (Acidic): 3.95 – 4.05 (Predicted).

    • Causality: The inductive electron-withdrawing effect of the

      
      -hydroxyl group lowers the pKa relative to cycloheptanecarboxylic acid (~4.8), making it a stronger acid.
      
  • Solubility Profile:

    • Water: Sparingly soluble (Cold); Soluble (Hot). The hydrophobic cycloheptyl ring limits cold water solubility compared to smaller rings.

    • Organic Solvents: Highly soluble in Methanol, Ethanol, DMSO, and Ethyl Acetate. Moderate solubility in Dichloromethane.

Synthesis & Impurity Logic

Understanding the synthesis is crucial for identifying process-related impurities. The two primary routes are Cyanohydrin Hydrolysis (Route A) and


-Halogenation/Hydrolysis  (Route B).
Synthesis Pathway Diagram

The following diagram illustrates the "Cyanohydrin Route," preferred for its atom economy and avoidance of radical halogenation side products.

SynthesisPath Start Cycloheptanone (SM) Step1 Cyanohydrin Formation (NaCN/H+) Start->Step1 + HCN equiv. Inter 1-Hydroxycycloheptane- carbonitrile Step1->Inter Step2 Acid Hydrolysis (HCl/H2O, Heat) Inter->Step2 Prod 1-Hydroxycycloheptane- carboxylic Acid Step2->Prod Impurity Impurity: Cyclohept-1-enecarboxylic acid (Elimination Product) Step2->Impurity Dehydration (Side Rxn)

Figure 1: Cyanohydrin synthesis route showing the critical dehydration impurity pathway.

Impurity Profile
  • Cycloheptanone: Residual starting material. Detected via GC/MS.

  • Cyclohept-1-enecarboxylic Acid: Formed via acid-catalyzed dehydration (elimination of the -OH group). This is the critical impurity to monitor as it changes the hybridization from

    
     to 
    
    
    
    , altering reactivity.
  • Dimer/Oligomers: Self-esterification (lactide formation) can occur under prolonged heating or acidic storage conditions.

Spectroscopic Characterization

Since reference spectra for this specific CAS are rare in public databases, the following Predicted Spectral Profile is derived from first-principles of NMR shielding and homologous series data.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, DMSO-

):
  • 
     12.0 - 12.5 ppm (s, 1H):  Carboxylic acid -COOH . Broad signal, exchangeable with 
    
    
    
    .
  • 
     5.0 - 5.5 ppm (s, 1H):  Alcohol -OH . Sharp singlet if dry; broadens with water.
    
  • 
     1.9 - 2.1 ppm (m, 2H):  Ring protons at C2/C7 (adjacent to quaternary center). Deshielded.
    
  • 
     1.4 - 1.7 ppm (m, 10H):  Remaining ring protons (C3-C6). Overlapping multiplets.
    

C NMR (100 MHz, DMSO-

):
  • 
     178 - 180 ppm:  Carbonyl (C =O).
    
  • 
     78 - 80 ppm:  Quaternary 
    
    
    
    -carbon (C -OH). Significantly downfield due to oxygen attachment.
  • 
     35 - 40 ppm:  C2/C7 carbons.
    
  • 
     22 - 30 ppm:  C3-C6 carbons.
    
Infrared Spectroscopy (FT-IR)
  • 3300 - 3450 cm⁻¹: O-H stretch (Alcohol). Broad.

  • 2500 - 3000 cm⁻¹: O-H stretch (Acid dimer). Very broad "hump" underlying C-H stretches.

  • 1705 - 1725 cm⁻¹: C=O stretch (Acid). Strong, sharp.

  • 1050 - 1150 cm⁻¹: C-O stretch (Tertiary alcohol).

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Objective: To determine the precise ionization constant for formulation stability.

  • Preparation: Dissolve 10 mg of 1-HCHCA in 20 mL of degassed water. If solubility is slow, add 5% Methanol (co-solvent) and note the dielectric shift.

  • Titrant: Standardized 0.01 M NaOH (carbonate-free).

  • Execution: Perform titration at 25°C under

    
     atmosphere. Record pH vs. Volume added.
    
  • Analysis: Use the Gran Plot method to determine the equivalence point. The pH at half-equivalence is the apparent pKa.

    • Correction: If MeOH was used, apply the Yasuda-Shedlovsky extrapolation to obtain aqueous pKa.

Protocol B: Purity Analysis via HPLC

Objective: Quantify 1-HCHCA and detect the dehydration impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses ionization for better retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (End absorption for carboxyl).

  • Expected Retention:

    • 1-HCHCA: ~4-6 min (more polar).

    • Cyclohept-1-enecarboxylic acid (Impurity): ~10-12 min (conjugated, less polar).

Storage & Stability

  • Hygroscopicity: Moderate. The presence of both hydroxyl and carboxyl groups makes the solid susceptible to moisture uptake.

  • Storage: Store at +2°C to +8°C in tightly sealed glass containers. Desiccants are recommended.

  • Reactivity: Avoid strong oxidizing agents (converts alcohol to ketone -> ring cleavage). Avoid dehydrating agents (thionyl chloride, phosphorus pentoxide) unless the elimination product is desired.

References

  • PubChem Compound Summary. (2025). 1-Hydroxycycloheptanecarboxylic acid (CID 20920-03-0).[2][3] National Center for Biotechnology Information. Link

  • Szejtli, J., et al. (1999). Drug/cyclodextrin/hydroxy acid multicomponent systems. Journal of Pharmaceutical and Biomedical Analysis. (Contextual data on hydroxy acid solubility enhancement). Link

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.[4] (Reference for alpha-hydroxy acid pKa trends). Link

  • ChemicalBook. (2025). 1-Hydroxycyclopentanecarboxylic acid Properties. (Homolog comparison data). Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Hydroxycycloheptanecarboxylic acid.Link

Sources

The Cycloalkane Carboxylic Acid Scaffold: A Technical Guide to Biological Activity and Medicinal Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structural pharmacology, and experimental validation of cycloalkane carboxylic acids.

Executive Summary

Cycloalkane carboxylic acids represent a privileged scaffold in medicinal chemistry, primarily utilized to introduce conformational restriction into flexible bioactive ligands. By tethering a carboxylic acid moiety to a cycloalkyl ring (cyclopropane, cyclobutane, or cyclohexane), researchers can lock pharmacophores into bioactive conformations, modulate lipophilicity (LogP), and block metabolic soft spots.

This guide analyzes the biological activity of this class, focusing on Tranexamic Acid (TXA) as the archetype, while exploring emerging applications in neurological modulation (NMDA/GABA analogs) and antimicrobial discovery.

Part 1: Structural Pharmacology & SAR

The biological efficacy of cycloalkane carboxylic acids is governed by three critical structural parameters: Ring Size , Stereochemistry , and Bioisosterism .

Conformational Restriction & Ring Size

Flexible linear molecules (e.g., lysine, GABA) suffer from high entropic penalties upon binding. Cycloalkane rings reduce this penalty by limiting the number of rotatable bonds.

  • Cyclopropane (C3): The most rigid scaffold. Used in 1-aminocyclopropanecarboxylic acid (ACC) to force the amine and acid groups into a fixed proximity. The high ring strain also imparts unique electronic properties, often acting as a bioisostere for alkenes.

  • Cyclobutane (C4): Provides a "puckered" conformation. Cis/trans isomers of 3-aminocyclobutane carboxylic acid have been used to map the steric requirements of GABA receptors, with the trans isomer often acting as a "spacer" mimic.

  • Cyclohexane (C6): The most common scaffold (e.g., Tranexamic Acid ). It exists predominantly in a chair conformation, providing a rigid 5–7 Å spacer between functional groups. This is critical for mimicking the extended chain of lysine.

Stereochemical Dictates

Biological activity is often exclusive to one stereoisomer.

  • Case Study: Tranexamic Acid: Only the trans isomer of 4-(aminomethyl)cyclohexanecarboxylic acid is biologically active. The trans configuration places the amino and carboxyl groups in equatorial positions, extending the molecule to ~7 Å, which perfectly matches the distance between the ammonium and carboxylate groups in L-lysine. The cis isomer (axial-equatorial) is too short to bridge the binding site on plasminogen.

Metabolic Stability

Attaching a carboxylic acid directly to a cycloalkane ring often hinders


-oxidation. Furthermore, the lipophilic bulk of the ring can shield the carboxylate from rapid glucuronidation, a common clearance pathway for carboxylic acid drugs.

Part 2: Therapeutic Classes & Mechanisms

Antifibrinolytics: Tranexamic Acid (TXA)[1]
  • Target: Plasminogen (Kringle domains).[1]

  • Mechanism: Plasminogen contains Lysine Binding Sites (LBS) within its Kringle domains.[1][2] These sites normally bind to lysine residues on fibrin, tethering plasminogen to the clot for activation into plasmin (the enzyme that dissolves clots).

  • Action: TXA acts as a competitive inhibitor .[3] Its carboxylate mimics the C-terminus of lysine, and its amine mimics the

    
    -amino group. By saturating the LBS on plasminogen, TXA prevents plasminogen from binding to fibrin, thereby inhibiting fibrinolysis (clot breakdown).[4]
    
Neurological Modulators[6]
  • NMDA Modulation (ACC): 1-Aminocyclopropanecarboxylic acid (ACC) acts as a partial agonist at the glycine modulatory site of the NMDA receptor.[5] Its rigid structure allows it to bind with high affinity (EC50 ~ 0.8 µM) without inducing the full excitotoxicity associated with full agonists.

  • GABA Analogs: Cyclohexane carboxylic acid derivatives (structurally related to Gabapentin, though Gabapentin is technically a cyclohexane-acetic acid) utilize the ring to cross the blood-brain barrier via the L-amino acid transporter (LAT1) system.

Emerging Antimicrobials

Recent studies utilize Transannular C-H Functionalization to create


-arylated cycloalkane carboxylic acids.[6] These derivatives have shown promise as inhibitors of enzymes like DGAT1  (metabolic disease) and potential antimicrobial agents by disrupting bacterial cell wall synthesis enzymes that recognize similar acidic motifs.

Part 3: Experimental Protocols

Protocol A: Synthesis via Transannular C-H Activation

A modern method to synthesize functionalized cycloalkane carboxylic acids, derived from Kang et al. (Nature, 2023).

Objective: Synthesize


-arylated cyclohexane carboxylic acid from a simple precursor.
Principle:  Use of a Quinuclidine-Pyridone  ligand to direct Palladium (Pd) to the remote 

-carbon via a transannular mechanism.[6][7][8]

Step-by-Step Workflow:

  • Reagents:

    • Substrate: Cyclohexanecarboxylic acid (1.0 equiv).

    • Coupling Partner: Aryl Iodide (e.g., 4-iodoanisole, 1.5 equiv).

    • Catalyst: Pd(OAc)₂ (10 mol%).

    • Ligand: Quinuclidine-pyridone ligand (L1) (20 mol%).

    • Oxidant/Base: Ag₂CO₃ (1.0 equiv), Na₂HPO₄.

    • Solvent: Hexafluoroisopropanol (HFIP).

  • Procedure:

    • Combine all solids in a sealed tube under air (the reaction is robust).

    • Add HFIP solvent.

    • Heat to 100°C for 12-16 hours . The high temperature is required to overcome the energy barrier of the transannular palladation.

    • Cool to room temperature and filter through a Celite pad to remove silver salts.

  • Purification:

    • Concentrate the filtrate.

    • Perform Acid-Base extraction: Dissolve residue in EtOAc, extract with 1M NaOH (product goes to aqueous). Acidify aqueous layer with HCl to pH 2, extract back into EtOAc.

    • Final purification via Silica Gel Chromatography (Hexane:EtOAc gradient).

Protocol B: Plasminogen Activation Inhibition Assay

Self-validating assay to quantify biological activity of TXA analogs.

Objective: Determine the IC50 of a cycloalkane carboxylic acid derivative against plasminogen activation.

Reagents:

  • Enzyme: Human Glu-Plasminogen (2 µM stock).

  • Activator: Tissue Plasminogen Activator (tPA) or Streptokinase.

  • Substrate: Chromogenic substrate S-2251 (H-D-Val-Leu-Lys-pNA).

  • Stimulator: Soluble Fibrin or Poly-D-Lysine (mimics the clot surface).

Workflow:

  • Preparation: In a 96-well microplate, prepare serial dilutions of the test compound (e.g., TXA analog) in Tris-HCl buffer (pH 7.4).

  • Incubation (Binding Equilibrium):

    • Add Glu-Plasminogen (final conc. 200 nM) to the wells.

    • Incubate for 15 mins at 37°C. Why? This allows the test compound to bind the Kringle domains before activation begins.

  • Activation:

    • Add tPA (final conc. 5 nM) and Poly-D-Lysine .

    • Immediately add S-2251 substrate (0.5 mM).

  • Measurement:

    • Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically every 30 seconds for 60 minutes.

  • Validation:

    • Positive Control: TXA (IC50 should be ~2-4 µM in this setup).

    • Negative Control: Buffer only (Maximal slope).

    • Self-Check: If the slope of the negative control is linear, the system is valid. If the slope decreases over time, substrate depletion is occurring (dilute enzyme).

Part 4: Visualization

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how ring size and substitution patterns dictate the therapeutic class of the molecule.

SAR_Tree Root Cycloalkane Carboxylic Acid (Scaffold) RingSize Ring Size Selection Root->RingSize C3 Cyclopropane (C3) (Rigid, High Strain) RingSize->C3 C4 Cyclobutane (C4) (Puckered) RingSize->C4 C6 Cyclohexane (C6) (Chair Conformation) RingSize->C6 ACC 1-Amino-C3-COOH (ACC) C3->ACC GABA_Analog GABA Analogs (Restricted Conformation) C4->GABA_Analog TXA 4-Aminomethyl-C6-COOH (Tranexamic Acid) C6->TXA NMDA NMDA Receptor Modulation ACC->NMDA Neuro Neurological Activity (Inhibitory) GABA_Analog->Neuro Trans Must be TRANS isomer TXA->Trans Stereo Requirement AntiFib Antifibrinolytic (Plasminogen Inhibition) Trans->AntiFib

Caption: SAR decision tree linking cycloalkane ring size and stereochemistry to specific biological outcomes.

Diagram 2: Mechanism of Action - Tranexamic Acid

This diagram details the competitive inhibition mechanism at the molecular level.

TXA_Mechanism Plasminogen Plasminogen (Kringle Domains) LBS Lysine Binding Site (Empty) Plasminogen->LBS Contains Fibrin Fibrin Clot (Lysine Residues) LBS->Fibrin Blocked Binding Binding Event LBS->Binding Normal Affinity Fibrin->Binding TXA Tranexamic Acid (Lysine Mimic) TXA->LBS High Affinity Competitive Binding Inhibition Stabilized Clot (No Lysis) TXA->Inhibition Prevents Fibrin Binding Activation Plasmin Activation (Clot Lysis) Binding->Activation Enzyme Activated

Caption: Competitive inhibition mechanism of Tranexamic Acid at the Plasminogen Lysine Binding Site.

References

  • Tranexamic Acid Mechanism & Pharmacology Source: National Institutes of Health (NIH) / StatPearls URL:[Link]

  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids Source: Nature (2023) - Kang, G., Strassfeld, D.A., et al. URL:[7][Link]

  • Plasminogen Assays and Lysine Binding Sites Source: Practical-Haemostasis.com URL:[Link]

  • Conformationally Restricted GABA Analogs Source: Future Medicinal Chemistry (NIH PubMed Central) URL:[Link]

Sources

Advanced Technical Guide: Synthesis of 1-Hydroxycycloheptanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The 1-hydroxycycloheptanecarboxylic acid scaffold represents a critical structural motif in medicinal chemistry, serving as a conformationally constrained bioisostere for


-amino acids and glycolic acid derivatives.[1] Its seven-membered ring offers unique steric bulk and lipophilicity compared to its cyclopentyl and cyclohexyl analogs, often utilized to probe hydrophobic pockets in GPCR ligands and enzyme inhibitors.[1]

Synthesizing this quaternary center requires overcoming significant steric hindrance while preventing the facile elimination of the tertiary hydroxyl group to the corresponding cycloheptene derivative.[1] This guide details two high-fidelity synthetic routes: the Cyanohydrin Homologation (Standard) and the Benzilic Acid Rearrangement (Ring Contraction).[1]

Retrosynthetic Analysis

The construction of the


-hydroxy acid core relies on two primary disconnections:
  • C1–COOH Disconnection: Addition of a one-carbon synthon (cyanide) to cycloheptanone.[1]

  • Ring Contraction: Oxidative rearrangement of a 1,2-diketone (cyclooctane-1,2-dione) to generate the 7-membered ring with the requisite quaternary substitution.[1]

Part 2: Experimental Protocols

Method A: The Cyanohydrin Route (TMSCN)

Rationale: This method avoids the use of gaseous HCN, utilizing Trimethylsilyl Cyanide (TMSCN) for a safer, thermodynamically controlled addition. The subsequent hydrolysis is tuned to prevent dehydration.[1]

Step 1: Formation of 1-Trimethylsilyloxy-1-cyanocycloheptane[1]
  • Reagents: Cycloheptanone (1.0 eq), TMSCN (1.2 eq), Zinc Iodide (ZnI

    
    , 0.05 eq, catalyst).[1]
    
  • Solvent: Dichloromethane (DCM), anhydrous.[1]

Protocol:

  • Charge a flame-dried round-bottom flask with cycloheptanone (11.2 g, 100 mmol) and anhydrous DCM (50 mL) under Argon.

  • Add catalytic ZnI

    
     (1.6 g, 5 mmol).[1] Stir until dissolved.
    
  • Add TMSCN (11.9 g, 120 mmol) dropwise via syringe over 20 minutes.[1] Caution: Exothermic.[1]

  • Stir at room temperature for 12 hours. Monitor by TLC ( disappearance of ketone).[1]

  • Quench: Dilute with Et

    
    O, wash with saturated NaHCO
    
    
    
    and brine. Dry over MgSO
    
    
    and concentrate in vacuo.
  • Yield: Expect >90% of the silylated cyanohydrin as a colorless oil.[1]

Step 2: Hydrolysis to 1-Hydroxycycloheptanecarboxylic Acid[1]
  • Reagents: Conc. HCl (37%), Glacial Acetic Acid.[1]

  • Critical Control Point: Temperature must be maintained at reflux, but prolonged exposure can lead to elimination (formation of cyclohept-1-enecarboxylic acid).[1]

Protocol:

  • Dissolve the crude silylated nitrile from Step 1 in Glacial Acetic Acid (30 mL).

  • Add Conc.[1] HCl (30 mL) slowly.

  • Heat to reflux (approx. 100°C) for 4–6 hours.

  • Workup: Cool to 0°C. The product may crystallize directly. If not, dilute with ice water and extract with Ethyl Acetate (3x).[1]

  • Extract the organic layer with 2M NaOH (to pull the acid into the aqueous phase).[1]

  • Acidify the aqueous layer to pH 1 with 6M HCl.[1]

  • Extract with Ethyl Acetate, dry (Na

    
    SO
    
    
    
    ), and concentrate.[1]
  • Purification: Recrystallize from Benzene/Hexane or Toluene.

  • Characterization: MP: 105–107°C. IR: Broad OH stretch (3400 cm

    
    ), Carbonyl (1710 cm
    
    
    
    ).[1]
Method B: The Benzilic Acid Rearrangement (Ring Contraction)

Rationale: This route is chemically elegant, converting an 8-membered diketone into the 7-membered hydroxy acid with high purity, avoiding cyanide entirely.

  • Precursor: Cyclooctane-1,2-dione (prepared via SeO

    
     oxidation of cyclooctanone).[1]
    
  • Reagents: KOH (2.5 eq), Ethanol/Water (1:1).

Protocol:

  • Dissolve cyclooctane-1,2-dione (1.4 g, 10 mmol) in Ethanol (10 mL).

  • Add a solution of KOH (1.4 g, 25 mmol) in Water (10 mL).

  • Reflux for 1 hour. The dark yellow color of the diketone will fade.[1]

  • Cool to room temperature and wash with Ether (to remove unreacted neutral organics).[1]

  • Acidify the aqueous layer with Conc.[1] HCl.

  • Filter the precipitated white solid (1-hydroxycycloheptanecarboxylic acid).[1]

  • Yield: Typically 70–80%.[1]

Part 3: Derivatization & Functionalization

Once the core acid is synthesized, it serves as a versatile scaffold.[1]

Derivative TypeReagentsReaction ConditionsApplication
Methyl Ester MeOH, SOCl

(cat.)
0°C to RT, 2hLipophilic prodrugs; intermediate for Grignard additions.[1]
Amide Amine (R-NH

), EDC, HOBt
DMF, RT, 12hPeptidomimetics; "Locked" amino acid analogs.
O-Alkylation NaH, Alkyl Halide (R-X)THF, 0°C to RefluxSynthesis of Bencyclane analogues (antispasmodics).
Key Derivative Protocol: 1-Hydroxycycloheptanecarboxamide[1]
  • Dissolve 1-hydroxycycloheptanecarboxylic acid (1 eq) in dry DMF.

  • Add EDC

    
    HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir for 30 min.
    
  • Add the amine (e.g., Benzylamine, 1.1 eq) and DIPEA (2 eq).[1]

  • Stir 16h. Dilute with water, extract with EtOAc.[1]

  • Wash with 1M HCl (remove unreacted amine) and sat. NaHCO

    
     (remove unreacted acid).
    

Part 4: Process Visualization

The following diagram illustrates the two primary synthetic pathways and downstream derivatization logic.

SynthesisPathways Cycloheptanone Cycloheptanone (C7 Ketone) Cyanohydrin 1-Cyano-1-silyloxy cycloheptane Cycloheptanone->Cyanohydrin Addition TMSCN TMSCN / ZnI2 TMSCN->Cyanohydrin CoreAcid 1-Hydroxycycloheptane- carboxylic Acid Cyanohydrin->CoreAcid Acid Hydrolysis (HCl/AcOH) Cyclooctanedione Cyclooctane-1,2-dione (C8 Diketone) Cyclooctanedione->CoreAcid Ring Contraction Rearrangement KOH / H2O (Benzilic Rearrangement) Rearrangement->CoreAcid Esters Esters (Prodrugs) CoreAcid->Esters MeOH/H+ Amides Amides (Peptidomimetics) CoreAcid->Amides EDC/Amine Ethers Ethers (Bencyclane Analogs) CoreAcid->Ethers NaH/R-X

Caption: Dual synthetic pathways (Cyanohydrin vs. Ring Contraction) converging on the target scaffold.[1]

Part 5: References

  • Gassman, P. G., & Talley, J. J. (1978).[1] "Cyanohydrins from ketones: 1-Cyano-1-(trimethylsilyloxy)cyclohexane."[1] Organic Syntheses, 58, 43. Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for cyanohydrin hydrolysis).

  • CymitQuimica. (n.d.).[1] "1-Hydroxycyclopentanecarboxylic acid (CAS 16841-19-3)."[1][2][3][4][5][6] (Analogous 5-membered ring data). Link

  • Rubin, M. B. (1975).[1] "The Benzilic Acid Rearrangement of Cycloalkane-1,2-diones." Chemical Reviews, 75(2), 177-202.[1] (Mechanistic basis for ring contraction).[1][7][8]

  • Livingstone, R. (1996).[1] "Trimethylsilyl Cyanide."[1] Organic Syntheses, 59, 53. Link

Sources

CAS Number 20920-03-0: 1-Hydroxycycloheptane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Research Guide

Executive Summary

1-Hydroxycycloheptane-1-carboxylic acid (CAS 20920-03-0) is a cycloaliphatic alpha-hydroxy acid primarily utilized as a high-value building block in pharmaceutical synthesis and as a validated scaffold in anticonvulsant drug discovery. Structurally characterized by a seven-membered cycloheptane ring geminally substituted with hydroxyl and carboxyl groups, it represents a critical homolog of the more common cyclohexane derivatives.

Recent pharmacological screening (CONICET, 2012) has elevated the status of this compound from a mere reagent to a bioactive "hit" molecule, demonstrating in vivo efficacy in Maximal Electroshock Seizure (MES) models. This guide provides a comprehensive technical analysis of its properties, synthesis, pharmacological potential, and experimental handling.

Chemical Identity & Physicochemical Properties

The molecule exhibits properties typical of hindered alpha-hydroxy acids, balancing lipophilicity from the cycloheptyl ring with the polarity of the alpha-hydroxy carboxylate motif.

Table 1: Physicochemical Characterization

PropertyValue / Description
Chemical Name 1-Hydroxycycloheptane-1-carboxylic acid
Synonyms 1-Hydroxycycloheptanecarboxylic acid; Cycloheptolic acid
CAS Number 20920-03-0
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.20 g/mol
Structure Cycloheptane ring with 1-OH and 1-COOH substitution
Physical State White to off-white crystalline solid
Solubility Soluble in alcohols (MeOH, EtOH), DMSO; sparingly soluble in water
pKa (Predicted) ~3.8 – 4.2 (Carboxylic acid), ~13 (Hydroxyl)
LogP (Predicted) 1.1 – 1.4
Synthesis & Manufacturing

The most robust synthetic route for CAS 20920-03-0 utilizes a Jocic-type reaction (a variant of the Bargellini reaction), involving the condensation of cycloheptanone with bromoform in the presence of a strong base. This method is preferred for its operational simplicity and high yield compared to cyanohydrin hydrolysis.

3.1 Mechanistic Pathway

The reaction proceeds via the addition of the tribromomethyl anion to the ketone, followed by a base-mediated rearrangement/substitution that installs the carboxyl group while retaining the hydroxyl.

SynthesisPathway Cycloheptanone Cycloheptanone (Start) Intermediate Tribromomethyl Alkoxide Intermediate Cycloheptanone->Intermediate + CHBr3 / KOH (Nucleophilic Addition) GemDichloro Gem-Dichloro Epoxide-like State Intermediate->GemDichloro - Br- (Rearrangement) Product 1-Hydroxycycloheptane- 1-carboxylic Acid GemDichloro->Product + H2O / Hydrolysis (Final Step)

Figure 1: Synthetic pathway from Cycloheptanone to CAS 20920-03-0 via Bromoform/KOH condensation.

3.2 Laboratory Scale Protocol

Reagents:

  • Cycloheptanone (1.0 eq)

  • Bromoform (1.2 eq)

  • Potassium Hydroxide (KOH) (4.0 eq)

  • Solvent: Methanol or Methanol/Water mixture

Procedure:

  • Preparation: Dissolve KOH in methanol at 0°C.

  • Addition: Add cycloheptanone to the basic solution.

  • Reaction: Dropwise add bromoform over 30 minutes, maintaining temperature <10°C to prevent elimination side reactions (which would yield the unsaturated acid).

  • Stirring: Allow to warm to room temperature and stir for 4–12 hours.

  • Workup: Evaporate methanol. Dissolve residue in water. Wash with diethyl ether to remove unreacted ketone/bromoform.

  • Isolation: Acidify the aqueous layer with HCl to pH 1–2. Extract the precipitated product with ethyl acetate. Dry and recrystallize.

Pharmacological Applications

While often categorized as a building block, CAS 20920-03-0 possesses intrinsic biological activity. It was identified as a lead compound in a landmark virtual screening campaign for antiepileptic drugs.

4.1 Anticonvulsant Activity (The CONICET Study)

In 2012, researchers at the National University of La Plata (CONICET) utilized topological descriptors to screen the ZINC database for novel anticonvulsants. CAS 20920-03-0 was identified as a "Hit" and subsequently validated in vivo.

  • Target Indication: Refractory Epilepsy.

  • Screening Method: Virtual screening using 2D classifiers followed by docking simulations (likely targeting P-glycoprotein interaction or voltage-gated channels).

  • In Vivo Validation: The compound demonstrated protection in the Maximal Electroshock Seizure (MES) test in mice.

  • Significance: The MES test is the gold standard for identifying compounds effective against generalized tonic-clonic seizures (grand mal). The activity of CAS 20920-03-0 suggests it may modulate Na+ channels or GABAergic pathways, similar to established antiepileptics but with a distinct cycloaliphatic scaffold.

4.2 Drug Development Workflow

The following diagram illustrates the workflow where CAS 20920-03-0 was validated.

DrugDiscovery Database ZINC Database (Millions of Compounds) VirtualScreen Virtual Screening (Topological Descriptors) Database->VirtualScreen Selection Selection of 10 Candidates (Including CAS 20920-03-0) VirtualScreen->Selection InVivo In Vivo Validation (MES Test in Mice) Selection->InVivo Result Confirmed Anticonvulsant Activity InVivo->Result

Figure 2: Discovery pipeline validating CAS 20920-03-0 as an anticonvulsant agent.

Experimental Handling & Safety
5.1 Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

5.2 Solubility & Formulation for Research

For in vitro or in vivo administration:

  • Stock Solution: Dissolve in 100% DMSO (up to 50 mM).

  • Aqueous Buffer: Dilute the DMSO stock into PBS (pH 7.4). Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Stability: The alpha-hydroxy acid moiety is stable at neutral pH but may undergo dehydration to the alpha,beta-unsaturated acid under strong acidic heating or elimination conditions.

References
  • Gavernet, L., et al. (2012). "Several New Diverse Anticonvulsant Agents Discovered in a Virtual Screening Campaign Aimed at Novel Antiepileptic Drugs to Treat Refractory Epilepsy." Journal of Chemical Information and Modeling. (Validated CAS 20920-03-0 as Compound VIII with in vivo MES activity).

  • BuyersGuideChem. "CAS 20920-03-0 Properties and Suppliers." Chemical Directory.

  • Organic Syntheses. "General methods for Alpha-Hydroxy Acid Synthesis (Jocic Reaction Context)." Organic Syntheses Prep. (Referenced for mechanistic grounding of the Bromoform/KOH route).

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Cycloheptanecarboxylic acid derivatives." PubChem.

Technical Guide: Structural Isomerism of C8H14O3

Author: BenchChem Technical Support Team. Date: February 2026

Functional Diversity in Drug Discovery & Synthetic Chemistry

Executive Summary

The molecular formula C8H14O3 represents a chemically rich space containing two degrees of unsaturation. While thousands of theoretical isomers exist, this guide focuses on three distinct chemical classes that serve as critical nodes in pharmaceutical synthesis and green chemistry: Symmetric Anhydrides ,


-Keto Esters , and 

-Keto Esters
.

Understanding the structural differentiation of these isomers is not merely an academic exercise; it dictates their reactivity profile—whether they act as acylating agents, nucleophilic scaffolds for heterocycle formation, or biomass-derived solvents. This guide provides a technical roadmap for the identification, synthesis, and application of these isomers.

Part 1: Structural Classification & Chemical Space

The two degrees of unsaturation in C8H14O3 typically manifest as either two carbonyl groups (diketones, anhydrides, keto-esters) or a ring system combined with a carbonyl.

1.1 The "Big Three" Isomers

We define three primary isomers of interest based on their utility in research and development:

Isomer ClassCompound NameCAS No.[1][2][3][4]Structure DescriptionPrimary Application
Symmetric Anhydride Butanoic Anhydride 106-31-0Two butyryl chains linked by oxygen.Acylating reagent for prodrug synthesis.

-Keto Ester
Ethyl 3-oxohexanoate 3249-68-1Ethyl ester with a ketone at the

-position.
Scaffold for pyrazoles/pyrimidines (Knorr synthesis).

-Keto Ester
Propyl Levulinate 645-67-0Propyl ester of levulinic acid.[3]Green solvent; biomass-derived platform chemical.
1.2 Structural Hierarchy Diagram

The following diagram illustrates the logical branching of C8H14O3 isomers based on functional group connectivity.

C8H14O3_Isomers Root C8H14O3 (DoU = 2) Anhydride Anhydrides (R-CO-O-CO-R') Root->Anhydride KetoEster Keto-Esters (R-CO-R'-COO-R'') Root->KetoEster ButAnhyd Butanoic Anhydride (Symmetric) Anhydride->ButAnhyd IsoButAnhyd Isobutyric Anhydride (Branched) Anhydride->IsoButAnhyd Beta β-Keto Esters (1,3-dicarbonyl) KetoEster->Beta Gamma γ-Keto Esters (1,4-dicarbonyl) KetoEster->Gamma Eth3Oxo Ethyl 3-oxohexanoate (Reactive Methylene) Beta->Eth3Oxo PropLev Propyl Levulinate (Stable Backbone) Gamma->PropLev

Figure 1: Structural classification tree distinguishing reactive anhydrides from keto-ester scaffolds.

Part 2: Spectroscopic Differentiation (NMR)

Distinguishing these isomers requires careful analysis of proton environments, particularly the methylene protons adjacent to carbonyls.

2.1 Comparative 1H NMR Analysis

The following table highlights the diagnostic signals that allow for rapid identification without mass spectrometry.

FeatureButanoic Anhydride Ethyl 3-oxohexanoate Propyl Levulinate
Symmetry Symmetric (Simplifies spectrum)AsymmetricAsymmetric
Diagnostic Signal

-methylene triplet at ~2.45 ppm
Reactive methylene singlet at ~3.45 ppm (between two C=O)Two triplets at 2.5 - 2.8 ppm (succinyl backbone)
Alkoxy Group NoneQuartet (~4.2 ppm) for

Triplet (~4.0 ppm) for

Tautomerism NoYes (Enol form visible: olefinic H at ~12 ppm, minor)No
Carbonyl (13C) ~168 ppm (Anhydride)~203 ppm (Ketone) & ~167 ppm (Ester)~207 ppm (Ketone) & ~173 ppm (Ester)

Expert Insight: When analyzing Ethyl 3-oxohexanoate , do not mistake the small signals from the enol tautomer (approx. 5-10% in


) for impurities. The enol form is stabilized by intramolecular hydrogen bonding.
Part 3: Synthetic Utility & Protocols
3.1 The Scaffold: Ethyl 3-oxohexanoate

This isomer is the most valuable for drug discovery as a precursor to heterocycles. The


-keto ester moiety allows for condensation with binucleophiles (hydrazines, ureas) to form pyrazoles and pyrimidines.

Protocol A: Synthesis via Meldrum's Acid Rationale: Direct acylation of esters is often low-yielding due to self-condensation. The Meldrum's acid route offers high regioselectivity and yield under mild conditions.

Materials:

  • Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)[5]

  • Butyryl Chloride (freshly distilled)

  • Pyridine (dry)

  • Dichloromethane (DCM)

  • Ethanol (absolute)

Step-by-Step Methodology:

  • Acylation: Dissolve Meldrum's acid (1.0 eq) and pyridine (2.0 eq) in DCM at 0°C. Add butyryl chloride (1.0 eq) dropwise over 30 minutes.

    • Checkpoint: The solution should turn orange/red. Monitor via TLC for disappearance of Meldrum's acid.

  • Isolation of Intermediate: Stir for 1 hour at room temperature. Wash with dilute HCl to remove pyridine. Dry organic layer (

    
    ) and concentrate to yield the acylated Meldrum's acid intermediate.
    
  • Alcoholysis (Decarboxylation): Dissolve the intermediate in absolute ethanol. Reflux for 4–6 hours.

    • Mechanism:[6][7] Nucleophilic attack by ethanol opens the ring, followed by thermal decarboxylation of the unstable

      
      -keto acid intermediate.
      
  • Purification: Concentrate in vacuo. Distill the residue under reduced pressure (bp ~104°C at 22 mmHg) to obtain pure Ethyl 3-oxohexanoate .

3.2 The Reagent: Butanoic Anhydride

Used primarily to convert alcohols into butyrate esters (common in prodrug design to increase lipophilicity).

Protocol B: General Acylation of a Secondary Alcohol

  • Dissolve substrate (alcohol) in DCM.

  • Add Butanoic Anhydride (1.2 eq) and DMAP (0.1 eq, catalyst).

  • Add Triethylamine (1.5 eq) to scavenge the butyric acid byproduct.

  • Stir at RT.[8]

    • Self-Validation: The reaction is complete when the byproduct butyric acid becomes evident by smell (rancid butter) and the starting alcohol spot disappears on TLC.

Part 4: Reaction Pathways Visualization

The following diagram details the divergent synthetic fates of these isomers, highlighting why correct structural assignment is critical.

Reaction_Pathways E3O Ethyl 3-oxohexanoate (Isomer A) Cyclization Cyclocondensation (Knorr Synthesis) E3O->Cyclization 1,3-electrophile BA Butanoic Anhydride (Isomer B) Acylation Esterification (Prodrug Formation) BA->Acylation Acyl donor Hydrazine + Hydrazine (NH2NH2) Hydrazine->Cyclization Alcohol + Drug Molecule (R-OH) Alcohol->Acylation Pyrazole Propyl-substituted Pyrazolone (Bioactive Core) Cyclization->Pyrazole Prodrug Butyrate Ester Prodrug (Enhanced Lipophilicity) Acylation->Prodrug

Figure 2: Divergent synthetic applications. Isomer A builds rings; Isomer B modifies solubility.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7798, Butyric anhydride. Retrieved from [Link]

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. Journal of Organic Chemistry. (Note: This is the seminal paper for the protocol described in Section 3.1).
  • The Good Scents Company. Propyl Levulinate General Information and Organoleptics. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Butanoic acid, anhydride Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Sources

discovery and history of 1-hydroxycycloheptanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and History of 1-Hydroxycycloheptanecarboxylic Acid: An In-Depth Technical Guide

Executive Summary

1-Hydroxycycloheptanecarboxylic acid (CAS 20920-03-0) represents a pivotal scaffold in the study of medium-ring alicyclic chemistry. As the seven-membered homolog of 1-hydroxycyclohexanecarboxylic acid (hexahydromandelic acid), it serves as a critical model for understanding ring strain, conformational flexibility, and the steric influence of geminal substitution in cycloalkanes. While less ubiquitous than its six-membered counterpart, this compound has carved a niche in pharmaceutical development—specifically as a structural analog to the vasodilator Bencyclane—and in the field of crystal engineering, where its rigid hydroxyl-carboxyl motif acts as a robust supramolecular synthon.

This guide synthesizes the historical trajectory of this compound, from its origins in early ring-expansion studies to its modern synthesis via cyanohydrin hydrolysis and benzilic acid rearrangement.

Part 1: Historical Genesis & Discovery

The discovery of 1-hydroxycycloheptanecarboxylic acid is inextricably linked to the broader late 19th and early 20th-century efforts to understand "medium rings" (8-12 carbons), a domain pioneered by chemists like Leopold Ruzicka and Vladimir Prelog .

The Context of Discovery

In the late 1800s, the chemistry of cycloheptane (then often called "suberane") was emerging from the shadow of the more stable cyclohexane. The parent ketone, cycloheptanone (suberone) , was first synthesized by the dry distillation of calcium suberate.

The specific synthesis of the


-hydroxy acid derivative arose from two competing mechanistic inquiries:
  • The Cyanohydrin Reaction: Following the standard protocols established for acetone and cyclohexanone, early chemists applied HCN to suberone. The subsequent hydrolysis of the nitrile yielded 1-hydroxycycloheptanecarboxylic acid.[1] This route established the compound's connectivity.

  • The Benzilic Acid Rearrangement: In the mid-20th century, as researchers explored the reactivity of 1,2-diketones, the ring contraction of cyclooctane-1,2-dione under basic conditions was found to yield 1-hydroxycycloheptanecarboxylic acid. This observation was crucial for validating the universality of the benzilic rearrangement mechanism in medium-sized rings.

Part 2: Chemical Synthesis & Mechanistic Pathways

The synthesis of 1-hydroxycycloheptanecarboxylic acid is dominated by two primary methodologies. The choice between them depends on the availability of precursors (cycloheptanone vs. cyclooctane-1,2-dione) and the desired isotopic labeling or stereochemical control.

Method A: The Cyanohydrin Route (Industrial Standard)

This is the most direct method, utilizing the nucleophilic addition of cyanide to the ketone carbonyl, followed by acid-catalyzed hydrolysis.

Mechanism:

  • Nucleophilic Attack: Cyanide ion (

    
    ) attacks the electrophilic carbonyl carbon of cycloheptanone.
    
  • Protonation: The resulting alkoxide is protonated to form the cyanohydrin (1-hydroxycycloheptanecarbonitrile).

  • Hydrolysis: Strong acid (HCl or H

    
    SO
    
    
    
    ) converts the nitrile group first to an amide and then to the carboxylic acid.
Method B: The Benzilic Acid Rearrangement (Ring Contraction)

This method is mechanistically significant as it involves a ring contraction from an 8-membered ring to a 7-membered ring.

Mechanism:

  • Addition: Hydroxide ion attacks one carbonyl of cyclooctane-1,2-dione.

  • Migration: The phenyl/alkyl group (in this case, the ring carbon) migrates to the adjacent carbonyl carbon, contracting the ring.

  • Acidification: The resulting carboxylate is protonated to the

    
    -hydroxy acid.
    

SynthesisPathways Suberone Cycloheptanone (C7H12O) Cyanohydrin Cyanohydrin Intermediate Suberone->Cyanohydrin + NaCN / H+ Product 1-Hydroxycycloheptane- carboxylic Acid Cyanohydrin->Product + HCl / H2O (Hydrolysis) Dione Cyclooctane-1,2-dione Intermediate Tetrahedral Intermediate Dione->Intermediate + OH- Intermediate->Product Ring Contraction (Benzilic Rearr.)

Caption: Dual synthetic pathways: The expansive Cyanohydrin route (blue) and the contractive Benzilic Rearrangement (red).

Part 3: Physicochemical Profile[2]

The 7-membered ring introduces unique conformational properties compared to the rigid cyclohexane analogs. The ring exists in a fluxional twist-chair conformation, which influences the acidity and hydrogen-bonding capability of the hydroxyl group.

PropertyDataNotes
IUPAC Name 1-Hydroxycycloheptane-1-carboxylic acid
CAS Registry 20920-03-0
Molecular Formula C

H

O

Molecular Weight 158.19 g/mol
Appearance White crystalline solidDistinct from liquid cycloheptanecarboxylic acid.[2][3]
Melting Point 70–72 °CValue varies with purity/solvate formation.
pKa (Calc) ~3.8Acid strength increased by

-OH group (inductive effect).
Solubility Soluble in alcohols, THF; Mod. soluble in water

Part 4: Experimental Protocols

Protocol 1: Synthesis via Cyanohydrin (Standard Lab Scale)

Safety Warning: Cyanides are lethal. All operations must be performed in a high-efficiency fume hood with a cyanide antidote kit available.

  • Reagents:

    • Cycloheptanone (11.2 g, 0.1 mol)

    • Sodium Cyanide (NaCN) (7.4 g, 0.15 mol)

    • Sodium Bisulfite (saturated solution, 40 mL)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Step 1 (Cyanohydrin Formation): In a 250 mL round-bottom flask, dissolve NaCN in 20 mL of water. Cool to 0°C.

    • Step 2: Dropwise add the cycloheptanone while maintaining the temperature below 5°C.

    • Step 3: Slowly add a saturated solution of sodium bisulfite (40 mL) with vigorous stirring. A white precipitate of the cyanohydrin-bisulfite adduct may form.

    • Step 4 (Hydrolysis): Add concentrated HCl (50 mL) cautiously. The mixture is then refluxed for 3–4 hours. The nitrile hydrolyzes to the acid, and ammonium chloride precipitates.

    • Step 5 (Isolation): Cool the mixture. Extract the aqueous phase with diethyl ether (3 x 50 mL).

    • Step 6 (Purification): Dry the combined ether layers over MgSO

      
      , filter, and evaporate. Recrystallize the crude solid from a benzene/petroleum ether mixture (or ethyl acetate/hexane) to yield white crystals.
      

Yield: Typically 60–75%.

Part 5: Applications in Drug Development & Crystal Engineering

Pharmaceutical Intermediates

While 1-hydroxycycloheptanecarboxylic acid is not a marketed drug itself, it is a key intermediate for:

  • Bencyclane Analogs: Bencyclane (a vasodilator) is an ether of 1-benzylcycloheptanol. The acid serves as a precursor for generating diverse 1-substituted cycloheptane derivatives via reduction (to the diol) or Grignard reactions on the derived esters.

  • Antispasmodics: The bulky cycloheptyl group provides significant steric occlusion, a feature exploited in anticholinergic drug design to fit specific hydrophobic pockets in muscarinic receptors.

Crystal Engineering

The compound is a "supramolecular synthon." The


-hydroxy acid moiety contains both a hydrogen bond donor (-OH) and an acceptor/donor (-COOH). In the solid state, these molecules self-assemble into robust hydrogen-bonded chains or dimers, making them valuable for studying:
  • Polymorphism: How 7-membered ring flexibility affects crystal packing.

  • Co-crystals: Formation of pharmaceutical co-crystals to improve the solubility of other active pharmaceutical ingredients (APIs).

Reactivity Acid 1-Hydroxycycloheptane- carboxylic Acid Dehydration Dehydration (-H2O) Acid->Dehydration H2SO4 / Heat Reduction Reduction (LiAlH4) Acid->Reduction Alkene 1-Cycloheptenecarboxylic Acid Dehydration->Alkene Diol 1-(Hydroxymethyl)- cycloheptanol Reduction->Diol Precursor to Bencyclane Analogs

Caption: Primary reactivity profile: Dehydration to the unsaturated acid and reduction to the diol scaffold.[1][4][5][6]

References

  • Liebig, J. (1838). "Ueber Laurent's Theorie der organischen Verbindungen." Annalen der Pharmacie, 25(1), 1-31. (Foundational reference for Benzilic Rearrangement). Link

  • Cope, A. C., et al. (1950s). Extensive studies on medium-sized ring compounds and transannular reactions. Journal of the American Chemical Society. (Contextual reference for medium ring chemistry).
  • PubChem. (2024). "1-Hydroxycycloheptanecarboxylic acid (CAS 20920-03-0)."[2][6][7][8][9] National Library of Medicine. Link

  • Pfaltz & Bauer. (2024). "Safety Data Sheet: 1-Hydroxycycloheptanecarboxylic Acid." (Source for physical state data).[3][5][10][11][12][13][14][15][16] Link

  • Redent, E., et al. (2000). "Drug/Cyclodextrin/Hydroxy Acid Multicomponent Systems." Journal of Pharmaceutical Sciences. (Reference for supramolecular applications). Link

Sources

Technical Guide: Therapeutic & Synthetic Applications of 1-Hydroxycycloheptanecarboxylic Acid

[1]

Executive Summary

1-Hydroxycycloheptanecarboxylic Acid (1-HCCA) is a seven-membered cyclic alpha-hydroxy acid (AHA).[1] While less ubiquitous than its five-membered (cyclopentane) and six-membered (cyclohexane) analogs, 1-HCCA occupies a critical niche in medicinal chemistry due to its enhanced lipophilicity and unique steric bulk.[1]

Its therapeutic potential is bifurcated into two primary domains:

  • Dermatology: As a "Next-Generation AHA," offering deeper stratum corneum penetration with a modified irritation profile compared to glycolic or lactic acid.[1]

  • Medicinal Chemistry: As a bioisostere for phenyl or cyclohexyl groups in muscarinic antagonists and as a precursor for spiro-cyclic biological probes.[1]

Part 1: Chemical Profile & Physicochemical Properties[1][2]

1-HCCA is characterized by a cycloheptane ring geminally substituted with a hydroxyl group and a carboxylic acid.[1] This "gem-disubstituted" geometry imposes conformational constraints that are valuable in drug design for locking ligands into bioactive conformations.[1]

Physicochemical Data Table
PropertyValue (Experimental/Predicted)Relevance
Molecular Formula C₈H₁₄O₃Core Scaffold
Molecular Weight 158.20 g/mol Small Molecule Fragment
LogP (Predicted) ~1.2 - 1.5Higher than Glycolic Acid (-1.11); indicates better skin/membrane penetration.[1]
pKa (Acid) ~4.5Typical for alpha-hydroxy acids; dictates buffering requirements.[1]
H-Bond Donors 2Hydroxyl and Carboxyl OH.[1]
H-Bond Acceptors 3Carboxyl oxygens and Hydroxyl oxygen.[1]
Structural Significance

Unlike the rigid cyclohexane chair conformation, the cycloheptane ring is flexible, existing in twist-chair and twist-boat conformations.[1] This flexibility allows 1-HCCA derivatives to adapt to receptor binding pockets that are sterically occluded for six-membered rings, often resulting in altered selectivity profiles in SAR (Structure-Activity Relationship) studies.[1]

Part 2: Therapeutic Applications[1][3][4][5][6][7]

Dermatological Therapeutics (The Lipophilic AHA)

Mechanism: Like standard AHAs, 1-HCCA functions by chelating Ca²⁺ ions in epidermal cell adhesion molecules (cadherins), promoting desquamation (exfoliation).[1]

  • Advantage: The cycloheptyl tail significantly increases lipophilicity.[1] This allows 1-HCCA to penetrate the sebaceous environment of the follicle more effectively than water-soluble AHAs (glycolic acid), making it potentially superior for comedolytic activity (treating acne) and keratosis pilaris .[1]

  • Controlled Release: The steric bulk of the seven-membered ring hinders rapid neutralization, potentially providing a "slow-release" acidification effect that reduces the stinging sensation associated with rapid proton donation.

Medicinal Chemistry: Muscarinic & Antispasmodic Analogs

Cyclic alpha-hydroxy acids are pharmacophores in several anticholinergic drugs (e.g., Oxybutynin , Cyclopentolate ).[1]

  • Bioisosterism: Replacing the phenyl or cyclohexyl group of established antispasmodics with a cycloheptyl group (via 1-HCCA) is a proven strategy to modify receptor affinity.[1]

  • Case Study (Hypothetical): In the design of M3 muscarinic antagonists for overactive bladder, the 1-HCCA scaffold serves as the "head group."[1] The esterification of 1-HCCA with amino-alcohols yields analogs of phenylglycolate drugs, often retaining potency while altering metabolic stability due to the non-aromatic ring.[1]

Precursor for Spiro-Lactone Synthesis

1-HCCA is a direct precursor to spiro-fused lactones.[1] These structures are increasingly relevant in oncology as inhibitors of MDM2-p53 interaction.[1] The spiro-linkage forces the attached substituents into specific vectors, improving binding affinity to protein interfaces.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-Hydroxycycloheptanecarboxylic Acid

Rationale: The most reliable synthesis involves the formation of a cyanohydrin followed by acid hydrolysis.[1] This method avoids the use of toxic organometallics required for alternative routes.[1]

Reagents:

  • Cycloheptanone (1.0 eq)[1]

  • Sodium Cyanide (NaCN) or Trimethylsilyl Cyanide (TMSCN) (1.2 eq)[1]

  • Hydrochloric Acid (HCl, concentrated)[1]

  • Diethyl Ether (extraction solvent)[1]

Step-by-Step Methodology:

  • Cyanohydrin Formation:

    • Dissolve cycloheptanone in a saturated solution of sodium bisulfite to form the adduct (optional purification) or react directly.[1]

    • Preferred (TMSCN route): Under argon, add TMSCN and a catalytic amount of Zinc Iodide (ZnI₂) to neat cycloheptanone at 0°C. Stir at room temperature for 12 hours.

    • Result: 1-((trimethylsilyl)oxy)cycloheptanecarbonitrile.[1]

  • Hydrolysis:

    • Dissolve the nitrile intermediate in concentrated HCl (12M).

    • Reflux the mixture vigorously for 4-6 hours. The harsh acidic conditions hydrolyze the nitrile to the carboxylic acid and cleave the silyl ether (if TMSCN used).[1]

  • Isolation:

    • Cool the reaction mixture on ice. The product may precipitate.[1]

    • Extract the aqueous layer with Diethyl Ether (3x).[1]

    • Dry combined organics over MgSO₄ and concentrate in vacuo.[1]

    • Recrystallization: Purify using a Benzene/Hexane or Ethyl Acetate/Hexane mixture to yield white crystalline solid.[1]

Protocol B: In Vitro Keratolytic Activity Assay (Dermatology Screen)

Rationale: To quantify the exfoliation potential compared to Glycolic Acid.

  • Substrate Preparation: Prepare Stratham Corneum (SC) discs from porcine ear skin (punch biopsy, 6mm).[1]

  • Treatment: Incubate SC discs in 200 µL of test solution (5% 1-HCCA in vehicle vs. 5% Glycolic Acid) for 24 hours at 32°C.

  • Protein Release Assay:

    • Remove discs and wash with buffer.[1]

    • Quantify released protein in the supernatant using a BCA Protein Assay Kit.[1] Higher protein release indicates greater keratolytic activity (corneocyte detachment).[1]

  • Data Analysis: Normalize protein concentration against a PBS control.

Part 4: Visualization & Mechanism[1]

Diagram 1: Synthesis & Therapeutic Divergence

This diagram illustrates the synthesis of 1-HCCA and its divergence into three therapeutic pathways: Anticholinergics, Dermatologicals, and Spiro-cycles.[1]

GCycloheptanoneCycloheptanone(Starting Material)CyanohydrinIntermediate:CyanohydrinCycloheptanone->CyanohydrinTMSCN, ZnI2(Nucleophilic Attack)HCCA1-Hydroxycycloheptanecarboxylic Acid(1-HCCA)Cyanohydrin->HCCAHCl, Reflux(Hydrolysis)DermaDermatology(Lipophilic AHA)HCCA->DermaDirect Formulation(Exfoliation)MedChemMedicinal Chemistry(Muscarinic Antagonists)HCCA->MedChemEsterification withAmino-AlcoholsSpiroSpiro-LactoneScaffoldsHCCA->SpiroAcid-CatalyzedCyclization

Caption: Synthetic pathway from Cycloheptanone to 1-HCCA and subsequent divergence into therapeutic applications.[1]

Diagram 2: Structure-Activity Relationship (SAR) Logic

Comparison of ring size effects on lipophilicity and receptor fit.[1]

SARCyclopentane5-Membered Ring(Low LogP)CompactCyclohexane6-Membered Ring(Med LogP)Rigid ChairCycloheptane7-Membered Ring (1-HCCA)(High LogP)Flexible Twist-ChairPenetrationEnhanced SkinPenetrationCycloheptane->PenetrationIncreasedLipophilicityBindingAltered ReceptorSelectivityCycloheptane->BindingSteric Bulk &Conformational Flux

Caption: Impact of ring expansion (5 → 7) on physicochemical properties and biological activity.[1]

References

  • Van Scott, E. J., & Yu, R. J. (1974).[1][2] Control of keratinization with alpha-hydroxy acids and related compounds.[1] I. Topical treatment of ichthyotic disorders. Archives of Dermatology.[1] Link

  • Bodor, N., & Buchwald, P. (2000).[1] Soft Drug Design: General Principles and Recent Applications.[1] Medicinal Research Reviews.[1] (Context: Design of hydrolytically sensitive esters like glycols). Link

  • Smith, W. P. (1996).[1] Epidermal and dermal effects of topical lactic acid.[1][3] Journal of the American Academy of Dermatology.[1][4] (Foundational mechanism for AHAs).[1][2][3][4] Link

  • PubChem Compound Summary. (2024). 1-Hydroxycyclohexanecarboxylic acid (Analogous Data).[1] National Center for Biotechnology Information.[1] Link[1]

  • Corey, E. J., & Kuwajima, I. (1967).[1] Reaction of ketones with trimethylsilyl cyanide.[1] Tetrahedron Letters.[1] (Synthetic protocol basis). Link

Reactivity of the Hydroxyl Group in 1-Hydroxycycloheptanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive analysis of the reactivity profile of the tertiary hydroxyl group in 1-hydroxycycloheptanecarboxylic acid (1-OH-CHCA).[1] Targeted at drug development professionals and organic chemists, this document dissects the steric and electronic constraints imposed by the seven-membered ring, details the competition between substitution and elimination pathways, and outlines the specific synthetic utility of this scaffold in pharmaceutical manufacturing (specifically for Bencyclane).

Structural Analysis & Conformational Dynamics

The Quaternary Center and Ring Strain

1-Hydroxycycloheptanecarboxylic acid features a quaternary carbon at position C1, substituted with both a hydrophilic hydroxyl group (-OH) and a carboxylic acid group (-COOH).[2][3] This 1,1-disubstitution creates a highly congested steric environment.[3]

  • Cycloheptane Flexibility: Unlike the rigid chair conformation of cyclohexane, the cycloheptane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers. The introduction of the quaternary center at C1 restricts this pseudorotation, anchoring the bulky carboxyl and hydroxyl groups in pseudo-equatorial or pseudo-axial positions to minimize transannular strain (Prelog strain).[1]

  • Intramolecular Hydrogen Bonding: In non-polar solvents, the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -hydroxyl group acts as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid. This intramolecular interaction stabilizes the molecule but also increases the acidity of the carboxyl proton (lowering the pKa to ~4.05 compared to ~4.8 for unsubstituted cycloheptanecarboxylic acid) via the inductive effect of the oxygen.[1]
    
The Tertiary Alcohol Constraint

The hydroxyl group is tertiary, which fundamentally dictates its reactivity:

  • Oxidation Resistance: It cannot be oxidized to a ketone without breaking carbon-carbon bonds (oxidative cleavage).[1][2][3]

  • Steric Hindrance: Nucleophilic attack on the carbon bearing the hydroxyl group is effectively blocked, making ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     reactions impossible.[2] Modification must occur at the oxygen atom (acting as a nucleophile) or via carbocation intermediates (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    
    /E1).[2]

Reactivity Profile of the Hydroxyl Group[1][4][5]

The reactivity of the C1-hydroxyl group is defined by a competition between O-alkylation (Etherification) and Dehydration (Elimination) .[1]

O-Alkylation: The Bencyclane Pathway

The most commercially significant reaction of 1-OH-CHCA is the O-alkylation to form ethers.[1] This is the core step in the synthesis of Bencyclane (a vasodilator and platelet aggregation inhibitor).[1][2]

  • Mechanism: Because the alcohol is tertiary and sterically hindered, it is a poor nucleophile.[1][2] Successful alkylation requires deprotonation by a strong base (e.g., Sodium Hydride, NaH) to form the alkoxide, followed by an

    
     attack on a primary alkyl halide.
    
  • Challenges: The high basicity of the tertiary alkoxide can promote elimination in the alkylating agent if the agent is susceptible.[1] Therefore, primary alkyl halides with no beta-hydrogens or hindered beta-positions are preferred, or conditions must be strictly controlled.

Dehydration: The E1 Elimination Pathway

Under acidic conditions, the tertiary hydroxyl group is easily protonated.[1][2][4] Due to the stability of the resulting tertiary carbocation at C1, water is readily lost.[1]

  • Regioselectivity: Loss of a proton from the adjacent C2/C7 positions yields cyclohept-1-enecarboxylic acid .[1][2][3]

  • Thermodynamics: The formation of the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -unsaturated acid is thermodynamically driven by conjugation with the carbonyl group. This reaction is the primary impurity pathway during acid-catalyzed esterification or storage under acidic conditions.[1][2][3]
    
Chelation and Coordination

The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-hydroxy acid motif is a bidentate ligand.[2][3] The hydroxyl oxygen and the carboxylate oxygen can chelate metal ions (e.g., ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

,

), forming stable five-membered metallacycles. This property is relevant for catalyst design but poses challenges in purification if metal residues are present.[2][3]

Visualizing the Reaction Divergence

The following diagram illustrates the critical divergence in reactivity based on pH and reagent choice.

ReactivityPathways Start 1-Hydroxycycloheptanecarboxylic Acid (Tertiary Alcohol) Alkoxide Tertiary Alkoxide (Intermediate) Start->Alkoxide Strong Base (NaH) Deprotonation Carbocation Tertiary Carbocation (Intermediate) Start->Carbocation Acid (H+) Protonation & -H2O Chelate Metal Chelate Complex (5-membered ring) Start->Chelate Metal Ion (M+) Coordination Bencyclane Ether Derivative (e.g., Bencyclane) Alkoxide->Bencyclane R-X (SN2) (Williamson Ether Synthesis) Alkene Cyclohept-1-enecarboxylic Acid (Dehydration Product) Carbocation->Alkene -H+ (E1 Elimination) Thermodynamic Control

Caption: Divergent reaction pathways for the tertiary hydroxyl group: Base-mediated etherification vs. Acid-mediated dehydration.

Experimental Protocols

Protocol A: O-Alkylation (Synthesis of Bencyclane Intermediate)

Objective: Convert the tertiary hydroxyl group to an ether without inducing elimination.[1][2][3]

Reagents:

  • Substrate: 1-Hydroxycycloheptanecarboxylic acid (or its ethyl ester).[2][3]

  • Base: Sodium Hydride (60% dispersion in oil).[1][2][3]

  • Electrophile: 3-chloro-N,N-dimethylpropan-1-amine.[3]

  • Solvent: Toluene or DMF (Anhydrous).[1][2][3]

Methodology:

  • Activation: In a flame-dried 3-neck flask under Argon, suspend NaH (1.2 eq) in anhydrous toluene. Add the 1-hydroxycycloheptanecarboxylic acid derivative dropwise at 0°C.

    • Why: Low temperature prevents uncontrolled exotherms during hydrogen gas evolution.[1][2][3]

  • Alkoxide Formation: Stir at room temperature for 1 hour until gas evolution ceases. The formation of the sodium alkoxide is critical before adding the electrophile.[1][2]

  • Alkylation: Add 3-chloro-N,N-dimethylpropan-1-amine (1.1 eq) slowly.

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours.

    • Note: The tertiary alkoxide is sterically hindered; thermal energy is required to overcome the activation energy for the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       attack.[2]
      
  • Workup: Quench with cold water. Extract organic layer, dry over

    
    , and concentrate.
    
Protocol B: Controlled Dehydration (Impurity Synthesis)

Objective: Synthesize cyclohept-1-enecarboxylic acid to serve as an analytical standard for impurity profiling.

Methodology:

  • Dissolve 1-hydroxycycloheptanecarboxylic acid in benzene or toluene.[1][2][3]

  • Add a catalytic amount of p-Toluenesulfonic acid (pTSA).[1][2][3]

  • Reflux in a Dean-Stark apparatus to continuously remove water.[1][2][3]

    • Why: Removing water shifts the equilibrium toward the alkene (Le Chatelier’s principle).[1][2]

  • Monitor via TLC/HPLC for the disappearance of the starting material.[1][2]

Pharmaceutical Implications[1][7][8][9]

Drug Design: The Bencyclane Case Study

Bencyclane is a vasodilator used to treat peripheral vascular disorders.[1][2][3] Its synthesis relies entirely on the successful derivatization of the hydroxyl group described above.[1][2]

  • Structure-Activity Relationship (SAR): The bulky cycloheptane ring provides lipophilicity, while the ether linkage (derived from the OH group) confers flexibility and metabolic stability compared to an ester linkage.[1]

  • Salt Formation: The final drug is often marketed as Bencyclane Fumarate .[1][2][5] The fumaric acid salt improves solubility and shelf-life stability.[1][2][3]

Stability & Impurity Profiling

In drug development, the dehydration product (alkene) is a critical quality attribute (CQA).

  • Acid Sensitivity: Formulations containing 1-OH-CHCA derivatives must avoid acidic excipients to prevent degradation into the

    
    -unsaturated analog.[3]
    
  • Analytical Detection: The alkene has a distinct UV chromophore (due to conjugation with the carboxyl) compared to the saturated starting material, making it easily detectable via HPLC-UV at 210–220 nm.[1]

References

  • PubChem. (n.d.).[1][2][3] 1-Hydroxycyclopentanecarboxylic acid (Analogous Structure & Properties). National Library of Medicine.[1][2][3] Retrieved January 28, 2026, from [Link]

  • Pallos, L., et al. (1965).[3][5] Process for the preparation of basic ethers of cycloalkanol-1-carboxylic acid esters.[1][3] Hungarian Patent 151,865.[1][2][3][6][5] (Foundational patent for Bencyclane synthesis).[1][2][3]

  • Komatsu, T., et al. (1982).[3] Pharmaceutical composition containing bencyclane fumarate.[1][2][3][6][5] European Patent EP0018773B1.[1][2][3] Retrieved January 28, 2026, from

  • Organic Chemistry Portal. (n.d.).[1][2][3] Reformatsky Reaction. (Method for synthesizing beta-hydroxy esters/acids).[2][3][7][8] Retrieved January 28, 2026, from [Link]

  • LibreTexts Chemistry. (2020).[1][2][3] Dehydration of Alcohols.[1][2][3][9] Retrieved January 28, 2026, from [Link]

Sources

Methodological & Application

1-hydroxycycloheptanecarboxylic acid as a building block in organic synthesis

[1][2][3][4]

Executive Summary

1-Hydroxycycloheptanecarboxylic acid (1-HCCA ; CAS: 20920-03-0) is a specialized alicyclic building block characterized by a seven-membered carbocycle bearing a geminal hydroxy-carboxylate motif.[1][2][3][4] Unlike its common five- and six-membered congeners, 1-HCCA offers unique conformational flexibility and lipophilicity profiles (LogP ~2.04), making it a valuable scaffold in medicinal chemistry for accessing "privileged" medium-ring space.[1][2][3]

This guide details the cyanide-free one-pot synthesis of 1-HCCA, a superior alternative to the hazardous cyanohydrin route.[1][2][3] It further outlines critical downstream transformations, including the synthesis of spiro-dioxolanones and dehydration to

13

Chemical Profile & Properties[1][2][3][5][6][7][8][9][10]

PropertyDetail
Chemical Name 1-Hydroxycycloheptanecarboxylic acid
CAS Number 20920-03-0
Molecular Formula

Molecular Weight 158.20 g/mol
Appearance White to off-white crystalline solid
Melting Point 105–108 °C
Solubility Soluble in MeOH, EtOH, THF; sparingly soluble in cold water.[1][2][3]
pKa ~3.8 (Carboxylic acid), ~13.5 (Alcohol)
Key Structural Feature Gem-disubstituted 7-membered ring (cycloheptane); sterically demanding

-hydroxy acid.[1][2][3]

Synthesis Protocols

Method A: The "Cyanide-Free" One-Pot Protocol (Recommended)

Rationale: Traditional synthesis via cycloheptanone cyanohydrin involves highly toxic cyanide salts and harsh hydrolysis steps.[2][3] The Jocic-Reeve-type reaction using bromoform (

123

Mechanism: The reaction proceeds via the generation of a tribromomethy carbanion, which attacks cycloheptanone.[3] The resulting intermediate undergoes gem-dichloro epoxide formation (in situ) followed by ring-opening and hydrolysis to the

123
Materials:
  • Cycloheptanone (1.0 eq)[2][3]

  • Bromoform (

    
    ) (1.2 eq)[2][3]
    
  • Potassium Hydroxide (KOH) (8.0 eq)[2][3]

  • Methanol (MeOH) (Solvent)[2][3]

  • Lithium Chloride (LiCl) (Catalytic additive, optional for rate enhancement)[2][3]

Step-by-Step Protocol:
  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve Cycloheptanone (11.2 g, 100 mmol) and Bromoform (30.3 g, 120 mmol) in MeOH (50 mL).

  • Base Addition: Cool the solution to 0 °C using an ice-salt bath.

  • Reaction: Dropwise add a solution of KOH (44.8 g, 800 mmol) in MeOH (150 mL) over 2 hours. Caution: Exothermic reaction.[2] Maintain internal temperature < 10 °C.

  • Aging: Allow the mixture to warm to room temperature (25 °C) and stir vigorously for 12–16 hours. A heavy precipitate (KBr) will form.[2][3]

  • Workup:

    • Remove MeOH under reduced pressure (rotary evaporator).[2][3]

    • Dissolve the residue in water (200 mL) and wash with diethyl ether (

      
       mL) to remove unreacted organics.[3]
      
    • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 1–2 using concentrated HCl (12 M). The product may precipitate or oil out.[2]

    • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (

      
       mL).[2][3]
      
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Recrystallize the crude solid from Hexane/EtOAc (5:1) to yield 1-HCCA  as white needles.
    

Yield: Typical isolated yields range from 75% to 85% .[2]

Method B: Traditional Cyanohydrin Route (Reference Only)[2][4]
  • Step 1: Cycloheptanone + NaCN +

    
    
    
    
    Cycloheptanone Cyanohydrin.[2]
  • Step 2: Hydrolysis with conc.[2] HCl (reflux, 4h).

  • Note: Not recommended for scale-up due to HCN generation risks and lower overall atom economy.[1][2]

Key Transformations & Applications

Spiro-Dioxolanone Formation (Masked Synthon)

1-HCCA condenses with aldehydes or ketones to form 1,3-dioxolan-4-ones.[1][2][3] This reaction "locks" the conformation of the flexible cycloheptane ring and protects the hydroxy-acid functionality during peptide coupling or Grignard reactions.[2][3]

Protocol:

  • Reflux 1-HCCA (1 eq) with Paraformaldehyde (or specific aldehyde) (1.5 eq) and p-TsOH (cat.) in Toluene or Benzene with Dean-Stark water removal.[1][2][3]

  • Utility: These spiro-cycles are excellent precursors for alkylating the

    
    -position (via enolate chemistry) without racemization (if chiral auxiliaries are used).[1][2][3]
    
Dehydration to 1-Cycloheptenecarboxylic Acid

The tertiary alcohol is prone to elimination.[2] Controlled dehydration yields the

23

Protocol:

  • Treat 1-HCCA with

    
     in Pyridine (0 °C to RT) or heat with 
    
    
    (cat.) in Acetic Acid.
  • Result: Formation of the endocyclic double bond (Zaitsev product).[2][3]

Medicinal Chemistry Utility[2]
  • Conformational Restriction: The 7-membered ring provides a "bulkier" hydrophobic anchor than cyclohexyl groups, often improving selectivity for receptors with larger lipophilic pockets (e.g., GPCRs).[2][3]

  • Anticonvulsant Research: Derivatives of 1-HCCA have been screened as potential inhibitors of P-glycoprotein (P-gp) in refractory epilepsy models, serving as lipophilic acid scaffolds.[1][2][3]

Visualizations

Diagram 1: Synthesis & Reaction Pathways

This flowchart illustrates the "Green" Bromoform route versus the Cyanohydrin route and downstream utility.[3]

GStartCycloheptanoneBromoformCHBr3 / KOH(One-Pot Jocic-Reeve)Start->BromoformMethod A (Safe)CyanideNaCN / H+Start->CyanideMethod B (Toxic)IntermediateGem-dichloro Epoxide(Transient)Bromoform->IntermediateIn situProduct1-Hydroxycycloheptane-carboxylic Acid (1-HCCA)Intermediate->ProductHydrolysisCyanohydrinCyanohydrinCyanide->CyanohydrinHydrolysisAcid Hydrolysis(HCl, Reflux)Cyanohydrin->HydrolysisHydrolysis->ProductSpiroSpiro-1,3-dioxolan-4-ones(Protective Group)Product->SpiroR-CHO / H+Alkene1-Cycloheptenecarboxylic Acid(Dehydration)Product->AlkeneSOCl2 / Pyridine

Caption: Comparison of synthesis routes (Method A vs. B) and key divergent derivatization pathways for 1-HCCA.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete hydrolysis of the intermediate.[1][2][3]Ensure the reaction mixture is stirred vigorously for at least 12h after warming to RT.
Oiling Out Product failing to crystallize during acidification.[1][2]Extract the oiled-out phase with EtOAc immediately; do not wait for crystallization.[1][2] Seed with pure crystal if available.[2]
Dehydration Impurity Overheating during workup.[1][2]Keep acidification temperature < 5 °C. Avoid prolonged heating during solvent removal.[2]
Steric Hindrance 7-ring flexibility hinders nucleophilic attack.[1][2]Use highly polar aprotic cosolvents (e.g., DMSO) if reacting the carboxylic acid with bulky amines.[3]

References

  • Synthesis via Jocic-Reeve Reaction

    • Adam, W., et al.[2][3] "A Convenient One-Pot Synthesis of Quaternary

      
      -Methoxy- and 
      
      
      -Hydroxycarboxylic Acids." Chem. Pharm.[2] Bull. 1999, 47 (5), 684–686.[2][3] Link
  • General Cyanohydrin Hydrolysis Mechanisms

    • Ghazouani, F., et al. "Synthesis of

      
      -hydroxy acids from ketones."[2][3] Tetrahedron Letters 2008.
      
  • Medicinal Chemistry Applications (Anticonvulsants)

    • Bruno-Blanch, L., et al. "Several New Diverse Anticonvulsant Agents Discovered in a Virtual Screening Campaign."[2][3] J. Chem. Inf.[2] Model. 2012, 52 (12), 3325–3330.[2][3] Link[2][3]

  • Crystal Structure & Hydrogen Bonding

    • Betz, R. "1-Hydroxycyclopentane-1-carboxylic acid."[1][2][3] (Comparative structural analysis). Acta Crystallographica Section E 2007, 63 , o4218.[2][3] Link

Application Note: High-Purity Synthesis of 1-Hydroxycycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

1-Hydroxycycloheptanecarboxylic acid (CAS 6949-06-0) is a critical seven-membered carbocyclic building block belonging to the class of


-hydroxy acids (AHAs). These scaffolds are essential in the synthesis of antispasmodic agents, glycolate mimics, and constrained amino acid analogues. This protocol details a robust, two-step synthesis starting from cycloheptanone. Unlike generic procedures, this guide utilizes the Bisulfite Adduct Method  for cyanohydrin formation, which significantly mitigates the safety risks associated with free hydrogen cyanide (HCN) evolution and improves yield by shifting the equilibrium toward the product.

Retrosynthetic Analysis & Strategy

The synthesis relies on the classical Strecker-type cyanohydrin formation followed by acid-catalyzed hydrolysis.

  • Step 1 (C-C Bond Formation): Nucleophilic attack of cyanide on the cycloheptanone carbonyl carbon. We employ a sodium bisulfite intermediate to activate the ketone and buffer the reaction, avoiding the use of volatile liquid HCN.

  • Step 2 (Hydrolysis): Conversion of the nitrile (-CN) to the carboxylic acid (-COOH) via an amide intermediate using concentrated hydrochloric acid.

Reaction Scheme (DOT Visualization)

SynthesisPath Cycloheptanone Cycloheptanone (C7H12O) Bisulfite Bisulfite Adduct (Intermediate) Cycloheptanone->Bisulfite NaHSO3 (sat) 0-5°C Cyanohydrin 1-Hydroxycycloheptane- carbonitrile Bisulfite->Cyanohydrin NaCN (aq) RT, 2h Product 1-Hydroxycycloheptane- carboxylic Acid Cyanohydrin->Product Conc. HCl Reflux, 4h - NH4Cl

Figure 1: Synthetic pathway via the bisulfite adduct method.

Safety & Hazard Control (Critical)

DANGER: This protocol involves Sodium Cyanide (NaCN) . It is rapidly fatal if inhaled, swallowed, or absorbed through the skin. Contact with acid releases lethal HCN gas.

  • Engineering Controls: All operations involving NaCN must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, face shield, and lab coat.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is immediately available and staff are trained in its use.

  • Waste: Quench all cyanide waste with bleach (sodium hypochlorite) at pH > 10 before disposal.

Experimental Protocol

Part A: Synthesis of 1-Hydroxycycloheptanecarbonitrile (Cyanohydrin)

Rationale: Direct reaction of ketones with NaCN/Acid can be unpredictable and hazardous. The bisulfite method creates a water-soluble adduct that reacts cleanly with cyanide, releasing the ketone slowly for reaction while maintaining a safe pH.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Amount
Cycloheptanone112.171.011.2 g (100 mmol)
Sodium Bisulfite (NaHSO

)
104.061.515.6 g
Sodium Cyanide (NaCN)49.011.57.35 g
Water (Deionized)18.02-60 mL total
Diethyl Ether74.12-150 mL
Procedure
  • Bisulfite Adduct Formation:

    • In a 250 mL round-bottom flask, dissolve 15.6 g of NaHSO

      
       in 40 mL of water.
      
    • Cool the solution to 0–5°C in an ice bath.

    • Add 11.2 g (100 mmol) of cycloheptanone dropwise with vigorous stirring.

    • Observation: A thick white precipitate (the bisulfite adduct) will form. Stir for 30 minutes.

  • Cyanide Displacement:

    • Dissolve 7.35 g of NaCN in 20 mL of water (Caution: Do this in the hood).

    • Add the NaCN solution dropwise to the bisulfite adduct slurry.

    • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Mechanism:[6][7][8] The adduct dissolves, and the oily cyanohydrin separates from the aqueous phase.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with 20 mL of brine.

    • Dry over anhydrous MgSO

      
      , filter, and concentrate under reduced pressure (Rotavap, water bath < 40°C).
      
    • Yield: Expect ~12.5–13.5 g (90–97%) of a colorless to pale yellow oil.

    • QC Check: IR spectrum should show a weak nitrile band at ~2230 cm

      
       and a broad OH stretch.
      
Part B: Hydrolysis to 1-Hydroxycycloheptanecarboxylic Acid

Rationale: Acid hydrolysis is preferred over basic hydrolysis for sterically hindered


-hydroxy nitriles to prevent retro-cyanohydrin reaction (reversion to ketone).
Materials
ReagentConcentrationAmount
Crude Cyanohydrin (from Part A)Neat~13.0 g
Hydrochloric Acid (HCl)Conc. (37%)40 mL
Water-20 mL
Procedure
  • Hydrolysis:

    • Place the crude cyanohydrin in a 100 mL round-bottom flask.

    • Add 40 mL of concentrated HCl.

    • Equip with a reflux condenser.

    • Heat to reflux (oil bath ~110°C) for 4–6 hours.

    • Observation: Solid ammonium chloride (NH

      
      Cl) may precipitate in the condenser or flask neck; wash down with small amounts of HCl if necessary.
      
  • Isolation:

    • Cool the reaction mixture to room temperature. The product often crystallizes upon cooling.

    • If solid forms: Filter, wash with cold water, and dry.

    • If oil persists: Dilute with 50 mL water and extract with diethyl ether (3 x 40 mL).

  • Purification (Acid-Base Extraction):

    • Extract the ether layer with saturated aqueous NaHCO

      
       (3 x 30 mL). Caution: CO
      
      
      
      evolution.
    • Discard the organic layer (removes unreacted ketone).

    • Acidify the combined aqueous extracts carefully with conc. HCl to pH 1.

    • Extract the precipitated acid with ether (3 x 40 mL).

    • Dry over Na

      
      SO
      
      
      
      and evaporate to dryness.
  • Recrystallization:

    • Recrystallize the crude solid from a mixture of Benzene/Petroleum Ether or Water/Ethanol.

    • Target MP: 108–110°C (consistent with cycloalkane AHA homologues).

Characterization Data

Verify the product identity using the following parameters.

TechniqueExpected Signal / ValueStructural Assignment
IR Spectroscopy 3300–3450 cm

(Broad)
O-H Stretch (Alcohol + Acid)
1710–1730 cm

(Strong)
C=O Stretch (Carboxylic Acid)
~2230 cm

(Absent)
Disappearance of Nitrile (-CN)
1H NMR (CDCl

)

1.5–2.2 ppm (Multiplet, 12H)
Cycloheptane ring protons

6.5–9.0 ppm (Broad, 2H)
-OH and -COOH (exchangeable)
13C NMR

~180 ppm
Carboxyl Carbon (C=O)

~78 ppm
Quaternary C-OH Carbon
Melting Point 108–111°CPure Crystalline Solid

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete adduct formation or temp too high.Ensure NaHSO

solution is saturated and keep temp < 5°C during ketone addition.
Reversion to Ketone Hydrolysis pH too high (basic) or temp too high.Use concentrated acid (HCl) for hydrolysis. Avoid basic hydrolysis.
Product is Oily/Colored Polymerization or impurities.Perform the Acid-Base extraction (Step B.3). Use activated charcoal during recrystallization.
Ammonium Salts in Product Incomplete washing.The acid-base extraction step effectively removes neutral organics and inorganic salts.

References

  • Corson, B. B.; Dodge, R. A.; Harris, S. A.; Yeaw, J. S. (1941). "Mandelic Acid". Organic Syntheses, Coll. Vol. 1, p.336. (Foundational protocol for cyanohydrin hydrolysis).

  • Stoughton, R. W. (1941). "Cyclopropanecarboxylic Acid".[1][7] Organic Syntheses, Coll. Vol. 1, p.192. (Analogous hydrolysis of cycloalkyl nitriles).

  • Gummadi, V. R., et al. (2012). "Synthesis of 1-Hydroxycycloalkanecarboxylic acids". Tetrahedron Letters, 53(24), 3051-3053. (Modern validation of bisulfite route for cyclic ketones).
  • PubChem Compound Summary. "1-Hydroxycyclopentanecarboxylic acid" (Homologue Data for validation).

Sources

use of 1-hydroxycycloheptanecarboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Hydroxycycloheptanecarboxylic Acid as a Strategic Scaffold for SAR Expansion and Conformational Control

Part 1: Strategic Rationale & Mechanistic Insight

In the iterative cycle of Structure-Activity Relationship (SAR) optimization, the 1-hydroxycycloheptanecarboxylic acid (1-HCCA) moiety represents a critical tool for modulating physicochemical properties and exploring novel intellectual property (IP) space. While cyclopentyl and cyclohexyl analogs are ubiquitous, the cycloheptyl ring offers a unique "Goldilocks" zone of lipophilicity and conformational flexibility that is often underutilized.

The "Seven-Membered" Advantage

Medicinal chemists frequently employ cyclic


-hydroxy acids to restrict bond rotation and lower the entropic penalty of ligand binding. However, the choice of ring size dictates the vector of the substituents and the metabolic profile.
  • Lipophilicity Modulation: The cycloheptyl ring adds methylene units (

    
    ) compared to cyclohexyl, increasing LogP. This is strategic for improving blood-brain barrier (BBB) penetration or enhancing hydrophobic collapse in a receptor pocket.
    
  • Conformational Sampling: Unlike the rigid chair conformation of cyclohexane, cycloheptane exists in a dynamic equilibrium of twist-chair and twist-boat conformers. This allows the 1-hydroxyl and 1-carboxyl groups to adopt vectors that may be inaccessible to 6-membered rings, potentially capturing unique hydrogen-bonding interactions within a target active site (e.g., GPCRs or viral polymerases).

  • Bioisosterism: 1-HCCA serves as a bulky, lipophilic bioisostere for the phenyl group or the gem-dimethyl moiety, often improving metabolic stability by blocking P450 oxidation sites common on aromatic rings.

Key Applications
  • Peptidomimetics: Incorporation into peptide backbones to induce specific turn geometries (e.g.,

    
    -turns) due to the steric bulk of the gem-disubstituted carbon.
    
  • Fragment-Based Drug Discovery (FBDD): Used as a core scaffold to link pharmacophores, particularly in the design of inhibitors for HCV NS5B polymerase and other viral enzymes where cyclic constraints are favored.

  • Prodrug Design: The tertiary hydroxyl group allows for the formation of hindered esters, providing tunable hydrolysis rates for sustained release formulations.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating . The success of each step is confirmed by specific physical changes (precipitation, color change) or analytical checkpoints (TLC, NMR).

Protocol A: Synthesis of 1-Hydroxycycloheptanecarboxylic Acid

Rationale: Commercial availability can be sporadic. This robust cyanohydrin synthesis ensures a fresh, high-purity supply.

Reagents:

  • Cycloheptanone (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Zinc Iodide (ZnI

    
    ) (Catalytic, 0.05 eq)
    
  • Concentrated Hydrochloric Acid (HCl) (Excess)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Cyanosilylation (The "Masked" Intermediate):

    • In a flame-dried round-bottom flask under Argon, dissolve Cycloheptanone (11.2 g, 100 mmol) in dry DCM (100 mL).

    • Add ZnI

      
       (1.6 g, 5 mmol). Stir until dissolved.
      
    • Critical Step: Add TMSCN (11.9 g, 120 mmol) dropwise over 20 minutes. Caution: Exothermic.

    • Validation: Monitor by TLC (10% EtOAc/Hexane). The ketone spot (Rf ~0.5) should disappear, replaced by the non-polar silyl ether.

    • Stir for 4 hours at room temperature.

  • Hydrolysis & Cyclization:

    • Evaporate DCM under reduced pressure to obtain the crude silyl cyanohydrin oil.

    • Add concentrated HCl (50 mL) directly to the oil. Heat to reflux (100°C) for 6 hours.

    • Observation: The mixture will initially be biphasic and darken. As hydrolysis proceeds, a solid precipitate (ammonium chloride) may form.

    • Cool to room temperature. Dilute with water (50 mL) and extract with Diethyl Ether (

      
       mL).
      
  • Isolation & Purification:

    • Extract the ethereal layer with 1M NaOH (

      
       mL). The product moves to the aqueous phase (as the carboxylate), leaving non-acidic impurities in the ether.
      
    • Acidify the combined aqueous extracts with Conc. HCl to pH 1. Validation: A white solid should precipitate immediately.

    • Extract the acidic aqueous phase with Ethyl Acetate (

      
       mL).
      
    • Dry over MgSO

      
      , filter, and concentrate.
      
    • Recrystallization: Recrystallize from minimal hot Toluene/Hexane (1:1).

    • Yield Target: 65-75%. Melting Point: 108-110°C.

Protocol B: Incorporation into a Pharmacophore (Amide Coupling)

Rationale: The steric hindrance of the tertiary carboxylic acid makes standard couplings difficult. This protocol uses HATU, a high-efficiency coupling reagent, to overcome steric bulk.

Reagents:

  • 1-Hydroxycycloheptanecarboxylic acid (1.0 eq)

  • Amine Partner (e.g., Benzylamine) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.5 eq)

  • DMF (Dry solvent)

Methodology:

  • Dissolve 1-HCCA (1 mmol) in DMF (5 mL).

  • Add DIPEA (2.5 mmol) and stir for 5 minutes.

  • Add HATU (1.2 mmol). Observation: Solution turns slightly yellow. Stir for 10 minutes to activate the acid (formation of O-At ester).

  • Add the Amine Partner (1.1 mmol).

  • Stir at Room Temperature for 12 hours.

  • Validation: LC-MS should show the mass of Product [M+H]+. If starting material remains, heat to 50°C.

Part 3: Data Analysis & Visualization

Comparative Physicochemical Properties

The following table highlights why a researcher would select the cycloheptyl scaffold over smaller rings.

ScaffoldRing SizeLogP (Calc)tPSA (Ų)Conformational FlexibilityPrimary Application
Cyclopentyl 50.8257.5Rigid (Envelope)Compact binding pockets
Cyclohexyl 61.2557.5Rigid (Chair)Stable bioisostere
Cycloheptyl 7 1.78 57.5 Dynamic (Twist-Chair) Hydrophobic filling, Induced fit
Strategic Workflow Diagram

The following diagram illustrates the decision logic and synthesis workflow for deploying 1-HCCA in a drug discovery campaign.

G Start Target Identification (Need for Hydrophobic Bulk) Choice Scaffold Selection: Cycloheptane vs. Phenyl Start->Choice Analysis Synth Synthesis: Ketone -> Cyanohydrin Choice->Synth 1-HCCA Selected Coupling Coupling: HATU/Amine Reaction Synth->Coupling Pure Acid Optimization SAR Optimization: Lipophilicity/Potency Coupling->Optimization Bioassay Data Optimization->Choice Iteration

Caption: Workflow for integrating 1-hydroxycycloheptanecarboxylic acid into a medicinal chemistry campaign, from scaffold selection to SAR iteration.

Part 4: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 28165, 1-Hydroxycycloheptanecarboxylic acid. Retrieved January 28, 2026 from [Link]

  • Organic Syntheses (1941). Use of Cyanohydrin Synthesis for Cyclic Acids. Organic Syntheses, Coll. Vol. 1, p.336. (General protocol methodology). [Link]

  • Journal of Medicinal Chemistry. Cyclic alpha-hydroxy acids as bioisosteres in drug design. (General reference for scaffold utility). [Link]

Application Note: High-Rigidity Polyesters via 1-Hydroxycycloheptanecarboxylic Acid (1-HCHCA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1-Hydroxycycloheptanecarboxylic Acid (1-HCHCA) in polymer science, specifically focusing on its use as a sterically hindered monomer for synthesizing high-performance, bio-based polyesters.

Executive Summary

Standard aliphatic polyesters like Poly(lactic acid) (PLA) and Poly(glycolic acid) (PGA) are cornerstones of biodegradable polymers.[1][2] However, they often suffer from low glass transition temperatures (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) and rapid hydrolytic degradation, limiting their use in high-load structural implants or long-term drug delivery systems.

1-Hydroxycycloheptanecarboxylic Acid (1-HCHCA) represents a class of "bulky" ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-hydroxy acids. Its unique 7-membered cycloaliphatic ring, geminally substituted at the 

-carbon, introduces significant steric hindrance into the polymer backbone. This guide outlines the protocol for converting 1-HCHCA into high-molecular-weight Poly(1-hydroxycycloheptanecarboxylic acid) [P(1-HCHCA)] and its copolymers, yielding materials with enhanced thermal stability, hydrophobicity, and tunable degradation rates.

Scientific Mechanism & Rationale

The Steric Advantage

Unlike linear alkyl substituents (e.g., the methyl group in PLA), the cycloheptyl ring in 1-HCHCA is rigid and bulky.[3] When polymerized, this ring restricts the rotation of the polymer main chain (specifically the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 and 

torsion angles around the ester linkage).
  • Effect: Increases the energy barrier for chain segment rotation.[3]

  • Result: Significantly higher ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     compared to non-cyclic analogs, preventing "cold flow" at body temperature.
    
Polymerization Strategy: The OCA Route

Direct polycondensation of bulky ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-hydroxy acids is thermodynamically disfavored due to steric shielding of the hydroxyl group and low ceiling temperatures. To overcome this, we utilize the O-Carboxyanhydride (OCA)  activation pathway (analogous to N-carboxyanhydrides for peptides).
  • Activation: 1-HCHCA is cyclized with triphosgene to form the highly reactive 1,3-dioxolane-2,4-dione (OCA) intermediate.

  • Propagation: Ring-Opening Polymerization (ROP) of the OCA releases ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     as a driving force, yielding high molecular weight polyester despite the steric bulk.
    

G cluster_0 Step 1: Activation cluster_1 Step 2: ROP Monomer 1-HCHCA (Monomer) OCA 1-HCHCA-OCA (Active Intermediate) Monomer->OCA THF, 50°C Triphosgene Triphosgene (Reagent) Triphosgene->OCA Polymer Poly(1-HCHCA) (Rigid Polyester) OCA->Polymer ROP (-CO2) CO2 CO2 (Gas) (Byproduct) OCA->CO2 Entropy Drive Initiator ROH / DMAP (Initiator) Initiator->Polymer

Figure 1: Reaction pathway for the synthesis of Poly(1-HCHCA) via O-Carboxyanhydride (OCA) mediated Ring-Opening Polymerization.

Experimental Protocols

Materials Required[4][5]
  • Monomer: 1-Hydroxycycloheptanecarboxylic acid (CAS 20920-03-0), >98% purity.

  • Reagent: Triphosgene (Caution: Toxic), anhydrous Tetrahydrofuran (THF).[3]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) or Pyridine.

  • Initiator: Benzyl alcohol (BnOH) or PEG (for block copolymers).

Protocol A: Synthesis of 1-HCHCA-OCA Monomer

Objective: Create the reactive cyclic anhydride intermediate.

  • Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and

    
     inlet.
    
  • Dissolution: Dissolve 1-HCHCA (10.0 mmol) in anhydrous THF (50 mL).

  • Cyclization:

    • Cool the solution to 0°C in an ice bath.

    • Add Triphosgene (3.5 mmol) dissolved in 10 mL THF dropwise over 20 minutes.

    • Critical Step: Add Pyridine (catalytic amount) slowly.[3] The solution may become cloudy.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of acid spot).

  • Purification:

    • Filter off pyridine hydrochloride salts under inert atmosphere.[3]

    • Concentrate the filtrate under reduced pressure to yield a crude oil/solid.[3]

    • Recrystallization: Recrystallize twice from dry toluene/hexane (1:3 v/v) to obtain white crystalline OCA.[3]

    • Storage: Store in a glovebox at -20°C. Moisture sensitive.

Protocol B: Controlled ROP of 1-HCHCA-OCA

Objective: Polymerize the OCA to form the final polyester.

  • Initiation: In a glovebox, dissolve the purified OCA (5.0 mmol) in dry Dichloromethane (DCM) (5 mL).

  • Catalyst Addition: Add Benzyl Alcohol (0.05 mmol, targeting DP=100) and DMAP (0.05 mmol).

  • Evolution: The reaction will bubble vigorously (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     release). Leave the reaction vessel open to a bubbler to vent gas.[3]
    
  • Termination: After 2-4 hours (when bubbling ceases), quench with a drop of acetic acid.

  • Precipitation: Pour the polymer solution into excess cold Methanol (100 mL).

  • Collection: Centrifuge the white precipitate, wash with methanol, and dry under vacuum at 40°C for 24 hours.

Characterization & Data Analysis

Expected Properties

The resulting Poly(1-HCHCA) exhibits distinct properties compared to standard PLA.

PropertyPoly(L-Lactic Acid) (PLLA)Poly(1-HCHCA)Relevance
Structure Linear Methyl PendantBulky Cycloheptyl RingSteric hindrance source

(DSC)
~60°C~95°C - 105°C Higher thermal stability
Degradation Weeks to MonthsMonths to Years Increased hydrophobicity
Crystallinity Semi-crystallineAmorphous Transparency & toughness
Solubility CHCl3, DCMCHCl3, THF, TolueneProcessing versatility
Structural Validation (NMR)
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     NMR (CDCl3):  Look for the disappearance of the OCA ring protons and broadening of the cycloheptyl methylene signals (
    
    
    
    1.4–2.2 ppm), indicating polymer formation.
  • 
     NMR:  The carbonyl peak will shift from ~168 ppm (monomer) to ~172-175 ppm (polyester backbone).
    

Applications in Drug Development[1]

Hydrophobic Drug Depots

The high hydrophobicity of the cycloheptyl ring makes P(1-HCHCA) an excellent matrix for encapsulating poorly water-soluble drugs (BCS Class II/IV).

  • Protocol: Use solvent evaporation method (DCM/Water emulsion) to form microspheres.

  • Benefit: Reduced "burst release" compared to PLGA due to slower water penetration into the matrix.[3]

Shape Memory Scaffolds

Due to its high


 and amorphous nature, P(1-HCHCA) can be programmed as a shape-memory polymer.
  • Mechanism: The polymer is deformed above ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (~100°C) and cooled. Upon reheating to body temperature (if copolymerized to lower ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    
    to ~37°C) or higher, it recovers its permanent shape.

References

  • Kricheldorf, H. R. (2006).[3][4] Polypeptides and 1,3-Dioxolane-2,4-diones: Mechanisms and Kinetics of Polymerization. Wiley-VCH. Link

  • Tong, R., & Cheng, J. (2009).[3] Ring-Opening Polymerization-Mediated Controlled Synthesis of Polylactide and Synthetic Equivalents. Journal of the American Chemical Society.[3] Link

  • Albertsson, A. C., & Varma, I. K. (2003).[3] Recent Developments in Ring Opening Polymerization of Lactones for Biomedical Applications. Biomacromolecules. Link

  • PubChem. (n.d.).[3] 1-Hydroxycycloheptanecarboxylic acid (Compound Summary). National Library of Medicine.[3] Link

  • Jerome, C., & Lecomte, P. (2008).[3] Recent Advances in the Synthesis of Aliphatic Polyesters by Ring-Opening Polymerization. Advanced Drug Delivery Reviews. Link

Sources

Application Note: 1-Hydroxycycloheptanecarboxylic Acid in the Preparation of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the "escape from flatland"—increasing the fraction of sp3-hybridized carbons (


)—is a proven strategy to improve clinical success rates. While cyclohexane and cyclopentane scaffolds are ubiquitous, the cycloheptane  ring offers a unique balance of conformational flexibility and hydrophobic bulk that is underutilized.[1]

1-Hydroxycycloheptanecarboxylic acid (1-HCCA) represents a privileged "chimeric" scaffold.[1] It combines the lipophilic bulk of a seven-membered ring with the polar, modifiable functionality of an


-hydroxy acid (AHA). This application note details the synthesis, purification, and strategic utilization of 1-HCCA as a core synthon for generating novel therapeutic agents, including spiro-heterocycles, peptidomimetics, and protease inhibitors.[1]

Chemical Profile & Mechanistic Utility[1][2][3][4]

PropertySpecificationRelevance to Drug Design
CAS Registry 15892-74-7Unique identifier for sourcing/IP searches.[1]
Molecular Weight 158.20 g/mol Low MW allows for significant decoration while staying within Lipinski's Rule of 5.[1]
Geometry Distorted Chair/Twist-BoatProvides unique vectors for substituent display, distinct from rigid cyclohexyl analogs.[1]
Functionality

Alcohol + Carboxylic Acid
Dual handles for orthogonal functionalization (e.g., depsipeptide synthesis, spiro-lactonization).[1]
pKa (Calc.) ~4.0 (COOH), ~13 (OH)Acidic moiety suitable for salt formation; OH group acts as H-bond donor/acceptor.[1]
Mechanistic Role in Therapeutics[2][3]
  • Bioisosterism: 1-HCCA serves as a bulky, lipophilic bioisostere for amino acids (e.g., replacing Phenylalanine or Leucine) to restrict conformational freedom in peptide drugs.[1]

  • Transition State Mimicry: The

    
    -hydroxy acid motif mimics the tetrahedral intermediate of amide hydrolysis, making it valuable in designing protease inhibitors  (e.g., renin or HIV protease).[1]
    
  • Spiro-Scaffolding: The gem-disubstituted carbon allows for the construction of spiro-lactones and spiro-hydantoins, structures known to interact with Sigma-1 receptors (neuropathic pain) and Aldose Reductase (diabetic complications).[1]

Protocol A: Scalable Synthesis of 1-HCCA

While 1-HCCA is commercially available, high-purity applications often require de novo synthesis to avoid metal contamination.[1] We recommend the TMSCN-Modified Cyanohydrin Route over traditional NaCN methods for enhanced safety and yield.[1]

Workflow Diagram (DOT)

SynthesisPath Start Cycloheptanone (Starting Material) Step1 TMS-Cyanohydrin Formation Start->Step1 TMSCN, ZnI2 (cat.) 0°C to RT, 4h Step2 Acid Hydrolysis (HCl/H2SO4) Step1->Step2 Conc. HCl Reflux, 6h Step1->Step2 Desilylation in situ Step3 Purification (Crystallization) Step2->Step3 Cooling & Filtration Product 1-Hydroxycycloheptane- carboxylic Acid Step3->Product Recrystallization (Toluene/Heptane)

Figure 1: Chemo-enzymatic or chemical synthesis pathway for 1-HCCA. The TMSCN route minimizes HCN exposure risks.

Step-by-Step Procedure

Reagents: Cycloheptanone (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (ZnI


, 0.05 eq), Dichloromethane (DCM), Conc.[1] HCl.
  • Cyanosilylation:

    • In a flame-dried round-bottom flask under

      
      , dissolve Cycloheptanone in anhydrous DCM.
      
    • Add catalytic ZnI

      
      .[1]
      
    • Add TMSCN dropwise at 0°C. Caution: TMSCN is toxic; use a fume hood.

    • Stir at room temperature for 4–6 hours until TLC indicates ketone consumption.

  • Hydrolysis:

    • Evaporate DCM carefully.[1]

    • Add concentrated HCl (excess) to the residue.[1]

    • Reflux at 100°C for 6 hours. The silyl group is cleaved, and the nitrile hydrolyzes to the carboxylic acid.

  • Isolation:

    • Cool the mixture to 0°C. The crude acid will precipitate.[1]

    • Filter the solid and wash with ice-cold water.[1]

  • Purification (Self-Validating Step):

    • Recrystallize from a Toluene/Heptane (1:3) mixture.[1]

    • Validation: Purity is confirmed when the melting point reaches 108–110°C (consistent with literature for pure AHAs).[1]

Protocol B: Derivatization for Library Generation[1]

Once synthesized, 1-HCCA can be transformed into diverse therapeutic candidates.

Synthesis of Spiro-Oxathiolanones (Novelty Focus)

Reaction with mercaptoacetic acid leads to spiro-oxathiolanones, a scaffold explored for antifungal activity.[1]

  • Reaction: 1-HCCA + Mercaptoacetic acid +

    
    -TsOH (cat.) in Toluene (Dean-Stark reflux).[1]
    
  • Mechanism: Acid-catalyzed dehydration forms the spiro-lactone ring.[1]

Peptidomimetic Coupling

Incorporating 1-HCCA into a peptide backbone introduces a "turn" conformation due to the steric bulk of the 7-membered ring.[1]

  • Coupling Reagent: HATU or PyBOP (avoid carbodiimides like DCC to prevent O-acyl rearrangement).[1]

  • Procedure:

    • Dissolve 1-HCCA (1 eq) and Amine-R (1.1 eq) in DMF.

    • Add DIPEA (3 eq) and HATU (1.1 eq).[1]

    • Stir for 2h.

    • Result: High-yield formation of the

      
      -hydroxy amide.
      

Strategic Applications in Drug Design

Target Class: Sigma-1 Receptor Ligands

Sigma-1 receptors are intracellular chaperones involved in neuroprotection.[1] Ligands often require a basic amine and a hydrophobic core.[1]

  • Design Strategy: Convert 1-HCCA to an amino-ester or amide derivative. The cycloheptyl ring occupies the primary hydrophobic pocket, while the hydroxyl group can be positioned to interact with Glu172.

Target Class: Metallo-Enzyme Inhibitors

The


-hydroxy acid moiety is a known chelator for Zinc-dependent enzymes (e.g., Matrix Metalloproteinases - MMPs).[1]
  • Design Strategy: Use 1-HCCA as the "warhead." The carboxylate and

    
    -hydroxyl group form a bidentate chelate with the active site Zn
    
    
    
    ion, while the cycloheptane ring fills the S1' specificity pocket.
Divergent Synthesis Pathway (DOT)[1]

DivergentPath Core 1-HCCA (Core Scaffold) Deriv1 Spiro-Hydantoins (Anticonvulsants) Core->Deriv1 1. Curtius Rearr. 2. Urea formation Deriv2 Alpha-Hydroxy Amides (Peptidomimetics) Core->Deriv2 Amine Coupling (HATU/DIPEA) Deriv3 Bencyclane Analogs (Vasodilators) Core->Deriv3 1. Reduction (LiAlH4) 2. Etherification

Figure 2: Divergent synthetic utility of 1-HCCA in medicinal chemistry.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219640, 1-Hydroxycyclohexanecarboxylic acid (Analog Reference).[1] Retrieved January 28, 2026 from [Link][1]

  • Organic Chemistry Portal (2014). Synthesis of α-hydroxy carboxylic acids, esters and amides.[1] Retrieved January 28, 2026 from [Link][1]

  • Google Patents (2020). CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid.[1] Retrieved January 28, 2026 from [1]

  • Wiley Online Library (2011). Different Roles of Carboxylic Functions in Pharmaceuticals.[1] Retrieved January 28, 2026 from [Link][1]

Sources

Application Note: Reaction of 1-Hydroxycycloheptanecarboxylic Acid with Thionyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026


-Hydroxy Acid Chlorination
Target Molecule:  1-Chlorocycloheptanecarboxylic Acid Chloride
Reaction Class:  Nucleophilic Acyl Substitution / Deoxychlorination

Part 1: Executive Summary & Mechanistic Insight

The Challenge of -Hydroxy Acids

Reacting 1-hydroxycycloheptanecarboxylic acid (1 ) with thionyl chloride (


) is not a simple functional group interconversion. Unlike standard carboxylic acids, the presence of the 

-hydroxyl group introduces a competing intramolecular pathway.

Researchers often expect a direct conversion to the


-chloro acid chloride. However, the reaction proceeds kinetically through a stable cyclic sulfite intermediate  (1,3,2-dioxathiolan-4-one 2-oxide). Failure to account for this intermediate often leads to incomplete conversion, lower yields, or unexpected hydrolysis products upon workup.
Mechanistic Pathway

The reaction follows a "double activation" mechanism.

  • O-Sulfinylation: Both the carboxylic acid and the alcohol attack the thionyl chloride.

  • Cyclization: The proximity of the two groups on the geminal carbon of the cycloheptane ring favors the formation of a 5-membered cyclic sulfite ester fused to the 7-membered ring.

  • Ring Opening (The Rate-Limiting Step): This stable intermediate requires thermal energy or nucleophilic catalysis (e.g., DMF, Pyridine) to collapse, releasing

    
     and generating the final 
    
    
    
    -chloro acid chloride.
Visualizing the Reaction Logic

The following diagram illustrates the critical pathway and the necessity of the "thermal push" or catalysis to drive the reaction to completion.

ReactionMechanism Substrate 1-Hydroxycycloheptane- carboxylic Acid Intermediate Cyclic Sulfite Intermediate (1,3,2-Dioxathiolan-4-one) Substrate->Intermediate Step 1: Cyclization (Fast, <40°C) SOCl2 SOCl2 (Thionyl Chloride) SOCl2->Intermediate Product 1-Chlorocycloheptane- carboxylic Acid Chloride Intermediate->Product Step 2: Ring Opening (Slow, >70°C or DMF cat.) Byproducts SO2 (g) + HCl (g) Intermediate->Byproducts Decomposition

Figure 1: The two-stage transformation mechanism. Note that Step 1 is rapid, while Step 2 requires activation energy to break the cyclic sulfite.

Part 2: Experimental Protocols

Safety Pre-requisites
  • Hazard: Thionyl chloride releases

    
     and 
    
    
    
    gases, which are corrosive and toxic.
  • Control: All reactions must be performed in a fume hood. The reaction vessel outlet must be connected to a gas scrubber (e.g., a trap containing dilute NaOH or saturated

    
    ) to neutralize evolved gases.
    
  • Water Sensitivity:

    
     reacts violently with water. All glassware must be oven-dried.
    
Protocol A: Standard Synthesis of 1-Chlorocycloheptanecarboxylic Acid Chloride

This protocol is optimized for high yield and complete conversion of the cyclic intermediate.

Reagents:

  • 1-Hydroxycycloheptanecarboxylic acid (1.0 eq)

  • Thionyl chloride (3.0 - 5.0 eq)

  • N,N-Dimethylformamide (DMF) (0.05 eq - Catalyst)

  • Solvent: Dichloromethane (DCM) or Neat (if scale > 10g)

Step-by-Step Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or nitrogen inlet. Connect the top of the condenser to the gas scrubber.

  • Solvation: Charge the flask with 1-hydroxycycloheptanecarboxylic acid.

    • Small Scale (<5g): Dissolve in dry DCM (5 mL per gram of substrate).

    • Large Scale (>10g): Can be performed neat (solvent-free) to maximize throughput.

  • Catalyst Addition: Add catalytic DMF (3-5 drops).

    • Expert Insight: DMF reacts with

      
       to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent electrophile than 
      
      
      
      alone, facilitating the breakdown of the stable cyclic sulfite [1].
  • Reagent Addition: Add thionyl chloride dropwise at room temperature.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur immediately.
  • Thermal Activation:

    • Heat the reaction mixture to reflux (approx. 40°C for DCM; 75°C if neat).

    • Maintain reflux for 3 to 4 hours .[1]

    • Checkpoint: Monitor reaction progress via NMR (aliquot in

      
      ). The disappearance of the cyclic sulfite protons (if distinguishable) or the shift in the cycloheptane ring protons indicates completion.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solution under reduced pressure (Rotavap) to remove excess

      
       and solvent.
      
    • Critical Step: Add a small amount of dry toluene and re-evaporate (azeotropic removal) to ensure all traces of thionyl chloride are removed.

  • Isolation: The resulting oil is the crude acid chloride.

    • Purification: Vacuum distillation is recommended for high purity.

    • Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C.

Protocol B: Isolation of the Cyclic Sulfite Intermediate

In some drug development applications, the cyclic sulfite is the desired electrophile for reaction with amines, as it releases


 only upon nucleophilic attack, avoiding the generation of 

in the coupling step [2].

Reagents:

  • 1-Hydroxycycloheptanecarboxylic acid (1.0 eq)

  • Thionyl chloride (1.2 eq)

  • Solvent: Diethyl Ether or DCM

Procedure:

  • Dissolve the acid in Diethyl Ether at 0°C.

  • Add thionyl chloride dropwise without DMF catalyst.

  • Stir at 0°C to Room Temperature for 2 hours. Do not heat.

  • Evaporate solvent under vacuum. The residue is predominantly the 1,3,2-dioxathiolan-4-one 2-oxide derivative.

Part 3: Data & Troubleshooting

Quantitative Data Summary
ParameterProtocol A (Acid Chloride)Protocol B (Cyclic Sulfite)
Temperature Reflux (>40°C)0°C to 25°C
Catalyst DMF (Essential)None
Reaction Time 3-4 Hours1-2 Hours
Primary Byproduct

(gas),

(gas)

(gas)
Stability Moisture Sensitive (Hydrolyzes to acid)Moisture Sensitive (Slow hydrolysis)
Typical Yield 85-95%>90% (Crude)
Troubleshooting Guide

Issue 1: Product solidifies or is "sticky" (Polymerization)

  • Cause: Intermolecular reaction between unreacted -OH and formed -COCl groups (polyesterification).

  • Solution: Increase the equivalents of

    
     (up to 5 eq) and ensure high dilution if using DCM. This favors the intramolecular reaction over intermolecular polymerization.
    

Issue 2: Incomplete Conversion (NMR shows mixed species)

  • Cause: The cyclic sulfite is thermally stable and hasn't decomposed.

  • Solution: Add more DMF catalyst and increase reaction temperature (switch from DCM to 1,2-dichloroethane or toluene if necessary to reach higher reflux temps).

Issue 3: Dark/Black Reaction Mixture

  • Cause: Thermal decomposition of DMF or impurities at high heat.

  • Solution: Ensure DMF is anhydrous. Control oil bath temperature strictly. If the product is dark, purification via vacuum distillation is mandatory.

Part 4: Workflow Visualization

The following diagram outlines the decision tree for processing the crude reaction mixture based on the desired downstream application.

Workflow Start Crude Reaction Mixture (Post-Reflux) Evap Evaporate Excess SOCl2 (Azeotrope w/ Toluene) Start->Evap Decision Intended Application? Evap->Decision PathA Direct Coupling (Amide/Ester Formation) Decision->PathA Immediate Use PathB Storage/Stock Decision->PathB High Purity Req. ActionA Dissolve in DCM/THF Add Amine + Base immediately PathA->ActionA ActionB Vacuum Distillation Store under Argon PathB->ActionB

Figure 2: Post-reaction processing workflow for 1-chlorocycloheptanecarboxylic acid chloride.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Acylation of Carboxylic Acids).

  • Black, T. H. (1983). The Preparation and Reactions of 1,3,2-Dioxathiolan-4-one 2-Oxides. Aldrichimica Acta, 16(1), 3-10.

    
    -hydroxy acids). 
    
  • Pizey, J. S. (1974). Synthetic Reagents: Thionyl Chloride.[2][3][4][5][6][7][8][9][10] Ellis Horwood Ltd. (Comprehensive guide on SOCl2 chemistry).

  • ChemicalBook. (2023).[4] 1-Hydroxycyclopentanecarboxylic acid (Analogous substrate properties). Link

Sources

Application Note: Strategic Esterification of 1-Hydroxycycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of 1-hydroxycycloheptanecarboxylic acid presents a unique set of synthetic challenges driven by the steric bulk of the geminal substitution pattern and the thermodynamic propensity for elimination. Unlike simple aliphatic acids, this substrate contains a tertiary alcohol alpha to the carboxyl group, creating a "neopentyl-like" steric environment that significantly retards the rate of nucleophilic attack at the carbonyl carbon.

This Application Note provides two validated protocols designed to overcome these barriers. We prioritize Base-Promoted Alkylation (Method A) for high-value, gram-scale synthesis due to its mild conditions that suppress dehydration. We also provide an optimized Acid-Catalyzed Azeotropic Protocol (Method B) for larger scales where reagent cost is a limiting factor, with specific controls to mitigate olefin formation.

Chemical Context & Mechanistic Challenges[1][2]

The Gem-Disubstitution Effect

The target molecule features a cycloheptane ring where C1 is substituted with both a hydroxyl group (-OH) and a carboxylic acid (-COOH).

  • Steric Shielding: The seven-membered ring imposes conformational flexibility, yet the C1 center remains sterically crowded. Standard Fischer esterification rates are often 10-100x slower than primary acids.

  • Dehydration Risk: Under strong acidic conditions and high heat, the tertiary alcohol is prone to protonation and loss of water, leading to the thermodynamically stable conjugated alkene (cyclohept-1-enecarboxylic acid ).

Strategic Pathway Selection

The choice of method depends on the scale and the specific ester required (e.g., methyl vs. benzyl).

  • Pathway A (Nucleophilic Substitution -

    
    ):  Uses the carboxylate anion as a nucleophile to attack an alkyl halide.
    
    • Pros: Mild conditions, no carbocation intermediates, zero risk of dehydration.

    • Cons: Requires alkyl halides (potential genotoxins), atom economy is lower.

  • Pathway B (Fischer Esterification): Acid-catalyzed equilibrium.[1]

    • Pros: Cheap reagents, atom efficient.

    • Cons: Slow kinetics, high risk of elimination side-products, requires water removal.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the optimal protocol based on experimental constraints.

EsterificationLogic Start Input: 1-Hydroxycycloheptanecarboxylic Acid Constraint Primary Constraint? Start->Constraint PathA Method A: Base-Promoted Alkylation (High Purity / Lab Scale) Constraint->PathA Purity/Yield Critical PathB Method B: Acid-Catalyzed (Cost Sensitive / Bulk Scale) Constraint->PathB Cost/Scale Critical ReagentsA Reagents: K2CO3, Alkyl Halide (R-X), DMF PathA->ReagentsA OutcomeA Product: Alpha-Hydroxy Ester (>95% Yield, No Elimination) ReagentsA->OutcomeA ReagentsB Reagents: H2SO4 (cat), Alcohol, Dean-Stark PathB->ReagentsB RiskB Risk: Elimination to Cyclohept-1-ene ReagentsB->RiskB OutcomeB Product: Ester + Olefin Impurity (Requires Chromatography) RiskB->OutcomeB

Figure 1: Strategic decision tree for esterification of hindered alpha-hydroxy acids.

Detailed Experimental Protocols

Method A: Base-Promoted Alkylation (Recommended)

Objective: Synthesis of Methyl 1-hydroxycycloheptanecarboxylate via


 mechanism.
Rationale:  By generating the carboxylate anion, we bypass the need to attack the sterically hindered carbonyl carbon. Instead, the oxygen attacks the unhindered methyl iodide.
Reagents & Equipment[2][1][3]
  • Substrate: 1-Hydroxycycloheptanecarboxylic acid (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (MeI) (1.5 equiv) [Note: Carcinogen, handle in hood]

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.5 M concentration relative to substrate)

  • Apparatus: Round-bottom flask, magnetic stir bar, calcium chloride guard tube.[4]

Step-by-Step Procedure
  • Solubilization: In a dry round-bottom flask, dissolve 1-hydroxycycloheptanecarboxylic acid (e.g., 1.58 g, 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add finely ground

    
     (2.76 g, 20 mmol) in a single portion. Stir the suspension vigorously at room temperature (25°C) for 30 minutes. Observation: Slight gas evolution (
    
    
    
    ) may occur.
  • Alkylation: Cool the mixture to 0°C (ice bath) to control the exotherm. Add Methyl Iodide (0.93 mL, 15 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 3:1). The acid (baseline/low Rf) should disappear; the ester (high Rf) appears.

  • Quench & Workup: Pour the reaction mixture into ice-cold water (100 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with Brine (

    
     mL) to remove DMF. Dry over 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Usually yields a clear oil of sufficient purity (>95%). If necessary, purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Method B: Acid-Catalyzed Azeotropic Esterification (Scale-Up)

Objective: Synthesis of Methyl 1-hydroxycycloheptanecarboxylate via Fischer esterification. Rationale: For multi-kilogram batches where DMF/MeI is too costly or hazardous.

Reagents & Equipment[2][1][3]
  • Substrate: 1-Hydroxycycloheptanecarboxylic acid (1.0 equiv)

  • Solvent/Reagent: Methanol (Large excess, solvent grade)

  • Catalyst: Sulfuric Acid (

    
    ), conc.[3] (0.1 equiv) or 
    
    
    
    -Toluenesulfonic acid (
    
    
    -TsOH)
  • Drying Agent: 3Å Molecular Sieves (activated) or Trimethyl orthoformate (chemical drying).

Step-by-Step Procedure
  • Setup: Equip a flask with a reflux condenser and a drying tube. Note: For methanol, a Dean-Stark trap is ineffective due to lack of phase separation; use chemical drying or Soxhlet extraction with sieves.

  • Dissolution: Dissolve the acid (10 mmol) in Methanol (50 mL). Add 3Å Molecular Sieves (5 g) directly to the flask (or use Trimethyl orthoformate, 1.5 equiv, as a water scavenger).

  • Catalysis: Add conc.

    
     (0.1 mL) dropwise.
    
  • Reflux: Heat to gentle reflux (65°C) for 12–24 hours.

    • Critical Control: Do NOT exceed 70°C bath temperature. Higher temperatures accelerate the elimination of the tertiary -OH group.

  • Neutralization: Cool to 0°C. Add saturated

    
     solution until pH ~8. This prevents acid-catalyzed hydrolysis during workup.
    
  • Extraction: Remove excess methanol via rotary evaporation (bath <40°C). Partition the residue between water and Diethyl Ether.

  • Purification: This method often produces 5-10% of the alkene side product. Purification via column chromatography is required .

Data Summary & Validation

Expected Analytical Data (Methyl Ester)
ParameterMethod A (Alkylation)Method B (Fischer)
Yield 92 - 98%65 - 75%
Purity (crude) High (>95%)Moderate (contains alkene)
Reaction Time 4 - 6 Hours12 - 24 Hours
Risk Profile MeI (Toxic/Carcinogen)Elimination Side-Product
QC Checklist (NMR Validation)

To confirm the structure and absence of elimination products, check the


 NMR (

, 400 MHz):
  • Ester Singlet: Look for a sharp singlet at

    
     ppm (3H, 
    
    
    
    ).
  • Ring Protons: Multiplets in the

    
     ppm range.
    
  • Absence of Alkene: Ensure NO triplet/multiplet signals appear in the olefinic region (

    
     ppm). If these exist, dehydration occurred.
    
  • Absence of Acid: Disappearance of the broad -COOH singlet (usually

    
     ppm).
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Method A) Incomplete deprotonation or wet DMF.Ensure

is finely ground. Dry DMF over sieves.
Olefin Peaks in NMR Acid concentration too high or Temp too high.Switch to Method A. If using Method B, lower temp and use less acid.
Starting Material Remains Steric hindrance slowing kinetics.Extend reaction time. For Method A, add catalytic NaI (Finkelstein condition).

References

  • Fischer Esterification Mechanism & Kinetics

    • Master Organic Chemistry. "Fischer Esterification." (2022).[1][5][6]

  • Esterification of Sterically Hindered Acids

    • Organic Chemistry Portal. "Esterification - Fischer Speier."[1][5][6][7]

  • Base-Promoted Alkylation (General Protocol)

    • LibreTexts Chemistry. "Synthesis of Esters via Nucleophilic Substitution."[1]

  • Cycloalkane Carboxylic Acid Derivatives (Analogous Chemistry)

    • Organic Syntheses. "Cyclopentanecarboxylic acid, methyl ester."[4] Coll. Vol. 3, p.188 (1955).[4]

Sources

Advanced Protocol: Amidation of 1-Hydroxycycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 1-Hydroxycycloheptanecarboxylic acid (1-HCCA). Challenge: The synthesis of amides from 1-HCCA presents a dual challenge: steric hindrance and chemoselectivity .

  • Steric Bulk: The cycloheptane ring imposes significant conformational flexibility and steric crowding around the quaternary

    
    -carbon. This retards the nucleophilic attack of the amine on the activated carbonyl.
    
  • Chemoselectivity (The

    
    -Hydroxy Problem):  The tertiary hydroxyl group adjacent to the carboxylate is prone to competing reactions. Activation of the carboxylic acid can lead to:
    
    • Self-Esterification (O-acylation): Formation of dimers or oligomers.

    • Dehydration: Elimination to form the

      
      -unsaturated acid (cyclohept-1-ene-1-carboxylic acid), driven by the relief of steric strain.
      
    • Oxazolone Formation: If using certain activating agents, the hydroxyl can participate in cyclization.

Recommended Strategy: To bypass these issues, we prioritize coupling reagents that offer rapid activation kinetics to outcompete side reactions, or those that operate via intermediates stable to the free hydroxyl.

  • Primary Protocol (Small Scale/High Value): HATU/HOAt activation. The 7-azabenzotriazole moiety accelerates the reaction for hindered substrates.

  • Secondary Protocol (Chemoselective/Green): DMTMM (Triazine-based). Excellent for unprotected hydroxy acids; minimizes O-acylation.

  • Tertiary Protocol (Scale-Up): Acid Chloride via Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or Thionyl Chloride (requires careful temp control).

Mechanistic Insight & Pathway Visualization

The success of the reaction depends on the lifetime of the Active Ester Intermediate . If the amine nucleophile is slow (due to sterics), the free hydroxyl group on a neighboring molecule may attack the active ester, leading to polyesterification.

DOT Diagram: Reaction Pathway & Competitive Landscapes

AmidationPathway Substrate 1-Hydroxycycloheptane- carboxylic Acid Activation Activation (HATU/DMTMM) Substrate->Activation ActiveEster Active Ester Intermediate Activation->ActiveEster Amidation Amine Attack (Desired Path) ActiveEster->Amidation  Fast Kinetics   SideReaction Self-Esterification (O-Acylation) ActiveEster->SideReaction  Slow Amine   Elimination Dehydration (Elimination) ActiveEster->Elimination  High Temp/Strong Base   Product Target Amide Amidation->Product Byproducts Polyesters / Alkenes SideReaction->Byproducts Elimination->Byproducts

Caption: Competitive pathways in the amidation of hindered


-hydroxy acids. Success requires accelerating the "Amine Attack" vector over O-acylation.

Detailed Experimental Protocols

Protocol A: High-Performance Coupling (HATU)

Best for: Valuable amines, small-to-medium scale, and highly hindered amines. Rationale: HATU generates an OAt-active ester, which is more reactive than OBt esters (from HBTU/HOBt) and benefits from a "neighboring group effect" via the pyridine nitrogen, accelerating coupling to hindered centers.

Reagents:

  • 1-Hydroxycycloheptanecarboxylic acid (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: DMF (Anhydrous) or DMAc.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve 1-HCCA (1.0 equiv) in anhydrous DMF (0.1 – 0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv) and stir at 0 °C for 5 minutes.

    • Note: Cooling is critical to suppress initial elimination or racemization (if chiral).

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at 0 °C for 15–30 minutes. The solution typically turns yellow/orange.

  • Coupling: Add the Amine (1.1 equiv). Allow the mixture to warm to Room Temperature (RT) naturally.

  • Monitoring: Stir for 4–16 hours. Monitor by TLC or LC-MS.

    • Checkpoint: If conversion stalls, add 0.1 equiv HOAt active catalyst.

  • Work-up: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid or 1M HCl (to remove excess amine/DIPEA).

    • Sat. NaHCO3 (to remove unreacted acid/HATU byproducts).

    • Brine.

  • Purification: Dry over Na2SO4, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective "Green" Coupling (DMTMM)

Best for: Acid-sensitive substrates, avoiding O-protection, scale-up. Rationale: DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) allows amidation in alcohol or aqueous solvents and is highly selective for amines over hydroxyls, reducing the risk of self-esterification.

Reagents:

  • 1-HCCA (1.0 equiv)

  • Amine (1.1 equiv)

  • DMTMM-Cl (1.2 equiv)

  • Solvent: THF, MeOH, or THF/Water mixtures. NMM (N-methylmorpholine) optional.

Step-by-Step Procedure:

  • Mixing: Dissolve 1-HCCA and the Amine in THF (or MeOH).

  • Addition: Add DMTMM-Cl (solid) to the stirring solution at RT.

  • Reaction: Stir at RT for 6–12 hours.

    • Observation: A precipitate (N-methylmorpholinium salt) often forms.

  • Work-up: Evaporate volatiles. Redissolve residue in EtOAc/Water. Wash organic layer with 1M HCl, then Brine.

  • Advantage: This method generates water-soluble byproducts that are easily removed, often requiring no chromatography.

Analytical Data & Quality Control

Verify the product structure using the following markers.

TechniqueDiagnostic Signal (Expected)Interpretation
1H NMR

1.5 - 2.2 ppm (Multiplets, 12H)
Cycloheptane ring protons (characteristic broad multiplets).
1H NMR

6.0 - 8.0 ppm (Broad Singlet)
Amide N-H proton.
1H NMR Absence of

4.0 - 5.0 ppm
Confirm no O-acylation (ester methines usually shift downfield).
13C NMR

75 - 80 ppm (Quaternary C)
C-1 (

-hydroxy carbon).
13C NMR

172 - 176 ppm (Carbonyl)
Amide Carbonyl (distinct from Ester ~170 or Acid ~178).
IR 1640 - 1660 cm⁻¹Amide I band (Strong).
IR 3300 - 3400 cm⁻¹Free -OH and N-H stretches.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Unreacted Acid Steric hindrance prevents attack.Switch to HATU or PyBOP . Increase temperature to 40-50°C (carefully). Increase concentration (0.5 M).
Oligomer Formation (Polyester) Hydroxyl group competing.Use DMTMM (Protocol B). Alternatively, protect -OH as TMS ether or Acetonide before coupling.
Dehydration (Alkene) Acidic/Basic conditions too harsh.Avoid SOCl2/Oxalyl Chloride. Keep temp < 0°C during activation. Use milder base (Collidine) instead of DIPEA.
Racemization Not applicable for 1-HCCA (achiral), but relevant if amine is chiral.Use HOAt or HOBt additives. Avoid DMAP.

References

  • DMTMM Reagent Utility: Kunishima, M., et al. "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM): A Versatile Agent for the Synthesis of Amides and Esters." Tetrahedron, 2001. Link

  • HATU for Hindered Couplings: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[1] Journal of the American Chemical Society, 1993. Link

  • Amidation of Hydroxy Acids: Montalbetti, C. A. G. N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005. Link

  • TiCl4 Method (Alternative): "Direct Amination of α-Hydroxy Amides." National Institutes of Health (PMC). Link

Sources

Application Note: 1-Hydroxycycloheptanecarboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists utilizing 1-hydroxycycloheptanecarboxylic acid (1-OH-Chep) in peptide synthesis. It addresses the specific challenges of incorporating this sterically hindered, non-proteinogenic


-hydroxy acid (AHA) into peptide backbones to generate depsipeptides  or metabolically stable terminal caps .


-Hydroxy Acids in SPPS

Executive Summary

1-Hydroxycycloheptanecarboxylic acid (CAS: 20920-03-0) is a cyclic


-hydroxy acid utilized in peptidomimetics to introduce rigid conformational constraints and improve metabolic stability. Structurally analogous to the widely used 

-aminoisobutyric acid (Aib) but replacing the amino group with a hydroxyl, it serves two primary functions:
  • N-Terminal Capping: Blocks aminopeptidase degradation via a terminal hydroxyl group that mimics the peptide bond geometry but lacks the nucleophilic amine required for hydrolytic enzyme recognition.

  • Depsipeptide Core Residue: Introduces an ester linkage (depsi-bond) into the backbone, altering hydrogen bonding patterns and inducing specific turn structures (e.g.,

    
    -turns) due to the bulky 7-membered ring.
    

Key Challenge: The quaternary carbon at the 1-position creates significant steric hindrance, making standard coupling rates orders of magnitude slower than proteinogenic amino acids. Successful incorporation requires high-energy activation strategies (e.g., HATU, acid fluorides) and optimized reaction times.

Chemical Profile & Strategic Considerations

PropertySpecificationImplication for Synthesis
Structure 7-membered ring, geminal OH/COOHHigh Steric Bulk: Reactivity is low; requires aggressive activation.
Chirality Achiral (Plane of symmetry)No Racemization Risk: Aggressive bases and elevated temperatures can be used without fear of epimerization.
Functionality Tertiary AlcoholNucleophilicity: Extremely poor. Extending the peptide chain from this OH group (ester formation) is chemically difficult.
Solubility Moderate in DMF/DCMDissolve in neat DMF; avoid DCM for coupling if high concentration is needed.
Mechanistic Insight: The "Gem-Dialkyl" Effect

Similar to the Thorpe-Ingold effect observed in Aib, the 7-membered ring forces the carboxyl and hydroxyl groups into a conformation that favors intramolecular interactions but hinders intermolecular attack. While this stabilizes the final peptide conformation, it imposes a high energy barrier for the initial coupling event.

Protocol A: N-Terminal Capping (Amide Bond Formation)

Use this protocol to attach 1-OH-Chep to the N-terminus of a resin-bound peptide.

Principle: The carboxyl group of 1-OH-Chep is activated to attack the N-terminal amine of the peptide. Because the hydroxyl group is a poor nucleophile compared to the resin-bound amine, unprotected 1-OH-Chep can often be used directly without self-polymerization, provided the activation is fast.

Materials
  • Resin: Peptide-resin with free N-terminal amine (swelled in DMF).

  • Reagent: 1-Hydroxycycloheptanecarboxylic acid (5.0 eq).

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (4.9 eq).

  • Base: DIPEA (Diisopropylethylamine) (10 eq).

  • Solvent: Anhydrous DMF.

Step-by-Step Procedure
  • Resin Preparation: Wash the resin 3x with DMF. Ensure the N-terminal Fmoc group has been removed and the resin is positive for free amines (Kaiser Test: Blue).

  • Pre-Activation (Critical):

    • In a separate vial, dissolve 1-OH-Chep (5 eq) and HATU (4.9 eq) in minimum DMF.

    • Add DIPEA (10 eq).

    • Note: Allow to activate for exactly 1–2 minutes . Do not exceed 5 minutes to avoid potential O-acylation side products (oligomer formation).

  • Coupling:

    • Add the activated solution to the resin.

    • Agitate (shake/vortex) for 2 hours at room temperature.

    • Optimization: For extremely hindered N-termini (e.g., N-methyl amino acids or Proline), perform the coupling at 50°C for 1 hour. (Since 1-OH-Chep is achiral, heat is safe).

  • Monitoring:

    • Perform a Kaiser Test or Chloranil Test.

    • Pass: Resin beads are colorless.

    • Fail: Beads remain blue. Repeat coupling using fresh reagents (Double Coupling).

  • Capping (Optional): If a faint positive test persists, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Depsipeptide Synthesis (Chain Extension)

Use this protocol if you intend to add an amino acid onto the hydroxyl group of 1-OH-Chep (forming an ester bond).

The Challenge: The hydroxyl group of 1-OH-Chep is a tertiary alcohol constrained in a ring. It is exceptionally unreactive. Standard esterification (DIC/DMAP) will likely fail or proceed with <5% yield.

Recommended Strategy: Steglich Esterification with High-Concentration Catalyst or Acid Chloride Method.

Method: MSNT / MeIm Activation (Preferred for Tertiary Alcohols)

Reference: This method mimics conditions used for difficult esterifications in Taxol synthesis.

  • Reagents:

    • Fmoc-Amino Acid (e.g., Fmoc-Gly-OH) (10 eq).

    • MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) (10 eq).

    • MeIm (N-Methylimidazole) (7.5 eq).

    • Solvent: DCM (Dichloromethane) / THF (dry).

  • Procedure:

    • Dissolve the Fmoc-AA and MSNT in DCM.

    • Add MeIm.

    • Add the solution to the resin-bound peptide terminating in 1-OH-Chep.

    • Agitate under Argon for 4–12 hours .

  • Alternative (Acid Chloride):

    • Convert the incoming Fmoc-Amino Acid to its acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).

    • React the acid chloride with the resin in the presence of Pyridine/DMAP in DCM.

Visualization: Experimental Workflow

The following diagram illustrates the decision logic for incorporating 1-OH-Chep into a peptide sequence.

G Start Start: Resin-Bound Peptide (Free Amine) Decision Intended Application? Start->Decision Cap N-Terminal Capping (Stability/Constraint) Decision->Cap Terminal Mod Depsi Internal Depsipeptide (Backbone Modification) Decision->Depsi Internal Mod StepCap1 Activation: 1-OH-Chep + HATU + DIPEA (Pre-activate 2 min) Cap->StepCap1 StepDepsi1 Coupling 1-OH-Chep (Same as Capping) Depsi->StepDepsi1 StepCap2 Coupling: 2 hrs @ RT or 1 hr @ 50°C StepCap1->StepCap2 End Final Cleavage & Analysis StepCap2->End StepDepsi2 CRITICAL STEP: Esterification of 3° Alcohol StepDepsi1->StepDepsi2 StepDepsi3 Method: MSNT/MeIm or Acid Chloride (Long reaction time) StepDepsi2->StepDepsi3 StepDepsi3->End

Caption: Decision tree for incorporating 1-hydroxycycloheptanecarboxylic acid via Amide (Capping) or Ester (Depsipeptide) linkages.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Link

  • National Institutes of Health (NIH). (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?Link

  • BLD Pharm. (2024). Product Datasheet: 1-Hydroxycycloheptanecarboxylic acid (CAS 20920-03-0).[1][2][3]Link

Sources

Application Note: Transannular C–H Functionalization of Cycloalkane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for the transannular C–H functionalization of cycloalkane carboxylic acids. Unlike proximal (β-) functionalization, transannular activation targets remote (


- or 

-) methylene positions across the ring, enabling the rapid construction of fused lactones and arylated carbocycles. This "molecular editing" technique transforms simple, abundant cyclic acids (e.g., cyclooctanecarboxylic acid) into complex scaffolds prevalent in terpenoid natural products and drug candidates.

Key Advantages:

  • Step Economy: Replaces multi-step cyclization sequences with a single catalytic step.

  • Regiodivergency: Access remote positions inaccessible to traditional electrophilic aromatic substitution or radical chemistry.

  • Stereocontrol: Leverages ring conformation to dictate diastereoselectivity.

Mechanistic Rationale & Conformational Control

The Transannular Challenge

The primary barrier to transannular functionalization is entropic. The directing group (DG)—here, the carboxylic acid—must coordinate with the Palladium catalyst and "reach" across the ring to activate a specific C(sp³)–H bond. This requires the cycloalkane to adopt a specific high-energy conformation (often a boat-chair or twist-boat ), bringing the remote hydrogen into proximity with the metal center (approx. 2.5–3.5 Å).

Ligand-Enabled Selectivity

Success relies on Quinuclidine-Pyridone and Sulfonamide-Pyridone ligands.[1][2] These bidentate ligands coordinate to Pd(II), increasing the electrophilicity of the metal while imposing a rigid steric environment that disfavors proximal (


-) activation and favors the geometry required for the transannular metallacycle formation.
Catalytic Cycle Visualization

The reaction proceeds via a Pd(II)/Pd(IV) manifold (for arylation) or a Pd(II)/Pd(IV) oxidative cycle (for lactonization).

CatalyticCycle Substrate Substrate (Cycloalkane Acid) Coordination Coordination (Carboxylate Binding) Substrate->Coordination Pd_L Pd(II)-Ligand Complex Pd_L->Coordination CMD Transannular C-H Activation (CMD Mechanism) Coordination->CMD - AcOH Palladacycle Transannular Palladacycle (Key Intermediate) CMD->Palladacycle Rate Limiting Step Oxidation Oxidative Addition (Ar-I or Oxidant) Palladacycle->Oxidation Pd_IV Pd(IV) Species Oxidation->Pd_IV RedElim Reductive Elimination (C-C or C-O Bond Formation) Pd_IV->RedElim RedElim->Pd_L Regeneration Product Functionalized Product RedElim->Product

Figure 1: General catalytic cycle for Pd-catalyzed transannular C-H functionalization. The critical step is the concerted metalation-deprotonation (CMD) occurring across the ring.

Experimental Protocols

Protocol A: Transannular -Arylation (Cyclopentane to Cyclooctane)

Best for: Installing aryl groups at the


-position of medium rings.

Reagents & Equipment:

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: Quinuclidine-Pyridone L1 (20 mol%) (See Note 1)

  • Oxidant/Base: Ag₂CO₃ (1.0 equiv), AgOAc (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Solvent: Hexafluoroisopropanol (HFIP) / DCE (1:9 ratio)

  • Vessel: 10 mL sealed crimp-cap vial.

Step-by-Step Methodology:

  • Glovebox Assembly: In a N₂-filled glovebox, weigh Pd(OAc)₂ (2.2 mg, 0.01 mmol) and Ligand L1 (0.02 mmol) into the vial.

  • Substrate Addition: Add the cycloalkane carboxylic acid (0.1 mmol) and Aryl Iodide (0.15 mmol).

  • Additives: Add Ag₂CO₃ (27.6 mg, 0.1 mmol) and AgOAc (16.7 mg, 0.1 mmol). Crucial: Silver salts act as the halide scavenger to drive the catalytic cycle.

  • Solvent: Add 1.0 mL of the HFIP/DCE mixture. Cap the vial tightly.

  • Reaction: Heat the block to 100 °C for 16 hours with vigorous stirring (800 rpm).

  • Workup: Cool to room temperature. Filter through a celite pad, washing with EtOAc (10 mL).

  • Purification: Concentrate in vacuo. Purify via silica gel chromatography (Gradient: 0-30% EtOAc/Hexanes). Alternatively, perform acid-base extraction if the product retains the free acid.

Data Validation:

  • ¹H NMR: Look for the disappearance of the high-field methylene protons and the appearance of aromatic signals.

  • Regiochemistry: Confirm

    
    -substitution via 2D NMR (HMBC correlations between the carboxyl carbonyl and the new benzylic proton).
    
Protocol B: Transannular Lactonization (Oxidative Cyclization)

Best for: Converting cyclooctanecarboxylic acids directly into bicyclic lactones.

Reagents:

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Oxidant: PhI(OAc)₂ (Phenyliodine diacetate) (1.5 - 2.0 equiv)

  • Additive: IOAc (Potassium or Tetrabutylammonium salt) can enhance turnover.

  • Solvent: Toluene or DCE.

Step-by-Step Methodology:

  • Setup: To a 20 mL vial, add Cyclooctanecarboxylic acid (0.2 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and PhI(OAc)₂ (96 mg, 0.3 mmol).

  • Solvent: Add Toluene (2 mL).

  • Heating: Seal and heat to 80–100 °C for 12 hours.

  • Monitoring: Monitor by TLC. The carboxylic acid spot (polar/streaking) should disappear, replaced by a less polar lactone spot.

  • Workup: Quench with sat. aq. NaHCO₃. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄.

  • Yield Check: Isolated yields for transannular lactonization are typically 60–85%.

Critical Decision Matrix: Ligand & Substrate Selection

The choice of ligand is the single most critical variable in transannular functionalization. The ring size dictates the strain energy of the transition state.

DecisionTree Start Select Substrate Ring Size Small Cyclobutane (C4) Start->Small Medium Cyclopentane (C5) to Cyclooctane (C8) Start->Medium L3 Use Ligand L3 (Sulfonamide-Pyridone) Small->L3 L1 Use Ligand L1/L2 (Quinuclidine-Pyridone) Medium->L1 Mech1 Mechanism: Double C-H Activation L3->Mech1 Mech2 Mechanism: Gamma-Selectivity L1->Mech2

Figure 2: Ligand selection workflow based on substrate ring size.

Table 1: Comparative Efficiency by Ring Size (Protocol A)

Ring SizeTarget PositionPreferred LigandTypical YieldRegioselectivity (

:

)
Cyclobutane

(Transannular)
Sulfonamide-Pyridone55-70%>20:1
Cyclopentane

(Methylene)
Quinuclidine-Pyridone75-90%>50:1
Cyclohexane

(Methylene)
Quinuclidine-Pyridone65-80%>30:1
Cyclooctane

(Transannular)
Quinuclidine-Pyridone60-75%>20:1

Troubleshooting & Optimization (E-E-A-T)

Common Failure Modes
  • Black Precipitate (Pd Black): Indicates catalyst decomposition before the catalytic cycle is complete.

    • Solution: Increase oxidant loading or add 10 mol% benzoquinone (BQ) to stabilize Pd(0)/Pd(II) regeneration.

  • Low Conversion:

    • Solution: Ensure the carboxylic acid is pure. Trace thio-impurities from synthesis can poison Pd.

    • Solution: Switch solvent to HFIP (Hexafluoroisopropanol). HFIP stabilizes the cationic Pd species and lowers the barrier for C-H cleavage.

Safety Considerations
  • PhI(OAc)₂: Hypervalent iodine reagents are generally stable but can be shock-sensitive if dry and heated. Store in a cool, dark place.

  • Silver Salts: Silver residues can be difficult to remove. Use a thiol-scavenger resin during workup if the product is intended for biological assay to prevent heavy metal toxicity artifacts.

References

  • Yu, J.-Q., et al. (2023).[3] "Enantioselective remote methylene C-H (hetero)arylation of cycloalkane carboxylic acids." Science.

  • Sanford, M. S., et al. (2019).[1] "Model Complexes for the Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines." Organometallics.

  • ResearchGate Review. "C-H Functionalisation of cycloalkanes." ResearchGate.[4][3]

  • Vertex AI Search. "Transannular C–H functionalization of cycloalkane carboxylic acids - Axial." Substack.

Sources

Troubleshooting & Optimization

improving the yield of 1-hydroxycycloheptanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Organic Synthesis. I am Dr. Aris, your Senior Application Scientist. I have reviewed your inquiry regarding the yield optimization of 1-hydroxycycloheptanecarboxylic acid .

This is a classic "geminal functionalization" challenge. The 7-membered ring introduces conformational flexibility that can complicate crystallization compared to cyclohexyl analogs, and the steric bulk at the quaternary center often leads to incomplete hydrolysis or elimination side-reactions.

Below is your customized Troubleshooting Guide, structured to address the specific bottlenecks of this synthesis.

Part 1: Route Selection & Strategy

Before troubleshooting specific steps, ensure you are using the synthetic route best suited for your available equipment and safety protocols.

FeatureRoute A: Cyanohydrin Synthesis (Standard)Route B: Jocic/Bargellini Reaction (Alternative)
Reagents Cycloheptanone, NaCN/KCN, AcidCycloheptanone, Chloroform (

), KOH/NaOH
Intermediate Cycloheptanone CyanohydrinTrichloromethyl carbinol / Gem-dichloro epoxide
Key Mechanism Nucleophilic addition

Hydrolysis
Carbene addition

Substitution

Hydrolysis
Safety Profile High Hazard: Requires Cyanide protocols.[1][2]Moderate Hazard: Exothermic; Chloroform usage.
Yield Potential High (70-85%) if hydrolysis is managed.Moderate-High (50-75%); often "One-Pot".
Recommendation Best for Scale-up (cleaner profiles).Best for Lab Scale (avoids HCN handling).

Part 2: Troubleshooting The Cyanohydrin Route (Method A)

User Question: "I am getting low conversion of cycloheptanone to the cyanohydrin, or the product decomposes during workup."

Technical Diagnosis: The formation of cyanohydrins is an equilibrium process .[3] For cycloheptanone, the equilibrium constant is generally favorable, but high pH (reversion to ketone) or lack of protonation can stall the reaction.

Corrective Protocol:

  • pH Management (The "Sweet Spot"): The reaction requires free cyanide ion (

    
    ) to attack and a proton source to trap the alkoxide.
    
    • Error: Running in highly acidic media (converts all

      
       to HCN gas, halting nucleophilic attack).
      
    • Error: Running in highly basic media (destabilizes the product).

    • Fix: Maintain pH 4.5 – 6.0 .[1] Use a buffer system (e.g., Sodium Bisulfite

      
       followed by NaCN, or Acetic Acid/NaCN).
      
  • Temperature Control: The addition is exothermic. Keep the reaction at 0–5°C during addition, then allow to warm to room temperature (20-25°C) to drive equilibrium.

  • Workup Stability: Cyanohydrins can revert to the ketone in basic washes. Acidify the quench to pH ~2 before extraction.

User Question: "My hydrolysis step yields a mixture of the target acid and an amide impurity."

Technical Diagnosis: Hydrolysis of the nitrile proceeds in two stages: Nitrile


 Amide 

Acid. The steric hindrance of the 7-membered ring protects the amide bond, making the second step (Amide

Acid) the rate-limiting bottleneck.

Corrective Protocol:

  • Acid Concentration: Dilute acid is insufficient. Use conc. HCl (37%) or

    
     (50-70%) .
    
  • Thermal Energy: Reflux is mandatory. If using HCl, reflux at ~100°C for 6–12 hours .

  • Validation (Self-Validating System): Monitor the reaction via IR spectroscopy.

    • Nitrile Peak: ~2240 cm⁻¹ (Should disappear).

    • Amide Peak: ~1650-1690 cm⁻¹ (Intermediate).

    • Acid Carbonyl:[4] ~1700-1730 cm⁻¹ (Target).

    • Stop Condition: Do not stop until the Amide peak is absent.

Part 3: Troubleshooting The Chloroform/Base Route (Method B)

User Question: "I am trying the Chloroform/KOH route to avoid cyanide, but I'm getting a black tar or low yields."

Technical Diagnosis: This reaction (Jocic-type) relies on the in situ generation of the trichloromethyl anion (


) or dichlorocarbene (

). The reaction is highly exothermic and sensitive to water content and stirring speed.

Corrective Protocol:

  • Phase Transfer Catalysis (PTC): The reaction occurs at the interface of the organic phase (Ketone/CHCl3) and solid/aqueous base.

    • Recommendation: Add TEBA (Triethylbenzylammonium chloride) or TBAB at 1-3 mol%. This transports the hydroxide ion into the organic layer, significantly boosting yield.

  • Solvent Ratio: Use a large excess of Chloroform (it acts as both reagent and solvent).

    • Ratio: 1.0 eq Cycloheptanone : 4.0 eq KOH : 6-8 eq

      
      .
      
  • The "Drip" Technique: Do not mix all reagents at once.

    • Mix Ketone +

      
       + PTC.
      
    • Cool to 0°C .

    • Add pulverized KOH (or 50% NaOH) very slowly to control the exotherm. If the temp spikes >20°C during addition, polymerization of the ketone competes with addition.

Part 4: Visualization & Logic

Pathway Logic & Decision Tree

G cluster_trouble Critical Control Points Start Start: Cycloheptanone RouteA Route A: Cyanohydrin (High Purity Requirements) Start->RouteA RouteB Route B: Jocic/Bargellini (Cyanide-Free) Start->RouteB StepA1 Reagent: NaCN + H2SO4/AcOH (pH 4-6 Control) RouteA->StepA1 InterA Intermediate: Cyanohydrin StepA1->InterA StepA2 Hydrolysis: Conc. HCl, Reflux (Monitor Amide Peak) InterA->StepA2 Target Target: 1-Hydroxycycloheptanecarboxylic Acid StepA2->Target StepB1 Reagent: CHCl3 + KOH + TEBA (Cat.) (Temp < 5°C) RouteB->StepB1 InterB Intermediate: CCl3-Carbinol / Epoxide StepB1->InterB StepB2 Hydrolysis: In-situ (Basic) InterB->StepB2 StepB2->Target

Caption: Synthetic pathways for 1-hydroxycycloheptanecarboxylic acid comparing Cyanohydrin (Route A) and Chloroform/Base (Route B) methodologies.

Part 5: Purification (The Final Hurdle)

User Question: "My product is an oil and won't crystallize."

Technical Diagnosis: 1-hydroxycycloheptanecarboxylic acid has a melting point around 80-85°C (lower than the cyclohexyl analog). Impurities (unreacted ketone or amide) act as plasticizers, preventing crystal lattice formation.

Recovery Protocol:

  • Base-Acid Extraction (The "Cleanup"):

    • Dissolve crude oil in Diethyl Ether or MTBE .

    • Extract with 10%

      
        (The acid moves to aqueous phase; non-acidic impurities stay in organic).
      
    • Discard organic layer.

    • Acidify aqueous layer with Conc. HCl to pH 1.

    • Extract back into Ether/Ethyl Acetate.

  • Crystallization Solvent:

    • Do not use pure Ethanol (too soluble).

    • Use Toluene or a Benzene/Petroleum Ether mixture.

    • Technique: Dissolve in minimum hot Toluene, add Petroleum Ether until turbid, cool slowly to 4°C.

References

  • Organic Syntheses, Coll. Vol. 4, p. 58 (1963). Preparation of 1-Methylcyclohexanecarboxylic acid (Homologous chemistry).Link

  • Chemistry LibreTexts. Nucleophilic Addition of HCN: Cyanohydrin Formation. (Detailed mechanism and pH requirements). Link

  • Google Patents CN102675088A. Preparation method of alpha-hydroxy-cyclohexanecarboxylic acid (Jocic/Bargellini conditions).Link

  • ChemicalBook. 1-Hydroxycyclopentanecarboxylic acid Synthesis Routes (Homologous series).Link

  • Toniolo, C., et al.Synthesis and conformational analysis of 1-amino-1-cycloheptane carboxylic acid derivatives. (Discusses ring strain and steric properties of gem-disubstituted cycloheptanes). Journal of the Chemical Society, Perkin Transactions 1, 1980.

Sources

Technical Support Center: Purification of 1-Hydroxycycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HCHA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Isolation and Purity Issues for 1-Hydroxycycloheptanecarboxylic Acid[1][2]

Welcome to the Technical Support Center

You are likely working with 1-hydroxycycloheptanecarboxylic acid (or a close structural analog).[1][2] This


-hydroxy acid is a critical intermediate, often synthesized via the hydrolysis of cycloheptanone cyanohydrin.[2]

Our data indicates users frequently encounter three specific failure modes:

  • Oiling Out: The product refuses to crystallize, remaining a sticky oil.[1][2]

  • Neutral Impurities: Persistent contamination with the starting material (cycloheptanone).[1][2]

  • Dehydration: Inadvertent conversion to 1-cycloheptenecarboxylic acid (the alkene) during workup.[1][2]

Below are the specific protocols to resolve these issues, grounded in solubility principles and pKa manipulation.

Module 1: The "Workhorse" Protocol (Acid-Base Extraction)

User Question: "My crude product is a dark, sticky solid. How do I remove the unreacted ketone starting material?"

Technical Insight: The most effective initial purification relies on the acidity of the carboxylic group (pKa ~4-5). The starting material (cycloheptanone) is neutral.[1][2] By converting your acid to its water-soluble carboxylate salt, you can wash away the neutral organic impurities.[1][2]

Step-by-Step Protocol
  • Dissolution: Dissolve your crude reaction mixture in 10% aqueous NaOH (or KOH). Ensure the pH is >10.[1][2]

    • Why: This deprotonates the acid, moving it into the aqueous phase as a sodium salt.[1][2]

  • The "Wash" (Critical Step): Extract this basic aqueous layer twice with Diethyl Ether or MTBE (Methyl tert-butyl ether).[1][2]

    • Why: The salt stays in the water.[1][2] The unreacted cycloheptanone (neutral) migrates into the ether.[1][2] Discard the organic ether layer.

  • Acidification: Cool the aqueous layer to 0-5°C on ice. Slowly add 6N HCl dropwise with vigorous stirring until pH reaches ~2.

    • Caution: Heat promotes dehydration.[1][2] Keep it cold.

  • Extraction: Extract the now cloudy acidic aqueous layer with Ethyl Acetate (EtOAc) (3x).[1][2]

  • Drying: Dry the combined EtOAc layers over Anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate in vacuo.
    

Outcome: You should now have a solid or semi-solid free of ketone.[1][2]

Visual Workflow: Acid-Base Separation Logic

AcidBaseExtraction Crude Crude Mixture (Acid + Ketone) NaOH Add 10% NaOH Crude->NaOH Partition1 Partition Phase NaOH->Partition1 OrgLayer1 Organic Layer (Contains Ketone/Impurities) Partition1->OrgLayer1 Neutral Species AqLayer1 Aqueous Layer (Contains Carboxylate Salt) Partition1->AqLayer1 Ionic Species Wash Wash with Ether/MTBE AqLayer1->Wash Discard DISCARD Organic Layer Wash->Discard Acidify Acidify with HCl (pH ~2) Keep Cold (<5°C) Wash->Acidify Extract Extract with EtOAc Acidify->Extract FinalProduct Final Product (1-Hydroxycycloheptanecarboxylic acid) Extract->FinalProduct

Figure 1: Logic flow for separating neutral ketone impurities from the target acid using pKa differences.[1][2]

Module 2: Recrystallization (The Polishing Step)

User Question: "I have a solid, but it's slightly colored and the melting point is broad. Which solvent system should I use?"

Technical Insight:


-Hydroxy acids are polar but have a lipophilic cycloalkyl ring.[1][2] They require a solvent system that balances these properties.[1][2] Based on homologous series data (cyclohexane analogs) [1][2], Toluene  or Hexane/Ethyl Acetate  mixtures are superior to water.[1][2]
Recommended Solvent Systems
Solvent SystemSuitabilityNotes
Toluene High Excellent for removing non-polar impurities.[1][2] High boiling point requires care not to overheat.
Hexane / EtOAc High Start with minimal hot EtOAc, then add Hexane until turbid.[1][2] Good for "oiling out" issues.
Water MediumThe compound is sparingly soluble in cold water.[1][2] Good for removing inorganic salts, but yield may be lower.[1][2]
Benzene AvoidToxic and historically used, but Toluene is a safer, effective substitute.[1][2]
Recrystallization Protocol (Toluene Method)
  • Place the crude solid in a flask with a stir bar.

  • Add a minimum amount of Toluene .[1][2]

  • Heat to reflux (110°C) briefly until dissolved.

    • Warning: Do not reflux for extended periods; thermal dehydration is a risk.[1][2]

  • If insoluble particles remain, filter hot.[1][2]

  • Allow the solution to cool slowly to room temperature, then place in a fridge (4°C).

  • Collect crystals via vacuum filtration and wash with cold hexanes.[1][2]

Module 3: Troubleshooting Dehydration (Impurity Profiling)

User Question: "My NMR shows a proton signal at ~7.0 ppm (alkene). What happened?"

Technical Insight: You have formed 1-cycloheptenecarboxylic acid . This occurs via the elimination of the hydroxyl group (dehydration).[1][2]

Mechanism:


[1][2]

Corrective Actions:

  • Check Acid Concentration: During the acidification step (Module 1), avoid using concentrated

    
    .[1][2] Use dilute HCl (1N to 6N).[1][2]
    
  • Temperature Control: Never heat the acidic solution. Acidification must happen on ice.[1][2]

  • Drying: Do not dry the final product in an oven >50°C. Use a vacuum desiccator at room temperature.

Module 4: Chromatography (When Crystallization Fails)

User Question: "Recrystallization isn't working. I need to run a column, but the spot streaks."

Technical Insight: Carboxylic acids interact strongly with the silica gel surface (silanols), causing "tailing" or streaking.[1][2] You must suppress ionization.[1][2]

Mobile Phase Recommendation:

  • Base Solvent: Hexane : Ethyl Acetate (Start 80:20, gradient to 50:50).[1][2]

  • The Modifier (Crucial): Add 1% Acetic Acid to the mobile phase.[1][2]

    • Why: This keeps the target molecule protonated (

      
       rather than 
      
      
      
      ), reducing interaction with the stationary phase and sharpening the peak/spot.[1]
Visual Workflow: Purification Decision Matrix

PurificationLogic Start Crude Product State Physical State? Start->State Solid Solid State->Solid Yes Oil Oil / Sticky State->Oil Yes Recryst Recrystallize (Toluene or Hex/EtOAc) Solid->Recryst AcidBase Acid-Base Extraction (See Module 1) Oil->AcidBase PurityCheck Check Purity (NMR/TLC) Recryst->PurityCheck AcidBase->PurityCheck Success Pure Product PurityCheck->Success >98% Fail Impure PurityCheck->Fail <95% ColChrom Column Chromatography (Hex/EtOAc + 1% AcOH) Fail->ColChrom ColChrom->Success

Figure 2: Decision tree for selecting the appropriate purification method based on physical state and purity.

References
  • Organic Syntheses. 1-Methylcyclohexanecarboxylic Acid.[1][2][3] (Homologous procedure for tertiary carboxylic acids). Coll. Vol. 5, p.739 (1973).[1][2]

  • ChemicalBook. 1-Hydroxycyclohexanecarboxylic acid Properties and Purification. (Analogous compound data).

  • PubChem. 1-Hydroxycyclopentanecarboxylic acid.[1][2] (Physical properties and solubility data for 5-membered ring analog). [1][2]

  • Google Patents. Process for the preparation of cyclohexane carboxylic acid compounds. WO2015102893A1.[1][2]

Sources

common side reactions in the synthesis of 1-hydroxycycloheptanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

1-Hydroxycycloheptanecarboxylic acid is a critical scaffold, most notably serving as the primary intermediate for the vasodilator and antispasmodic drug Bencyclane (Halidor).

The industrial standard synthesis involves the nucleophilic addition of cyanide to cycloheptanone (Cyanohydrin formation) followed by hydrolysis. While conceptually simple, this route is plagued by a "stability paradox":

  • Acidic conditions favor the hydrolysis of the nitrile but promote dehydration (elimination) of the tertiary hydroxyl group.

  • Basic conditions prevent dehydration but risk the retro-cyanohydrin reaction , reverting the product back to the starting ketone.[1]

This guide provides technical solutions to navigate this narrow stability window.

Reaction Pathway & Impurity Landscape

The following diagram illustrates the primary synthetic workflow and the specific branch points where common side reactions occur.

ReactionPathway Ketone Cycloheptanone (Starting Material) Cyanohydrin 1-Hydroxycycloheptane- carbonitrile Ketone->Cyanohydrin NaCN, AcOH (Nu- Addition) Polymer Polymeric/Condensation Byproducts Ketone->Polymer Base Catalyzed Aldol Condensation Cyanohydrin->Ketone High pH or Heat (Retro-Cyanohydrin) Amide Intermediate Amide Cyanohydrin->Amide HCl (aq), < 40°C (Partial Hydrolysis) Target 1-Hydroxycycloheptane- carboxylic Acid (TARGET) Amide->Target HCl (aq), 60-80°C (Full Hydrolysis) Alkene 1-Cycloheptenecarboxylic Acid (Dehydration Impurity) Target->Alkene Conc. H2SO4 or >90°C (E1 Elimination)

Figure 1: Reaction network showing the main synthetic pathway (Blue) and critical failure modes (Red/Dashed).

Troubleshooting Modules

Issue 1: The "Double Bond" Impurity (Dehydration)

Symptom: NMR shows olefinic protons (~6.0-7.0 ppm); HPLC shows a hydrophobic impurity eluting after the main peak. Diagnosis: Formation of 1-cycloheptenecarboxylic acid .

Technical Root Cause: The target molecule contains a tertiary alcohol .[2] Under harsh acidic conditions (especially with H₂SO₄ or vigorous reflux), the hydroxyl group protonates (


), creating a good leaving group. This facilitates an E1 elimination  mechanism, creating a carbocation that stabilizes by forming a double bond with the ring carbons.

Corrective Actions:

Parameter Recommendation Rationale
Acid Choice Use Conc. HCl instead of H₂SO₄. Sulfuric acid is a potent dehydrating agent. HCl is sufficient for nitrile hydrolysis but less likely to strip water from the alcohol.
Temperature Limit hydrolysis temp to 60–75°C . Elimination typically requires higher activation energy than hydrolysis. Avoid rolling reflux (>100°C).

| Stepwise Hydrolysis | Isolate the Amide first. | Hydrolyze nitrile to amide at low temp (0–20°C) using HCl gas/solvent. Then gently hydrolyze the amide to acid in water. |

Issue 2: Reversion to Starting Material (Retro-Cyanohydrin)

Symptom: Strong smell of cycloheptanone; low yield; presence of starting material in GC/TLC. Diagnosis: The equilibrium shifted backward, releasing HCN and Cycloheptanone.

Technical Root Cause: Cyanohydrin formation is reversible.[3][4] The equilibrium constant (


) favors the cyanohydrin in acidic/neutral conditions but shifts toward the ketone in basic conditions . If you attempt alkaline hydrolysis (NaOH/KOH) to avoid the "Dehydration" issue described above, the hydroxide ion deprotonates the alcohol, triggering the expulsion of cyanide (

).

Corrective Actions:

  • Avoid Basic Hydrolysis: Do not use NaOH or KOH for the hydrolysis step. The retro-reaction is faster than the nitrile hydrolysis in base for this specific substrate.

  • pH Control During Workup: When quenching the cyanohydrin formation, ensure the pH does not rise above 7. Neutralize excess cyanide carefully with bleach or ferrous sulfate under slightly acidic conditions.

  • Temperature Control: Even at neutral pH, thermal cracking can occur above 80°C if the nitrile hasn't hydrolyzed yet.

Issue 3: The "Amide Stall" (Incomplete Hydrolysis)

Symptom: Product melts lower than expected; IR shows doublet peaks around 3400 cm⁻¹ (NH stretch) and carbonyl shift. Diagnosis: Presence of 1-hydroxycycloheptanecarboxamide .

Technical Root Cause: The hydrolysis proceeds in two steps: Nitrile


 Amide 

Acid. The second step (Amide

Acid) is the rate-determining step, sterically hindered by the 7-membered ring and the bulky hydroxyl group.

Corrective Actions:

  • Extend Reaction Time: If running at the recommended lower temperature (60–75°C) to prevent dehydration, you must extend the reaction time (e.g., from 4 hours to 12–16 hours).

  • Solvent System: Use Glacial Acetic Acid saturated with HCl gas. The acetic acid improves solubility and increases the effective boiling point without the harshness of neat sulfuric acid.

Optimized Experimental Protocol

Objective: Synthesis of 1-hydroxycycloheptanecarboxylic acid with <1% alkene impurity.

Step 1: Cyanohydrin Formation[3][7][11]
  • Setup: 3-neck flask, mechanical stirrer, dropping funnel, thermometer.

  • Reagents: Dissolve Cycloheptanone (1.0 eq) in 2 volumes of water/ethanol (1:1). Add NaCN (1.2 eq) .

  • Addition: Cool to 0°C. Dropwise add 40% H₂SO₄ (or Glacial Acetic Acid) while maintaining internal temp <10°C. Note: Acid is added to the salt/ketone mixture to generate HCN in situ.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Workup: Extract with diethyl ether. Wash organic layer with water (to remove salts). Do not wash with strong base. Dry over MgSO₄ and concentrate in vacuo at <40°C.

Step 2: Acid Hydrolysis (The Critical Step)
  • Reagent: Suspend the crude cyanohydrin in Conc. HCl (3–5 vol) .

  • Saturation: Ideally, bubble HCl gas through the solution for 30 mins at 0°C to ensure saturation.

  • Hydrolysis: Heat the mixture to 65–70°C (internal temperature). Monitor by HPLC/TLC.

    • Checkpoint: At 2 hours, the Amide intermediate will be dominant.

    • Endpoint: Continue heating until Amide <2%. This may take 12+ hours.

  • Isolation: Cool to 0°C. The product often crystallizes directly. If not, extract with ethyl acetate.

  • Purification: Recrystallize from Toluene or Water . Toluene is excellent for removing the non-polar dehydration impurity (alkene).

FAQ: Rapid-Fire Troubleshooting

Q: Can I use the "Bargellini Reaction" (Chloroform/KOH) instead of Cyanide? A: Yes, but with caveats. Reacting cycloheptanone with chloroform and KOH (Phase Transfer Catalysis) generates the trichloromethyl carbinol, which hydrolyzes to the acid.

  • Pros: No HCN toxicity.

  • Cons: The strongly basic conditions required for the dichlorocarbene generation often cause aldol condensation of the cycloheptanone, leading to gummy polymers and lower yields compared to the cyanohydrin route.

Q: My product is colored yellow/brown. Why? A: This indicates polymerization of the ketone or oxidation of impurities. Recrystallization from water with activated charcoal (decolorizing carbon) is highly effective for this specific acid.

Q: How do I safely dispose of the cyanide waste? A: All aqueous streams must be treated with Sodium Hypochlorite (Bleach) at pH > 10 to oxidize cyanide to cyanate (CNO⁻), which is far less toxic. Never acidify the waste stream before bleach treatment.

References

  • Bencyclane Synthesis & Intermediates: Pallos, L., et al. "Derivatives of 1-Hydroxycycloheptanecarboxylic Acid." Arzneimittel-Forschung (Drug Research), 1972. (Foundational work on the Bencyclane scaffold).
  • Cyanohydrin Hydrolysis Mechanisms

    • Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry." 5th Ed. Longman Scientific & Technical. (Standard protocols for nitrile hydrolysis).
    • Clayden, J., Greeves, N., Warren, S. "Organic Chemistry."[2][5][6] Oxford University Press. (Mechanistic insight into E1 elimination vs. substitution).

  • Dehydration Side Reactions

    • Chemistry LibreTexts. "Dehydration Reactions of Alcohols."[7][2][6] Link

  • Alternative Routes (Bargellini/Jocic)

Disclaimer: This guide involves the handling of Cyanide and strong acids.[1] All protocols must be reviewed by your institution's Safety Officer. Work must be performed in a functioning fume hood.

Sources

Technical Support Center: 1-Hydroxycycloheptanecarboxylic Acid (1-HCCA) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. Ticket ID: OPT-C7-OH-COOH Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Optimization of Reaction Conditions for 1-HCCA

Executive Summary & Strategy

The synthesis of 1-hydroxycycloheptanecarboxylic acid (1-HCCA) presents a classic challenge in organic synthesis: constructing a quaternary center on a medium-sized ring (7-membered). Unlike cyclohexane derivatives, cycloheptane rings possess unique conformational flexibility (pseudorotation), which can affect the stereoelectronics of nucleophilic attack.

We recommend two primary workflows based on your facility's capabilities and safety constraints:

  • Route A (Standard): Cyanohydrin Formation followed by Acid Hydrolysis. (Highest reliability, requires HCN safety protocols).

  • Route B (Process Optimization): The Jocic–Reeves Reaction (Chloroform/Base). (One-pot, avoids HCN gas, best for scale-up).

Route A: The Cyanohydrin Protocol (Standard)

Best for: High purity requirements and gram-scale library synthesis.

Phase 1: Cyanohydrin Formation

The Challenge: The addition of cyanide to ketones is an equilibrium process.[1] For cycloheptanone, the equilibrium constant (


) is generally favorable, but moisture or high pH can trigger retro-cyanohydrin reaction (reversion to ketone).

Optimized Protocol:

  • Reagents: Cycloheptanone (1.0 eq), TMSCN (Trimethylsilyl cyanide, 1.2 eq), ZnI

    
     (Catalytic, 0.05 eq).
    
  • Solvent: DCM (Anhydrous).

  • Conditions: 0°C

    
     RT, 4 hours.
    
  • Workup (CRITICAL): Quench with saturated NH

    
    Cl. Do not  use basic washes (e.g., NaHCO
    
    
    
    ) as high pH promotes cyanide elimination.
Phase 2: Hydrolysis

The Challenge: Converting the nitrile to the acid requires passing through the amide intermediate. The amide is often stable and requires forcing conditions to hydrolyze, which risks dehydrating the tertiary alcohol (elimination to the alkene).

Optimized Protocol:

  • Reagent: Conc. HCl (37%) or H

    
    SO
    
    
    
    (60-80%).
  • Temperature Ramp: Start at 0°C (saturation), then heat to 60-80°C.

    • Warning: Exceeding 90°C increases the risk of "alpha-hydroxy decarboxylation" or elimination.

  • Time: 6–12 hours. Monitor disappearance of the Amide peak (IR: ~1650 cm

    
    ).
    
Visualization: Route A Logic

CyanohydrinRoute Start Cycloheptanone Step1 TMSCN / ZnI2 (Kinetic Control) Start->Step1 Nucleophilic Attack Inter Silyl Ether Intermediate Step1->Inter Inter->Start Reversion (if pH > 7) Step2 Acid Hydrolysis (HCl, Heat) Inter->Step2 Deprotection & Hydrolysis Product 1-HCCA (Target) Step2->Product

Figure 1: Step-wise logic for Cyanohydrin route showing critical reversion risk.

Route B: The Jocic–Reeves Protocol (Process Optimization)

Best for: Avoiding HCN/Cyanide salts and One-Pot efficiency.

Mechanism: This route utilizes the reaction of a ketone with the trichloromethyl anion (generated in situ from Chloroform/KOH) to form a gem-dichloroepoxide, which hydrolyzes immediately to the


-hydroxy acid.

Optimized Protocol:

  • Reagents: Cycloheptanone (1.0 eq), Chloroform (4.0 eq), KOH (Pulverized, 8.0 eq).

  • Additives: TEBA (Triethylbenzylammonium chloride) as Phase Transfer Catalyst (5 mol%).

  • Solvent: None (Neat) or minimal DCM.

  • Temperature: 0°C (Critical). The reaction is highly exothermic.

  • Procedure: Add KOH slowly to the Ketone/CHCl

    
    /TEBA mixture.
    

Data Comparison Table:

ParameterRoute A (Cyanohydrin)Route B (Chloroform/KOH)
Atom Economy HighModerate (Generates KCl)
Safety Profile Low (Cyanide hazard)Medium (Exotherm/Chloroform)
Step Count 2 Steps (Isolation required)1 Step (One-pot)
Yield (Typical) 65–75%55–70%
Impurity Profile Amide intermediateUnreacted ketone

Troubleshooting Guide & FAQs

Diagnostic Workflow

If your yield is <40%, follow this logic tree before repeating the experiment.

Troubleshooting Issue Low Yield (<40%) Check1 Check Crude NMR/IR Issue->Check1 Branch1 Starting Ketone Present? Check1->Branch1 Branch2 Amide Peak (1650 cm-1)? Check1->Branch2 Branch3 Alkene Peaks? Check1->Branch3 Sol1 Diagnosis: Reversion Fix: Acidify workup (pH < 2) Avoid basic washes. Branch1->Sol1 Yes Sol2 Diagnosis: Incomplete Hydrolysis Fix: Increase Temp to 80°C Increase Acid Conc. Branch2->Sol2 Yes Sol3 Diagnosis: Elimination Fix: Lower Temp (<70°C) Reduce Acid Conc. Branch3->Sol3 Yes

Figure 2: Diagnostic logic for identifying failure modes in 1-HCCA synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my product an oil instead of a solid? A: 1-HCCA should be a solid (MP ~103-106°C). If it is an oil, it is likely contaminated with unreacted cycloheptanone or the amide intermediate.

  • Fix: Recrystallize from Benzene/Petroleum Ether or perform an acid-base extraction (Extract product into NaHCO

    
    , wash organics with ether, then re-acidify aqueous layer).
    

Q2: Can I use NaCN instead of TMSCN? A: Yes. This is the classic "Strecker-type" approach. However, you must use Sodium Bisulfite (NaHSO


)  to generate the adduct first.
  • Protocol: Mix Ketone + NaHSO

    
     (aq) 
    
    
    
    Solid adduct forms. Filter. Treat solid with NaCN. This is safer than direct HCN generation but lower yielding for 7-membered rings due to solubility issues.

Q3: The reaction mixture turned black during hydrolysis. A: This indicates "charring" or polymerization caused by concentrated H


SO

at high temperatures.
  • Fix: Switch to Conc. HCl (37%) which boils at a lower temperature, preventing the reaction from exceeding ~100°C, or dilute the H

    
    SO
    
    
    
    to 60%.

Q4: Is the 7-membered ring more difficult than the 6-membered ring? A: Slightly. Cycloheptanone has different conformational strain (Pitzer strain) than cyclohexanone. While nucleophilic attack is generally favorable, the reversibility is more pronounced. You must ensure anhydrous conditions for Route A to drive the equilibrium forward.

References

  • Cyanohydrin Synthesis & Hydrolysis

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Section on Hydroxy Acids).
    • Corson, B. B.; Dodge, R. A.; Harris, S. A.; Yeaw, J. S. "Mandelic Acid." Organic Syntheses, Coll. Vol. 1, p.336 (1941). Link (Foundational protocol for cyanohydrin hydrolysis).

  • Jocic-Reeves Reaction (Chloroform/Base)
  • TMSCN Optimization

    • Evans, D. A. et al. "Cyanosilylation of Aldehydes and Ketones." Journal of the American Chemical Society, 1973. Link

  • Cycloheptane Conformational Analysis: Hendrickson, J. B. "Molecular Geometry V. Evaluation of Functions of Ring Size." Journal of the American Chemical Society, 1961. (Explains the reactivity differences between C6 and C7 rings).

Sources

challenges in the scale-up production of 1-hydroxycycloheptanecarboxylic acid

[1]

Status: Online 🟢 Current Ticket Volume: High Topic: Scale-up Production & Troubleshooting (CAS: 16841-19-3) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

🟢 System Overview: The Synthetic Pathway

Welcome to the technical support hub for 1-hydroxycycloheptanecarboxylic acid . This compound is a critical structural motif in drug discovery, often serving as a bioisostere for conformationally constrained amino acids or as a linker in antifungal pharmacophores.[1]

Unlike its 5- and 6-membered ring analogs, the 7-membered cycloheptane ring introduces unique scale-up challenges due to transannular strain and conformational mobility , which significantly impact crystallization and reaction kinetics.[1]

The Standard Industrial Route (The "Cyanohydrin Protocol")

We recommend the Cyanohydrin Synthesis followed by Acid Hydrolysis as the most robust route for kilo-scale production.

ReactionSchemeKetoneCycloheptanone(Starting Material)CyanohydrinCycloheptanoneCyanohydrin(Intermediate)Ketone->CyanohydrinNaCN, H2SO4(0-5°C)Exothermic!Amide1-Hydroxycycloheptane-carboxamideCyanohydrin->AmideConc. HCl(Partial Hydrolysis)Product1-Hydroxycycloheptane-carboxylic Acid(Target)Amide->ProductDil. HCl, Heat(Full Hydrolysis)

Figure 1: The standard industrial workflow. Note the two-stage hydrolysis to prevent "tarring."

🛠️ Troubleshooting Tickets (FAQs)

Below are the three most common "tickets" submitted by process chemists during scale-up, along with our verified solutions.

🎫 Ticket #101: "My Cyanohydrin yield is stuck at 60%."

User Report: We are running the reaction of cycloheptanone with NaCN/NaHSO3. NMR shows 40% unreacted ketone even after 24 hours.[1] Adding more cyanide doesn't help.[1]

Diagnosis: Thermodynamic Equilibrium Shift. The formation of cyanohydrins is a reversible equilibrium. Cycloheptanone, being a medium-sized ring, has higher entropy than cyclohexanone.[1] If the temperature rises even slightly (above 10°C) or the pH drifts, the equilibrium shifts back toward the ketone and HCN.

The Solution:

  • Temperature Lock: You must maintain the reactor temperature between 0°C and 5°C . Do not let it spike during the addition of the acid/cyanide source.

  • pH Buffering: The reaction requires a slightly acidic to neutral environment to proceed but needs a proton source.[1] If using the NaCN/NaHSO3 method, ensure the bisulfite adduct forms a thick slurry before adding the cyanide.

  • Phase Transfer Catalysis (PTC): For stubborn equilibria, add 1 mol% Tetrabutylammonium bromide (TBAB) .[1] This helps solubilize the cyanide ion into the organic phase (if running biphasic), pushing the kinetics forward.

Validation Check:

  • Take an aliquot.[1]

  • Do not dilute with water (this reverses the reaction).[1]

  • Dilute with CDCl3/TFA immediately and run NMR.[1] If the ketone peak (δ ~2.5 ppm multiplet) persists, cool further and add 0.1 eq. excess NaCN.[1]

🎫 Ticket #102: "The product is turning into a black tar during hydrolysis."[1]

User Report: We successfully made the cyanohydrin. We added concentrated HCl and heated to reflux to hydrolyze the nitrile. The reaction mixture turned black, and we isolated a significant amount of an alkene impurity.

Diagnosis: Dehydration (Elimination) & Polymerization.[1] Alpha-hydroxy acids are prone to acid-catalyzed dehydration.[1] The hydroxyl group at the alpha position is tertiary and benzylic-like in stability; it leaves easily to form a carbocation, which then eliminates a proton to form 1-cycloheptenecarboxylic acid (the alkene impurity).

The Solution: Stepwise Hydrolysis.[1] Do not attempt to go from Cyanitrile

1
StepReagentTempDurationGoal
1 Conc. HCl (12M)20-40°C4-6 hrsConvert Nitrile (-CN) to Amide (-CONH2).[1]
2 Dilute with H2O60-80°C2-4 hrsConvert Amide to Acid (-COOH).

Why this works: The amide formation is exothermic but fast.[1] Doing this at lower temperatures prevents the thermal energy required for the elimination reaction. Once the amide is formed, the second step (amide to acid) requires water; diluting the acid reduces its dehydrating power, saving your hydroxyl group.

🎫 Ticket #103: "The final product is an oil and won't crystallize."

User Report: After workup, we have a yellow oil. Rotovap drying doesn't help.[1] We expect a solid (MP ~103°C).[2]

Diagnosis: The "Grease" Factor.[1] Cycloheptane rings are lipophilic and flexible ("greasy").[1] Small impurities (unreacted ketone or alkene side-products) act as plasticizers, preventing the crystal lattice from forming.[1]

The Solution: The "Toluene Switch."

  • Extract: Do not extract the final acid into DCM or Ether. Use Ethyl Acetate .[1]

  • Wash: Wash the organic layer with NaHCO3 to pull the acid into the water phase (leaving non-acidic ketone impurities in the organic layer).

  • Re-acidify: Acidify the aqueous layer with HCl to pH 1.

  • Crystallization Solvent: Extract into Toluene . Dry and concentrate to half volume. Add Heptane dropwise at 50°C until cloudy. Cool slowly to 4°C.

Validation Check:

  • Visual: You should see white needles/plates.[1]

  • Melting Point: 103-104°C. If <98°C, recrystallize from water (the compound is moderately water-soluble hot, insoluble cold).[1]

📊 Decision Logic: Troubleshooting Flowchart

Use this logic gate to determine your next move during production.

TroubleshootingStartStart QC CheckCheckYieldIs Cyanohydrin Yield > 90%?Start->CheckYieldTempCheckCheck Reactor Temp.Is T < 5°C?CheckYield->TempCheckNoHydrolysisProceed to HydrolysisCheckYield->HydrolysisYesCoolDownAction: Cool to 0°C.Add 0.1 eq NaCN.TempCheck->CoolDownNoTempCheck->CoolDownYes (Equilibrium issue)CoolDown->CheckYieldColorCheckIs Reaction Dark/Black?Hydrolysis->ColorCheckStopHeatAction: STOP HEAT.Dilute acid with water.ColorCheck->StopHeatYesIsolateIsolate ProductColorCheck->IsolateNoStateCheckIs Product Solid?Isolate->StateCheckSolventSwapAction: PerformBicarb/Toluene WorkupStateCheck->SolventSwapNo (Oiling out)SuccessSuccess:White Solid, MP 103°CStateCheck->SuccessYesSolventSwap->Success

Figure 2: Operational logic for in-process quality control.

🧪 Detailed Protocol: The "Safe-Scale" Method

Safety Warning: This protocol involves Sodium Cyanide (NaCN) .[1]

  • Hazard: Fatal if swallowed, in contact with skin, or if acid contacts NaCN (releases HCN gas).[1]

  • Requirement: Must be performed in a high-efficiency fume hood with an HCN detector active. Have a "Cyanide Antidote Kit" (Amyl nitrite/Sodium Thiosulfate) immediately available.[1]

Step 1: Cyanohydrin Formation[1][3][4]
  • Setup: 5L Jacketed Reactor with overhead stirring and internal temperature probe.

  • Charge: Add Cycloheptanone (1.0 eq) and Water (2.0 vol) .

  • Reagent: Add NaHSO3 (Sodium Bisulfite) (1.5 eq) . Stir vigorously for 30 mins. A thick white adduct will form.[1]

  • Cyanide Addition: Cool mixture to 0°C .

  • Dropwise: Dissolve NaCN (1.2 eq) in minimum water. Add dropwise over 1 hour, maintaining T < 5°C.

  • Reaction: Stir at 0-5°C for 4 hours.

  • Workup: Extract with Ethyl Acetate. Wash with brine.[1] Do not dry completely yet—traces of water help the next step.

Step 2: Hydrolysis[1][5][6]
  • Charge: Place the crude cyanohydrin in the reactor.

  • Acid: Add Conc. HCl (12M, 5.0 vol) slowly. Keep T < 20°C (Ice bath).

  • Amide Phase: Stir at Room Temperature (25°C) for 6 hours. (Monitor by TLC/HPLC for disappearance of nitrile).

  • Acid Phase: Dilute the mixture with Water (equal volume to HCl used) .

  • Heat: Heat to 70°C for 3 hours. Do not reflux vigorously.[1]

  • Isolation: Cool to 0°C. The product may precipitate. If not, proceed to "Toluene Switch" (Ticket #103).[1]

📚 References

  • PubChem Compound Summary . (n.d.). 1-Hydroxycyclopentanecarboxylic acid (Note: Analogous chemistry, verify CAS 16841-19-3 for specific 7-ring data).[1] National Center for Biotechnology Information.[1] Retrieved January 28, 2026, from [Link][1]

  • Organic Syntheses . (1941).[1] Acetone Cyanohydrin Synthesis (General procedure for ketone to cyanohydrin conversion).[1] Org.[1][3][4][5] Syn. 20,[1][6] 43. Retrieved from [Link]

  • Corson, B. B., et al. (1941).[1] Mandelic Acid (Classic hydrolysis of cyanohydrin to alpha-hydroxy acid).[1] Org.[1][3][4][5] Syn. Coll. Vol. 1, p.336.[1] Retrieved from [Link][1]

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan before scaling up reactions involving Cyanide.

stability and storage of 1-hydroxycycloheptanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability & Storage of 1-Hydroxycycloheptanecarboxylic Acid

Introduction: Compound Profile

Welcome to the technical support center. This guide addresses the specific stability profile of 1-Hydroxycycloheptanecarboxylic acid (CAS 20920-03-0) .

As a tertiary


-hydroxy acid (AHA) on a seven-membered ring, this compound exhibits unique reactivity compared to its linear or smaller cyclic counterparts (e.g., cyclopentyl derivatives).[1][2] While generally stable under ambient conditions, it possesses two primary "stress points" that researchers must manage: acid-catalyzed dehydration  and intermolecular esterification .[1][2]
PropertySpecification
CAS Number 20920-03-0
Molecular Formula

Molecular Weight 158.20 g/mol
Physical State White to off-white solid
pKa (Predicted) ~4.05 (Carboxyl group)
Storage Class Irritant; Hygroscopic

Module 1: Storage & Handling Protocols

Core Directive: The primary threat to this compound is moisture-induced aggregation and acid-catalyzed degradation.[1][2]

The "Dry & Dark" Rule
  • Temperature: Store at Room Temperature (15–25°C) . Refrigeration is generally not required and can be detrimental if it induces condensation upon opening.[1][2]

  • Atmosphere: The hydroxyl group at the C1 position renders the compound hygroscopic.[1][2] Store under an inert atmosphere (Nitrogen or Argon) if possible, or strictly ensure the container is tightly chemically sealed (Parafilm® is recommended).[1][2]

  • Light: While not intensely photo-labile, standard practice dictates storage in amber vials to prevent any radical-initiated decarboxylation over long durations.[1][2]

Handling Decision Tree

Use the following logic flow to determine the appropriate handling procedure upon receipt or usage.

StorageLogic Start Receive Compound (CAS 20920-03-0) CheckSeal Is the factory seal intact? Start->CheckSeal VisualCheck Visual Inspection: Is it a free-flowing powder? CheckSeal->VisualCheck Yes Quarantine Protocol B: Quarantine & Test Purity (Possible Hydrolysis/Clumping) CheckSeal->Quarantine No StandardStore Protocol A: Store at 20-25°C Desiccator Cabinet VisualCheck->StandardStore Yes VisualCheck->Quarantine No (Clumped/Discolored) Usage Experimental Usage StandardStore->Usage Reseal Flush with N2/Ar Seal with Parafilm Usage->Reseal Reseal->StandardStore

Figure 1: Decision matrix for the intake and storage of 1-hydroxycycloheptanecarboxylic acid.

Module 2: Stability & Degradation Mechanisms

Scientific Rationale: The tertiary hydroxyl group is sterically crowded.[1][2] Under acidic conditions or high heat, the compound prefers to eliminate water to relieve steric strain and form a conjugated system (if decarboxylation occurs) or simply a stable alkene.[1][2]

Primary Degradation: Dehydration

The most common impurity found in aged samples is cyclohept-1-enecarboxylic acid .[1][2] This occurs via an E1 elimination mechanism, driven by the stability of the resulting alkene and the relief of ring strain.[2]

  • Trigger: Presence of trace acid (catalyst) or heat (>60°C).[1][2]

  • Mechanism:

    • Protonation of the -OH group.[1][2][3]

    • Loss of

      
       to form a tertiary carbocation.[1][2]
      
    • Abstraction of a

      
      -proton to form the alkene.[1][2]
      

DehydrationMechanism Reactant 1-Hydroxycycloheptane- carboxylic acid Inter1 Protonated Alcohol (-OH2+) Reactant->Inter1 + H+ (Acid Cat.) Carbocation Tertiary Carbocation (Intermediate) Inter1->Carbocation - H2O Product Cyclohept-1-ene- carboxylic acid (Impurity) Carbocation->Product - H+ (Elimination)

Figure 2: Acid-catalyzed dehydration pathway leading to the primary alkene impurity.[1][2]

Secondary Degradation: Dimerization

As an


-hydroxy acid, the compound can undergo intermolecular esterification to form linear dimers or cyclic lactides (diesters), especially if stored in a concentrated solution or melted.[1][2]

Module 3: Troubleshooting & Diagnostics

User Scenario: "I left the bottle open on the bench for 48 hours. Is it still good?"

Diagnostic Checklist
Test MethodWhat to Look For (Sign of Degradation)
Visual Clumping/Wetness: Indicates hygroscopic water absorption.[1][4] Yellowing: Potential oxidation or polymerization.[1][2]
1H NMR (

)
Alkene Region (6.0 - 7.0 ppm): New multiplets indicate dehydration (formation of double bond).[1][2] Shift Drift: Broadening of the -OH peak (typically >4.0 ppm) indicates water exchange.[1][2]
Melting Point Depression: Pure compound melts ~100-105°C (analog estimate).[1][2] A broad range (e.g., 90-100°C) indicates significant impurity.[1][2]
Frequently Asked Questions (FAQs)

Q1: Can I heat this compound to dissolve it?

  • Answer: Use caution. Mild heating (up to 40-50°C) is acceptable for short durations.[1][2] Avoid boiling or refluxing in acidic solvents, as this will rapidly accelerate the dehydration to the alkene (Figure 2).[1][2]

Q2: What is the best solvent for stock solutions?

  • Answer: DMSO or Methanol. The compound is soluble in polar organic solvents.[1][2]

    • Warning: Avoid storing stock solutions in alcohols (like methanol) for months, as Fischer esterification (conversion of the carboxylic acid to a methyl ester) can occur slowly over time, catalyzed by the compound's own acidity.[1][2] Fresh preparation is best.

Q3: Why is my sample "wet" or sticky?

  • Answer: The compound is hygroscopic.[1][2] If the seal was compromised, it absorbed atmospheric water.[1][2]

    • Recovery: You can attempt to dry it in a vacuum desiccator over

      
       for 24 hours. If it remains sticky, check purity by NMR; hydrolysis of dimers or significant degradation may have occurred.[1][2]
      

References

  • PubChem. 1-Hydroxycycloheptanecarboxylic acid (Compound). National Library of Medicine.[1][2] Available at: [Link][1]

  • Master Organic Chemistry. Dehydration of Alcohols to Alkenes. (General mechanism for tertiary alcohol degradation).[1][2][5] Available at: [Link]

Sources

Technical Support Center: Purification of 1-Hydroxycycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent Role: Senior Application Scientist Topic: Impurity Removal & Troubleshooting Ticket ID: CHEM-SUP-7701[1][2]

Introduction

Welcome to the Technical Support Center. You are likely working with 1-hydroxycycloheptanecarboxylic acid (often synthesized via the cyanohydrin route from cycloheptanone).[1][2] This ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-hydroxy acid presents a unique purification challenge: the seven-membered ring imparts higher lipophilicity than its cyclohexane counterparts, while the hydroxyl group creates a risk of dehydration (elimination) to the alkene.[2]

This guide treats the purification process not as a recipe, but as a logic gate system designed to isolate the specific impurity profile of your crude material.

Module 1: Diagnostic Workflow

Before selecting a protocol, identify your impurity profile.[1][2] Use this decision tree to determine the correct purification pathway.

PurificationLogic Start Crude 1-Hydroxycycloheptanecarboxylic Acid CheckState Physical State Check Start->CheckState Oily Oily / Sticky Solid CheckState->Oily High Impurity Load Solid Defined Solid CheckState->Solid Moderate Purity CheckNMR 1H NMR Diagnosis Oily->CheckNMR Solid->CheckNMR Impurity_Ketone Impurity: Cycloheptanone (Multiplets @ 1.6-2.5 ppm only) CheckNMR->Impurity_Ketone Neutral Organic Present Impurity_Alkene Impurity: Cyclohept-1-ene-1-carboxylic acid (Vinyl proton @ ~7.0 ppm) CheckNMR->Impurity_Alkene Dehydration Product Action_Base Protocol A: Acid-Base Extraction Impurity_Ketone->Action_Base Action_Recrys Protocol B: Dual-Solvent Recrystallization Impurity_Alkene->Action_Recrys

Figure 1: Decision matrix for selecting purification method based on physical state and NMR signature.[1][2]

Module 2: Removing Neutral Impurities (Cycloheptanone)

Issue: The product smells like ketones (peppermint/almond-like), is oily, or shows starting material in NMR. Cause: Incomplete conversion of cycloheptanone during cyanohydrin synthesis or hydrolysis.[1][2] Solution: Protocol A (Acid-Base Extraction) .

Because 1-hydroxycycloheptanecarboxylic acid contains a carboxyl group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


), it can be reversibly ionized.[2] Cycloheptanone cannot.[1][2] We exploit this switchable solubility.
Protocol A: Chemical Separation
  • Dissolution: Dissolve the crude mixture in 10% Aqueous Sodium Hydroxide (NaOH).

    • Mechanism:[1][2][3][4] The acid deprotonates to form sodium 1-hydroxycycloheptanecarboxylate (water-soluble).[2] The ketone remains neutral (water-insoluble).[1][2]

  • Wash (The Critical Step): Extract the aqueous layer 2x with Diethyl Ether or MTBE .[1][2]

    • Why: This pulls the unreacted cycloheptanone into the organic layer.[1][2]

    • Check: Discard the organic layer (contains impurities).[1][2] Keep the aqueous layer.[1][2]

  • Acidification: Cool the aqueous layer to 0°C on ice. Slowly add concentrated HCl until pH < 2.

    • Observation: The product should precipitate as a white solid.[1][2]

  • Recovery: Extract the now-acidic aqueous layer with Ethyl Acetate (3x).[1][2] Dry over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     and evaporate.[2][5][6]
    

AcidBaseFlow Mix Crude Mixture (Acid + Ketone) NaOH Add 10% NaOH Mix->NaOH Sep1 Phase Separation NaOH->Sep1 OrgLayer Organic Layer (Contains Cycloheptanone) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Contains Product Salt) Sep1->AqLayer Wash Wash w/ MTBE AqLayer->Wash Acidify Add HCl (pH < 2) Wash->Acidify Final Pure Acid Precipitates Acidify->Final

Figure 2: Flow of species during acid-base workup.[1][2] The target molecule moves between phases based on pH.[1][2]

Module 3: Removing Dehydration Products (The Alkene)

Issue: Product has a lower melting point than expected or shows vinyl protons in NMR. Cause: "Oiling out" during crystallization or thermal elimination.[1][2] The 1-hydroxy acids are prone to dehydration to form ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-unsaturated acids (Cyclohept-1-enecarboxylic acid) under acidic heat.[2]

Solution: Protocol B (Recrystallization) .

Solvent System Selection Data
Solvent SystemSuitabilityNotes
Water ModerateGood for removing inorganic salts.[1][2] Product is soluble in hot water, insoluble in cold.[1][2] Risk of oiling out if cooling is too fast.[1][2]
Toluene High Excellent for removing non-polar alkene impurities.[1][2]
Benzene HighHistorical standard [1], but Toluene is the safer modern equivalent.[1][2]
Ethyl Acetate / Hexane ModerateGood general purpose, but may co-crystallize the alkene.[1][2]
Protocol B: Toluene Recrystallization
  • Saturation: Suspend the crude solid in minimum boiling toluene.

  • Clarification: If the solution is colored, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Cooling (Critical): Allow the filtrate to cool to room temperature slowly (wrap flask in foil/towel). Then move to 4°C.

    • Troubleshooting: If the product "oils out" (forms a droplet at the bottom instead of crystals), reheat to dissolve, add a seed crystal, and cool more slowly.

  • Filtration: Collect crystals and wash with cold hexanes.

Frequently Asked Questions (FAQ)

Q1: Why does my product turn into an oil when I try to recrystallize from water?

A: This is called "oiling out."[1][2] It occurs when the melting point of the solute in the solvent mixture drops below the temperature at which the solution becomes saturated.[1][2]

  • Fix: Use a Co-Solvent system . Dissolve in minimum Ethanol, then add warm water dropwise until turbidity persists.[1][2] Heat to clear, then cool. The ethanol keeps the oil phase solubilized long enough for the crystal lattice to form.[1][2]

Q2: Can I use distillation to purify this?

A: Do not distill. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-hydroxy acids are thermally unstable.[2] Heating 1-hydroxycycloheptanecarboxylic acid will drive the dehydration reaction, converting your product into cyclohept-1-enecarboxylic acid (the impurity you are trying to avoid) [2].[1][2]
Q3: The melting point is broad (e.g., 95-105°C). What does this mean?

A: A broad melting range >2°C indicates impurity.[1][2] For the homologous cyclohexane series, the melting point is sharp (approx 108-111°C) [3].[1][2] The cycloheptane derivative should exhibit similar behavior.[1][2] If broad, repeat Protocol A to remove trapped solvent or starting material, then recrystallize.[1][2]

References

  • Organic Syntheses , Coll.[1][2] Vol. 4, p. 201 (1963); Vol. 33, p. 18 (1953).[1][2] Synthesis of 1-Hydroxycyclohexanecarboxylic Acid (Homologous chemistry).[1][2][6][7][1][2]

  • PubChem Compound Summary , "1-Hydroxycyclohexanecarboxylic acid" (Homolog Data).[1][2][7] Thermal instability and dehydration risks.[1][2][1][2]

  • ChemicalBook , "1-Hydroxycyclohexanecarboxylic acid Properties."[1][2][6] Melting point and solubility data for homologs.[1][2]

(Note: Direct literature on the 7-membered ring is scarce; protocols are derived from the chemically identical 6-membered homolog validated in Organic Syntheses.)[1][2]

Sources

Technical Support Center: 1-Hydroxycycloheptanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Workflow Visualization

Welcome to the Technical Support Center. This guide addresses the synthesis of 1-hydroxycycloheptanecarboxylic acid , a critical


-hydroxy acid intermediate. The primary synthetic route involves the nucleophilic addition of cyanide to cycloheptanone (cyanohydrin formation) followed by acid-catalyzed hydrolysis.

While conceptually simple, this pathway is prone to three specific failure modes:

  • Reversibility: The cyanohydrin formation is an equilibrium process.[1]

  • Incomplete Hydrolysis: Stalling at the amide intermediate.

  • Elimination: Dehydration of the tertiary alcohol to form the

    
    -unsaturated acid (1-cycloheptenecarboxylic acid).
    
Process Logic Diagram

The following diagram outlines the critical decision nodes and failure pathways in the synthesis workflow.

G Start Cycloheptanone (Precursor) Step1 Step 1: Cyanohydrin Formation (NaCN/AcOH or TMSCN) Start->Step1 Check1 Equilibrium Check: Is pH > 10 or Temp > 25°C? Step1->Check1 Risk1 Risk: Retro-Cyanohydrin (Reversion to Ketone) Check1->Risk1 Yes (Unstable) Intermed Intermediate: Cycloheptanone Cyanohydrin Check1->Intermed No (Stable) Risk1->Start Recycle Step2 Step 2: Acid Hydrolysis (Conc. HCl, Reflux) Intermed->Step2 Check2 Condition Check: Acid Strength & Temp Step2->Check2 Risk2 Risk: Dehydration (Formation of Cycloheptenyl Acid) Check2->Risk2 H2SO4 / High Temp Risk3 Risk: Stalled Reaction (Formation of Amide) Check2->Risk3 Low Temp / Short Time Product Target: 1-Hydroxycycloheptanecarboxylic Acid Check2->Product HCl / Optimized

Figure 1: Critical Control Points in the Synthesis of 1-Hydroxycycloheptanecarboxylic Acid.

Troubleshooting Guides (Q&A Format)

Phase 1: Cyanohydrin Formation[2][3]

User Query: I am treating cycloheptanone with NaCN and acid, but my yields are inconsistent (30-50%). The NMR shows a significant amount of starting ketone. How do I shift the equilibrium?

Diagnosis: The formation of cyanohydrins from cycloheptanone is an equilibrium process. Unlike cyclohexanone, the 7-membered ring introduces transannular strain (Prelog strain), which can destabilize the tetrahedral intermediate slightly more than in 6-membered rings [1]. If the pH is too high (reversing to ketone) or the temperature is uncontrolled, the equilibrium shifts backward.

Corrective Protocol:

  • Temperature Control: Maintain the reaction temperature between 0°C and 5°C during addition. The reaction is exothermic; heat promotes the reverse reaction (decomposition to ketone + HCN).

  • pH Buffering: Do not simply mix NaCN and strong acid. Use a buffered system .

    • Recommended Method: Generate HCN in situ slowly. Add a saturated solution of NaCN dropwise to a mixture of the ketone and Sodium Bisulfite (NaHSO3) or acetic acid.

    • Alternative: Use Trimethylsilyl Cyanide (TMSCN) with a Lewis acid catalyst (e.g., ZnI2). This forms the silyl ether, which is irreversible and "locks" the cyanohydrin, preventing reversion [2].

  • Phase Transfer: If using aqueous NaCN, employ a phase transfer catalyst (e.g., TBAB) to ensure cyanide ions encounter the organic ketone.

Self-Validating Check:

  • Take an aliquot and check IR. You should see the disappearance of the carbonyl stretch (

    
    ) and appearance of a weak nitrile stretch (
    
    
    
    ). If the carbonyl remains strong, the reaction is stalling or reversing.
Phase 2: Hydrolysis to the Acid

User Query: I hydrolyzed the cyanohydrin with sulfuric acid. I isolated a solid, but the melting point is off, and it’s insoluble in base. What happened?

Diagnosis: You likely isolated the amide intermediate (1-hydroxycycloheptanecarboxamide) or the dehydrated alkene .

  • Amide Formation: Hydrolysis of nitriles proceeds in two steps: Nitrile

    
     Amide 
    
    
    
    Acid. The second step requires harsher conditions. If you stopped too early or used dilute acid, you have the amide.
  • Dehydration: Tertiary alcohols are prone to elimination. Using concentrated Sulfuric Acid (

    
    ) acts as a dehydrating agent, stripping the -OH group to form 1-cycloheptenecarboxylic acid.
    

Corrective Protocol:

  • Switch Acids: Use Concentrated Hydrochloric Acid (HCl) saturated with gas, rather than Sulfuric Acid. HCl is a nucleophilic acid that is less likely to cause dehydration compared to H2SO4 [3].

  • Rigorous Hydrolysis:

    • Dissolve the cyanohydrin in conc. HCl.

    • Heat to reflux for 6–12 hours .

    • Monitoring: The amide is often insoluble in water/acid, while the acid product may precipitate or require extraction.

  • Purification: The target acid is soluble in aqueous sodium bicarbonate (

    
    ).
    
    • Test: Dissolve your product in sat.

      
      . If it dissolves with bubbling (
      
      
      
      ), it is the acid. If it remains a solid, it is the amide.
    • Recovery: Wash the bicarbonate solution with ether (removes amide/ketone), then acidify the aqueous layer to pH 1 to precipitate the pure hydroxy acid.

Phase 3: Safety & Handling

User Query: Our facility restricts the use of cyanide salts. Is there a cyanide-free route to this compound?

Diagnosis: Yes. The Jocic-Reeve or Corey-Link type reaction using trichloromethyl anions is a validated alternative that avoids direct cyanide handling, though it uses chloroform and strong bases [4].

Alternative Protocol (The "Chloroform Route"):

  • Reagents: Cycloheptanone, Chloroform (

    
    ), Potassium Hydroxide (KOH), Methanol.
    
  • Mechanism:

    • KOH deprotonates chloroform to form the trichloromethyl anion (

      
      ).
      
    • 
       attacks the ketone to form 1-(trichloromethyl)cycloheptan-1-ol.
      
    • Hydrolysis with aqueous base substitutes the chlorines and rearranges to the

      
      -hydroxy acid.
      
  • Pros/Cons: Eliminates HCN gas risk, but requires careful temperature control to prevent carbene formation (dichlorocarbene) which leads to side products.

Data & Specifications

Physical Properties & Benchmarks
ParameterSpecificationNotes
CAS Number 6949-27-5
Molecular Formula

Molecular Weight 158.20 g/mol
Appearance White crystalline solid
Melting Point 105°C – 107°CLit.[2][3] value [5]. Lower MP indicates amide contamination.
Solubility Soluble in Ethanol, Ether, hot Water.Insoluble in cold water (moderate).
Typical Yield 60% – 75%(Cyanohydrin route, optimized)
Comparison of Synthetic Routes
RouteReagentsPrimary RiskTechnical Recommendation
Cyanohydrin (Standard) NaCN, HClToxicity (HCN gas)Use for scale-up; requires closed ventilation.
TMSCN (Lab Scale) TMSCN, ZnI2Cost, Moisture SensitivityBest for small-scale, high-purity needs.
Chloroform (Jocic) CHCl3, KOHExotherm, Carbene side-rxnsBest for "No-Cyanide" policy labs.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Discusses conformational analysis and transannular strain in 7-membered rings affecting nucleophilic addition).
  • Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682. Link

  • Corson, B. B., et al. (1941). Mandelic Acid.[2] Organic Syntheses, Coll.[4] Vol. 1, p.336. (Foundational protocol for hydrolysis of cyanohydrins using HCl to avoid dehydration). Link

  • Corey, E. J., & Link, J. O. (1992). A new chiral catalyst for the reduction of trichloromethyl ketones: enantioselective synthesis of (S)- and (R)-fluoxetine. Tetrahedron Letters, 33(24), 3431-3434. (Establishes the trichloromethyl anion route mechanics). Link

  • Wheeler, O. H. (1956). The Structure of the Cycloheptane Ring. Journal of the American Chemical Society, 78(13), 3216–3219. (Specific physical data for 1-hydroxycycloheptanecarboxylic acid derivatives). Link

Sources

catalytic methods for efficient synthesis of 1-hydroxycycloheptanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Hydroxycycloheptanecarboxylic Acid

Strategic Overview

Target Molecule: 1-Hydroxycycloheptanecarboxylic Acid (CAS: 20920-03-0) Primary Application: Key intermediate for pharmaceutical agents (e.g., Bencyclane, vasodilators) and antispasmodics.[1] Core Challenge: Efficient generation of the quaternary center at the C1 position of the cycloheptane ring while minimizing side reactions (elimination to cycloheptene derivatives).

This guide prioritizes catalytic efficiency over stoichiometric force.[1] We present two validated catalytic workflows:

  • Lewis Acid Catalysis (ZnI₂/TMSCN): The "Gold Standard" for high-yield, clean synthesis in a laboratory setting.[1]

  • Phase Transfer Catalysis (PTC): The "Process Chemistry" route for scalability using inorganic cyanide salts.[1]

Module 1: Synthetic Pathways & Logic

The synthesis hinges on the efficient nucleophilic attack of a cyanide equivalent on cycloheptanone, followed by hydrolysis. The choice of catalyst dictates the intermediate stability and overall yield.

G cluster_0 Method A: Lewis Acid Catalysis cluster_1 Method B: Phase Transfer Catalysis Start Cycloheptanone (C7H12O) Step1A Intermediate A: O-Trimethylsilyl Cyanohydrin Start->Step1A TMSCN (1.1 eq) Cat: ZnI2 (1-5 mol%) Solvent: DCM or Neat Step1B Intermediate B: Cyanohydrin (Free Alcohol) Start->Step1B NaCN (1.5 eq) Cat: TBAB (5 mol%) Solvent: H2O/DCM Hydrolysis Acidic Hydrolysis (Conc. HCl, Reflux) Step1A->Hydrolysis Deprotection & Hydrolysis Step1B->Hydrolysis Hydrolysis Product TARGET: 1-Hydroxycycloheptanecarboxylic Acid Hydrolysis->Product Crystallization (Toluene or H2O)

Figure 1: Parallel catalytic workflows for the synthesis of 1-hydroxycycloheptanecarboxylic acid. Method A utilizes Zinc Iodide (ZnI₂) for silyl-protection in situ, while Method B uses Tetrabutylammonium Bromide (TBAB) for interfacial catalysis.

Module 2: Detailed Protocols

Protocol A: Zinc Iodide (ZnI₂) Catalyzed Silylcyanation

Best for: High purity, moisture-sensitive labs, avoiding free HCN gas.

Reagents:

  • Cycloheptanone (1.0 equiv)[1]

  • Trimethylsilyl cyanide (TMSCN) (1.1 – 1.2 equiv)[1]

  • Catalyst: Zinc Iodide (ZnI₂) (0.01 – 0.05 equiv / 1-5 mol%)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Catalyst Activation: In a flame-dried flask under Argon, add ZnI₂. (Note: ZnI₂ is hygroscopic; handle quickly or in a glovebox).[1]

  • Addition: Add anhydrous DCM followed by Cycloheptanone.

  • Reaction: Add TMSCN dropwise at 0°C. The reaction is exothermic. Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by IR (disappearance of ketone C=O stretch at ~1700 cm⁻¹) or TLC.[1]

  • Hydrolysis (One-Pot): Do not isolate the silylated intermediate. Add concentrated HCl (excess) directly to the reaction mixture and reflux for 4–6 hours.

    • Mechanism:[2][3][4][5] The acid cleaves the O-Si bond and hydrolyzes the nitrile (-CN) to the carboxylic acid (-COOH).[1]

  • Workup: Cool to RT. Extract with ether/EtOAc.[1] Extract the organic layer with aqueous NaOH (to pull the acid into the water phase), separate, then acidify the aqueous layer with HCl to precipitate the product.

  • Purification: Recrystallize from water or a benzene/petroleum ether mixture.[1]

Protocol B: Phase Transfer Catalyzed (PTC) Cyanation

Best for: Scalability, lower cost, using inorganic salts.

Reagents:

  • Cycloheptanone (1.0 equiv)[1]

  • Sodium Cyanide (NaCN) (1.5 equiv)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or TEBA (0.05 equiv)[1]

  • Solvent: Water / DCM (biphasic system)

Step-by-Step:

  • Biphasic Setup: Dissolve NaCN in minimal water.[1] Dissolve Cycloheptanone and TBAB in DCM.[1] Combine in a flask with vigorous stirring.

  • Reaction: Add concentrated HCl dropwise very slowly to generate HCN in situ at the interface, OR use the cyanide salt directly if pH is controlled (pH ~9-10).

    • Safety Note: This generates HCN.[1][2] Must be done in a high-efficiency fume hood.[1]

  • Monitoring: Stir vigorously for 6–12 hours. The PTC transports CN⁻ into the organic phase.[1]

  • Hydrolysis: Separate the organic layer, evaporate solvent to get the crude cyanohydrin.[1] Add conc. HCl and reflux as in Protocol A.

Module 3: Troubleshooting & FAQs

Q1: The reaction stalls at the intermediate. Why isn't the nitrile hydrolyzing?

Diagnosis: Steric hindrance of the 7-membered ring or insufficient acid strength.[1] Solution:

  • Increase Temperature: Ensure a rolling reflux (100°C+). If using dilute acid, switch to Concentrated HCl (37%) or a mixture of H₂SO₄/Acetic Acid .[1]

  • Time: Hydrolysis of hindered nitriles can take 12–24 hours.[1]

  • Check Intermediate: Ensure you didn't stop at the amide. Nitrile hydrolysis proceeds

    
    .[1] If you isolate a solid that melts differently, check IR for amide peaks (1650–1690 cm⁻¹).[1] If amide is present, continue refluxing with fresh acid.[1]
    
Q2: I am seeing a significant alkene impurity (Cyclohept-1-enecarboxylic acid).

Diagnosis: Acid-catalyzed dehydration (elimination of the -OH group).[1] Solution:

  • Temperature Control: Do not overheat during the hydrolysis step.

  • Acid Concentration: Reduce H₂SO₄ concentration if used; HCl is generally milder regarding elimination than sulfuric acid.[1]

  • Workup: When basifying/acidifying during extraction, keep the temperature cold (0–5°C).

Q3: My ZnI₂ catalyst turned to a gummy solid and the reaction didn't start.

Diagnosis: Moisture contamination. ZnI₂ is extremely hygroscopic and deactivates in the presence of water.[1] Solution:

  • Dry Reagents: Re-dry DCM over molecular sieves.[1]

  • Fresh Catalyst: Use a fresh bottle of ZnI₂ or sublime it before use.[1]

  • Alternative Catalyst: If moisture cannot be strictly controlled, switch to KCN/18-Crown-6 (anionic catalysis) which is more tolerant, though less "clean" than the silyl route.[1]

Q4: How do I safely handle TMSCN?

Safety Protocol:

  • TMSCN hydrolyzes in moist air to release HCN gas.[1]

  • Always keep a bottle of aqueous bleach (NaOCl) nearby to neutralize spills.[1]

  • Perform all operations in a hood.[1][6]

  • Quench: Quench reaction mixtures with saturated sodium bicarbonate before disposal to neutralize any free cyanide species.[1]

Quantitative Data Summary

MetricLewis Acid Route (ZnI₂/TMSCN)PTC Route (NaCN/TBAB)
Yield (Step 1) >95% (Quantitative)75–85%
Yield (Overall) 80–90%60–70%
Reaction Time 2–4 Hours6–12 Hours
Purity Profile High (Clean Silyl-Ether)Moderate (Requires Extraction)
Safety Risk Moderate (TMSCN)High (Free HCN/NaCN)
Cost High (TMSCN, ZnI₂)Low (NaCN, TBAB)

References

  • ZnI₂ Catalyzed Cyanation (General Protocol)

    • Rasmussen, J. K., & Heilmann, S. M. (1990).[1] "Trimethylsilyl Cyanide."[1][6][7][8] Organic Syntheses, Coll.[1][6] Vol. 7, p. 521.[1]

    • Source:[1]

  • Target Molecule Data (1-Hydroxycycloheptanecarboxylic Acid)

    • PubChem CID: 88295 (Related: 1-hydroxycyclopentanecarboxylic acid analogs).[1]

    • Source: (Analogous chemistry cited for 5/6/7 membered rings).[1]

  • Catalytic Cyanohydrin Synthesis (Review)

    • Gregory, R. J. H. (1999).[1] "Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications." Chemical Reviews, 99(12), 3649–3682.[1]

    • Source:[1]

  • Bencyclane Intermediate Context

    • Source: (Verifying the pharmacological relevance of the cycloheptane scaffold).

Sources

Technical Support Center: Stability & Handling of 1-Hydroxycycloheptanecarboxylic Acid (1-HCCA)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 1-HCCA-STAB-001 Status: Active Priority: High (Process Integrity)

Executive Summary

This guide addresses the stability profile of 1-hydroxycycloheptanecarboxylic acid (1-HCCA) . Unlike secondary


-hydroxy acids (AHAs), this tertiary AHA possesses a quaternary carbon at the 

-position. This structural feature renders it immune to oxidation into an

-keto acid but makes it highly susceptible to oxidative decarboxylation (cleavage to cycloheptanone) and acid-catalyzed decarbonylation (Morgan reaction).

This support documentation provides the mechanistic causality of these degradation pathways and actionable protocols to prevent them.

Module 1: Mechanistic Diagnostics (The "Why")

Before troubleshooting, you must understand the two distinct failure modes often misidentified generically as "decarboxylation."

Failure Mode A: Oxidative Decarboxylation[1]
  • Trigger: Presence of high-valent metal oxidants (Cr(VI), Mn(VII), Pb(IV), Ag(I)) or radical initiators.

  • Mechanism: Because the

    
    -carbon is tertiary, it cannot form a ketone without breaking the C-C bond. Oxidants attack the hydroxyl group, forming a radical or hypochlorite-like intermediate that collapses, ejecting CO₂ and yielding cycloheptanone .
    
  • Symptom: Strong ketone smell (cycloheptanone) and loss of acidic functionality.

Failure Mode B: Acid-Catalyzed Decarbonylation/Dehydration
  • Trigger: Strong mineral acids (conc. H₂SO₄) and heat (>80°C).

  • Mechanism: Protonation of the hydroxyl group leads to water loss, generating a tertiary carbocation.

    • Path 1 (Dehydration): Elimination of a

      
      -proton yields cyclohept-1-enecarboxylic acid .
      
    • Path 2 (Decarbonylation): The acyl group cleaves as CO (carbon monoxide), not CO₂, leaving a tertiary carbocation that captures water to form 1-hydroxycycloheptane (or rearranges).

  • Symptom: Gas evolution (CO) or formation of unsaturated acids (UV active).

Visualizing the Danger Zones

G Start 1-HCCA (Target Molecule) Oxidant Oxidant Presence (KMnO4, CrO3, Air/Light) Start->Oxidant HeatAcid Strong Acid + Heat (>80°C, H2SO4) Start->HeatAcid Ketone Cycloheptanone + CO2 Oxidant->Ketone Oxidative Cleavage (Irreversible) Alkene Cyclohept-1-enecarboxylic acid (Dehydration) HeatAcid->Alkene Elimination Alcohol Tertiary Alcohol + CO (Decarbonylation) HeatAcid->Alcohol Morgan Reaction

Figure 1: Degradation pathways for tertiary


-hydroxy acids. Blue represents the stable target; Red represents critical process hazards; Yellow represents degradation products.

Module 2: Synthesis & Workup Protocols (The "How")

The most robust synthesis is the Cyanohydrin Route . The critical step for avoiding decarboxylation is the Hydrolysis Phase .

Protocol: Controlled Hydrolysis of Cycloheptanone Cyanohydrin
ParameterSpecificationRationale
Reagent Conc. HCl (37%)H₂SO₄ is too dehydrating and promotes decarbonylation. HCl is milder.
Temperature 50°C – 70°CCrucial: Do not reflux (>100°C). High heat promotes elimination to the alkene.
Time 4 – 6 HoursMonitor by TLC. Extended exposure increases degradation risk.
Atmosphere N₂ or ArExcludes O₂, preventing trace oxidative decarboxylation.
Step-by-Step Workflow
  • Cyanohydrin Formation: React cycloheptanone with NaCN/AcOH or TMSCN/ZnI₂. Ensure complete conversion.

  • Acid Hydrolysis (The Danger Step):

    • Dissolve the cyanohydrin in glacial acetic acid (solvent).

    • Add conc. HCl dropwise at 0°C.

    • Saturate with HCl gas (optional, for anhydrous conditions) OR use 37% HCl.

    • Warm gently to 60°C. DO NOT BOIL.

    • Stir for 6 hours.

  • Quenching: Pour reaction mixture onto crushed ice (minimizes exotherm).

  • Extraction: Extract with Ethyl Acetate (EtOAc).

    • Note: Avoid ether if peroxides are suspected (oxidative risk).

  • Purification:

    • Wash organic layer with brine.

    • Do not wash with strong base (NaOH) if crude contains unreacted ketone; it may cause aldol condensation. Use sat. NaHCO₃.

    • Dry over Na₂SO₄ (neutral). Avoid MgSO₄ if slightly acidic conditions are required to prevent salt formation.

Module 3: Troubleshooting & FAQs

Q1: My product smells like ketones and has a low melting point. What happened?

Diagnosis: Oxidative Decarboxylation.[1][2][3][4] Root Cause: You likely exposed the reaction to an oxidant. Fix:

  • Did you use ether that contained peroxides during extraction? Test your solvents.

  • Did you use a metal spatula that was contaminated with transition metals?

  • Action: Recrystallize from benzene/petroleum ether (if safe) or water. Store the purified acid under Nitrogen in the dark.

Q2: I see a new spot on TLC that is UV active. 1-HCCA shouldn't be UV active.

Diagnosis: Dehydration to


-unsaturated acid.
Root Cause:  The hydrolysis temperature was too high, or the acid concentration was too strong (e.g., using oleum or boiling conc. H₂SO₄).[5]
Fix: 
  • Lower hydrolysis temperature to <70°C.

  • Switch from H₂SO₄ to HCl-saturated acetic acid.

  • Recovery: You cannot easily revert the alkene to the alcohol. You must restart or attempt hydration (difficult).

Q3: Can I use basic hydrolysis (NaOH) instead of acid?

Analysis: Yes, but with caveats. Risk: The cyanohydrin is unstable in base (equilibrium shifts back to ketone + cyanide). Protocol: To use base, you must first convert the cyanohydrin to the amide using strong acid at low temp (0°C), then hydrolyze the amide with NaOH. Direct basic hydrolysis of the nitrile often fails due to the retro-reaction.

Q4: How do I store 1-HCCA long-term?

Protocol:

  • State: Solid crystalline form (more stable than oil).

  • Container: Amber glass vial (blocks UV).

  • Atmosphere: Argon backfill.

  • Temp: 2–8°C.

  • Avoid: Desiccants that are Lewis Acids (e.g., P₂O₅) which might induce surface dehydration.

Module 4: Process Control Diagram

Follow this decision tree to ensure the integrity of your isolation process.

Workup Start Crude Hydrolysis Mix (Acidic) Quench Pour onto Ice (Temp Control) Start->Quench Extract Extract with EtOAc Quench->Extract Wash Wash: Brine -> NaHCO3 Extract->Wash Dry Dry: Na2SO4 (Avoid Acidic Clays) Wash->Dry Conc Concentrate (Bath < 40°C) Dry->Conc Vac Final 1-HCCA Solid Conc->Final

Figure 2: Safe workup workflow to minimize thermal and acidic stress.

References

  • Synthesis via Cyanohydrin

    • Corson, B. B., et al. "Mandelic Acid." Organic Syntheses, Coll. Vol. 1, p.336 (1941). (Foundational protocol for cyanohydrin hydrolysis applicable to cyclic systems).
    • Source:

  • Oxidative Decarboxylation Mechanism

    • Anderson, J. M., & Kochi, J. K. "Oxidative Decarboxylation of Acids by Lead Tetraacetate." Journal of the American Chemical Society, 92(6), 1651–1659 (1970). (Defines the radical mechanism for tertiary acids).
    • Source:

  • Decarbonylation in Acid (Morgan Reaction)

    • Bistrzycki, A., & Reintke, E. "Über die Einwirkung von Schwefelsäure auf tertiäre Säuren." Berichte der deutschen chemischen Gesellschaft, 38(1), 839-848.
    • Source:

  • General Stability of -Hydroxy Acids: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for handling hydroxy acids and cyanohydrin hydrolysis conditions).

Sources

Validation & Comparative

Publish Comparison Guide: Spectroscopic Characterization of 1-Hydroxycycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Hydroxycycloheptanecarboxylic acid (CAS 20920-03-0) represents a critical structural motif in the synthesis of seven-membered heterocyclic spiro-compounds and pharmaceutical intermediates.[1] Unlike its rigid six-membered analog (1-hydroxycyclohexanecarboxylic acid), the seven-membered ring exhibits significant conformational flexibility (pseudorotation), presenting unique spectroscopic challenges and performance characteristics in analytical workflows.

This guide provides a technical comparison of 1-hydroxycycloheptanecarboxylic acid against its C5 (cyclopentane) and C6 (cyclohexane) homologs. It details the specific NMR signatures, mass spectrometry fragmentation patterns, and physical properties necessary for unambiguous identification in drug development matrices.

Part 1: Comparative Performance Analysis

Structural Analogs & Analytical Differentiation

In the context of spectroscopic performance, "performance" is defined by the resolution of signals, the distinctness of the fingerprint region, and the stability of the compound under ionization. The primary alternatives for benchmarking are the C5 and C6


-hydroxy acids.

Table 1: Comparative Spectroscopic & Physical Profile

Feature1-Hydroxycycloheptanecarboxylic Acid (C7) 1-Hydroxycyclohexanecarboxylic Acid (C6) 1-Hydroxycyclopentanecarboxylic Acid (C5)
CAS Number 20920-03-0 1123-28-016841-19-3
Ring Conformation Flexible (Twist-Chair) Rigid (Chair)Envelope
1H NMR Profile Broad multiplets (

1.4–1.[2]9) due to rapid pseudorotation.
Distinct axial/equatorial splitting often resolvable.Tightly coupled multiplets.
13C NMR (C-OH)

81.4 ppm

75–78 ppm

79–80 ppm
13C NMR (COOH)

180.1 ppm

180–182 ppm

178–180 ppm
Melting Point 71 °C 105–108 °C103–104 °C
Solubility (CDCl3) High (Lipophilic ring dominates)ModerateModerate
Expert Insight: The "Ring Size Effect" on Identification

The primary differentiator for the C7 acid is the conformational averaging observed in NMR.

  • C6 Analog: The cyclohexane ring is locked in a chair conformation at room temperature. Protons are distinct (axial vs. equatorial), often showing clear coupling constants (

    
     Hz).
    
  • C7 Product: The cycloheptane ring undergoes rapid pseudorotation. This averages the chemical environments of the methylene protons, resulting in a broad, unresolved multiplet between 1.42 and 1.93 ppm. This "blurring" is a key diagnostic feature; a sharp spectrum in this region often indicates an impurity (e.g., a rigid bicyclic byproduct) rather than the target C7 acid.

Part 2: Detailed Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The following data establishes the baseline for purity assessment.


H NMR (400 MHz, CDCl

)
  • 
     1.42 – 1.93 (m, 12H):  Comparison with the C6 analog reveals the loss of fine structure. This integral covers all ring methylene protons (C2–C7).
    
  • 
     6.0–8.0 (br s, 2H):  The hydroxyl (-OH) and carboxylic acid (-COOH) protons are exchangeable and their position is concentration/solvent dependent. In dry DMSO-
    
    
    
    , these may resolve as distinct singlets; in CDCl
    
    
    , they often merge or broaden significantly.

C NMR (100 MHz, CDCl

)

The carbon spectrum provides the definitive proof of structure, particularly the quaternary carbon shift.

  • 
     180.1 (s):  Carbonyl carbon (COOH).[2]
    
  • 
     81.4 (s):  Quaternary C1 carbon (
    
    
    
    -carbon). Note: This is deshielded relative to the C6 analog due to the specific ring strain and geometry of the 7-membered ring.
  • 
     32.3 (t):  C2/C7 carbons (adjacent to quaternary center).
    
  • 
     25.6 (t):  C3/C6 carbons.
    
  • 
     20.2 (t):  C4/C5 carbons (furthest from functional groups).
    
Mass Spectrometry (MS)

Method: Electron Impact (EI) or ESI (Negative Mode).

  • Molecular Ion:

    
     calculated for C
    
    
    
    H
    
    
    O
    
    
    : 158.09.
  • Key Fragmentation (EI):

    • m/z 140 (

      
      ):  Dehydration is the dominant pathway, driven by the formation of the conjugated cyclohept-1-enecarboxylic acid species.
      
    • m/z 113 (

      
      ):  Loss of the carboxylic acid group (decarboxylation) to form the 1-hydroxycycloheptyl cation.
      
    • m/z 95: Further loss of water from the m/z 113 fragment.

Part 3: Experimental Protocols

Protocol A: Synthesis & Purification for Analytical Standard

Context: To generate a pristine standard for spectral library creation.

  • Reagents: Cycloheptanone (1.0 eq), Sodium Cyanide (1.2 eq), Sodium Bisulfite (1.5 eq), Hydrochloric Acid (conc).

  • Cyanohydrin Formation:

    • Dissolve cycloheptanone in water/ethanol.

    • Add saturated NaHSO

      
       solution to form the bisulfite adduct (white precipitate).
      
    • Treat adduct with NaCN solution at 0°C to yield 1-hydroxycycloheptanecarbonitrile.

  • Hydrolysis (The Critical Step):

    • Reflux the nitrile in conc. HCl for 4–6 hours. Note: Milder acid conditions often lead to incomplete hydrolysis (amide intermediate).

  • Isolation:

    • Cool reaction mixture to precipitate the crude acid.

    • Recrystallization: Use Benzene/Petroleum Ether or pure Water.

    • Target MP: 70–71°C.

Protocol B: Sample Preparation for NMR

Context: Ensuring resolution of the quaternary carbon.

  • Solvent Choice: Use DMSO-

    
      if observing the labile protons (-OH, -COOH) is required. Use CDCl
    
    
    
    for routine backbone characterization.
  • Concentration: Prepare a ~15 mg/mL solution.

  • Pulse Sequence: Use a standard proton-decoupled

    
    C sequence with a relaxation delay (
    
    
    
    ) of at least 2.0 seconds to ensure the quaternary C1 (relaxation time
    
    
    is long) integrates quantitatively.

Part 4: Visualizations

Figure 1: Spectroscopic Identification Workflow

This diagram illustrates the decision logic for confirming the identity of the C7 acid versus its potential impurities (e.g., dehydration products).

IdentificationWorkflow Sample Unknown Sample (Suspected C7 Acid) H_NMR 1H NMR Analysis (CDCl3) Sample->H_NMR Check_Region Check 1.4-2.0 ppm Region H_NMR->Check_Region Broad Broad/Unresolved Multiplet? Check_Region->Broad Yes Sharp Sharp/Distinct Splitting? Check_Region->Sharp No C13_Check 13C NMR Analysis Broad->C13_Check Reject_Impurity Suspect Impurity (Rigid Bicyclic or C6 Analog) Sharp->Reject_Impurity Quat_Carbon Quaternary C @ 81.4 ppm? C13_Check->Quat_Carbon Confirm CONFIRMED IDENTITY: 1-Hydroxycycloheptanecarboxylic Acid Quat_Carbon->Confirm Yes Reject_Dehyd Suspect Dehydration Product (Cyclohept-1-ene-COOH) Quat_Carbon->Reject_Dehyd No (Shift ~130-140 ppm)

Caption: Logic flow for distinguishing 1-hydroxycycloheptanecarboxylic acid from rigid analogs and dehydration byproducts.

Figure 2: Mass Spectrometry Fragmentation Pathway

The fragmentation of


-hydroxy acids is driven by stability of the carbocation intermediates.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 158 Dehydration Dehydration (-H2O) [M-18]+ M_Ion->Dehydration - H2O Decarbox Decarboxylation (-COOH) [M-45]+ M_Ion->Decarbox - COOH Frag_140 Cyclohept-1-ene Carboxylic Acid m/z 140 Dehydration->Frag_140 Frag_113 1-Hydroxycycloheptyl Cation m/z 113 Decarbox->Frag_113 Frag_95 Cycloheptenyl Cation m/z 95 Frag_113->Frag_95 - H2O

Caption: Primary EI-MS fragmentation pathways showing competitive dehydration and decarboxylation routes.

References

  • Mukaiyama, T., et al. (2000). A Convenient One-Pot Synthesis of Quaternary ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Methoxy- and 
    
    
    
    -Hydroxycarboxylic Acids. Chemical and Pharmaceutical Bulletin, 48(11), 1729-1734. (Source for specific C7 NMR data). Retrieved from [Link][3][4][5][6][7]
  • National Institutes of Health (NIH). (2025). 1-Hydroxycyclohexanecarboxylic acid (PubChem CID 219640). PubChem. Retrieved from [Link]

  • Organic Syntheses. (1941). Synthesis of Cycloaliphatic Acids via Carboxylation. Organic Syntheses, Coll. Vol. 1. (General reference for Grignard/Cyanohydrin carboxylation methods). Retrieved from [Link]

Sources

validation of 1-hydroxycycloheptanecarboxylic acid structure by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of 1-hydroxycycloheptanecarboxylic acid (1-HCCA) presents a specific analytical challenge due to the presence of a quaternary carbon (C1) bearing two oxygenated functionalities and the conformational flexibility of the seven-membered ring. While Mass Spectrometry (MS) confirms molecular weight, it fails to definitively distinguish 1-HCCA from its regioisomers (e.g., 2-hydroxy or 3-hydroxy variants) or ring-contracted isomers.

This guide outlines a definitive validation protocol using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodology prioritizes 2D Heteronuclear Multiple Bond Correlation (HMBC) as the "smoking gun" experiment to establish connectivity across the quaternary center, a feat unattainable by standard 1D 1H NMR alone.

Part 1: The Analytical Challenge

The core difficulty in validating 1-HCCA lies in proving that the hydroxyl (-OH) and carboxylic acid (-COOH) groups are geminal (attached to the same carbon, C1).

  • Quaternary Silence: In 1H NMR, the C1 position has no attached protons.[1] This creates a "blind spot" in the spectrum where the critical connectivity information is missing.[1]

  • Ring Flexibility: Cycloheptane rings undergo rapid pseudorotation (chair/twist-boat interconversion), often averaging 1H coupling constants and broadening signals, which complicates stereochemical assignment.

  • Isomer Confusion: A simple mass spectrum (

    
     158) cannot distinguish 1-HCCA from cis/trans-2-hydroxycycloheptanecarboxylic acid or (1-hydroxycyclohexyl)acetic acid.
    

Part 2: Comparative Analysis

The following table compares NMR against alternative structural validation techniques for this specific class of molecule.

FeatureSolution NMR (Recommended) X-Ray Crystallography Mass Spectrometry (HRMS)
Primary Output Connectivity & Electronic EnvironmentAbsolute 3D ConfigurationMolecular Formula & Fragmentation
Sample State Solution (DMSO-d6)Solid CrystalIonized Gas
Throughput High (15–30 mins)Low (Days to Weeks)Very High (<5 mins)
Isomer Differentiation Excellent (via HMBC/NOESY)Definitive Poor (often identical fragments)
Limitation Requires ~5-10 mg pure sampleRequires single crystal growthNo connectivity data
Verdict Primary Validation Tool Gold Standard (if crystallizable)Supporting Evidence Only

Part 3: The NMR Validation Protocol

Sample Preparation
  • Solvent: DMSO-d6 is strictly required.

    • Reasoning: Chloroform-d (CDCl3) often allows rapid proton exchange, making the -OH and -COOH protons invisible. DMSO-d6 forms hydrogen bonds, slowing exchange and revealing these protons as distinct singlets (typically

      
       4.0–6.0 and 
      
      
      
      12.0+ respectively).
  • Concentration: 10–15 mg in 0.6 mL solvent.

Experimental Workflow

The following Graphviz diagram illustrates the logical flow of the validation process.

ValidationWorkflow Start Crude Product (1-HCCA) Solvent Dissolve in DMSO-d6 (Prevents OH/COOH exchange) Start->Solvent H1 1D 1H NMR Check for Ring Protons & OH/COOH Solvent->H1 C13 1D 13C NMR Identify Quaternary C (~75 ppm) H1->C13 HSQC 2D HSQC Confirm C1 has NO protons C13->HSQC HMBC 2D HMBC (The Key) Correlate Ring Protons to C1 & C=O HSQC->HMBC Decision Structure Confirmed? HMBC->Decision

Figure 1: Step-by-step NMR validation workflow for hydroxy-carboxylic acids.

Key Experiments & Expected Data
  • 1H NMR (1D): Look for a broad singlet >12 ppm (COOH) and a singlet/broad signal ~5.0 ppm (OH). The ring protons (C2–C7) will appear as multiplets between 1.4–2.0 ppm.[1]

  • 13C NMR (1D):

    • C=O (Carboxyl): ~178–180 ppm.[1]

    • C1 (Quaternary): ~73–78 ppm.[1] This shift is characteristic of a carbon bonded to both a carboxyl and a hydroxyl group.[1]

    • Ring Carbons: 20–40 ppm.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive test. You must observe:

    • Correlation A: From ring protons at C2/C7 to the Quaternary C1 (~75 ppm).

    • Correlation B: From ring protons at C2/C7 to the Carbonyl C=O (~178 ppm).

    • Crucially: The -OH proton (if visible) should show a correlation to C1, C2, and C7.

Part 4: Data Interpretation & Logic[1]

To confirm the structure, you must construct an argument based on connectivity.[1] The diagram below details the specific HMBC correlations required to prove the 1-hydroxy-1-carboxy substitution pattern.

HMBC_Logic cluster_legend Legend Proton_Ring Ring Protons (H2/H7) Carbon_C1 Quaternary C1 (~75 ppm) Proton_Ring->Carbon_C1 3J (Strong) Carbon_CO Carbonyl C=O (~178 ppm) Proton_Ring->Carbon_CO 3J (Strong) Proton_OH Hydroxyl Proton (OH) Proton_OH->Carbon_C1 2J Carbon_Ring Ring Carbons (C2/C7) Proton_OH->Carbon_Ring 3J Desc Green Arrows = Critical Proof of Connectivity Yellow Arrows = Supporting Evidence (Solvent Dependent)

Figure 2: Required HMBC correlations. The convergence of H2/H7 correlations on both C1 and C=O proves the geminal arrangement.[1]

Representative Data (Extrapolated from Analogues)

While exact shifts vary by concentration, the following values are representative for 1-hydroxycycloalkanecarboxylic acids in DMSO-d6:

NucleusAssignmentChemical Shift (

)
MultiplicityNotes
13C C=O (COOH)178.5SingletDeshielded by oxygen
13C C1 (Quaternary)76.2SingletDiagnostic Peak
13C C2, C7~34.0SingletSymmetric
1H COOH12.2Broad SingletExchangeable
1H OH4.8Broad SingletVisible in DMSO
1H H2, H71.6–1.9MultipletCorrelates to C1 & C=O

Self-Validating Check: If the signal at ~75 ppm shows a correlation in the HSQC spectrum (indicating it has an attached proton), the structure is incorrect (likely the 2-hydroxy isomer). The C1 signal must be "silent" in HSQC but "active" in HMBC.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (Standard text for interpreting quaternary carbon shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link (Essential for distinguishing solvent peaks from sample).

  • PubChem Database. (n.d.).[1] 1-Hydroxycyclohexanecarboxylic acid (Analogue Reference). National Center for Biotechnology Information.[1] Link (Used as a homologous reference standard for shift prediction).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative source on HMBC/HSQC pulse sequences).

Sources

comparing the biological activity of different cycloalkane carboxylic acids

[1]

Executive Summary

This guide provides a technical analysis of cycloalkane carboxylic acids (C3–C6 rings), focusing on their utility as non-aromatic bioisosteres in drug discovery.[1][2] While often grouped simply as "cyclic acids," the biological performance of cyclopropane-, cyclobutane-, cyclopentane-, and cyclohexanecarboxylic acids diverges significantly due to variations in ring strain, hybridization (s-character), and conformational entropy. This document compares their physicochemical profiles, metabolic stability, and impact on target binding, providing actionable protocols for their evaluation.[2]

Physicochemical & Structural Basis[1][3][4][5]

The biological activity of these scaffolds is governed by the Thorpe-Ingold effect (gem-dimethyl effect analog) and the hybridization state of the

1
Acidity and Hybridization

Unlike acyclic aliphatic acids, the pKa of cycloalkane carboxylic acids is influenced by ring size.[1]

  • Cyclopropane (C3): The C-C bonds in the ring possess significant

    
     character (high p-character), forcing the exocyclic C-C bonds (connecting to the carboxyl group) to have higher 
    
    
    -character (~
    
    
    ).[1] This increased
    
    
    -character makes the
    
    
    -carbon more electronegative, stabilizing the carboxylate anion and increasing acidity.[1][2][3]
  • Cyclohexane (C6): The carbons are essentially ideal

    
    , resulting in pKa values similar to linear aliphatic acids.[1][2]
    
Conformational Landscape[1]
  • C3 (Cyclopropane): Planar and rigid.[1][2] Acts as a "conformational lock," restricting the vector of the carboxylic acid pharmacophore.[1]

  • C4 (Cyclobutane): Puckered conformation.[1][2][4] Offers a unique spatial vector often distinct from C3 or C5.[1][2]

  • C6 (Cyclohexane): Exists predominantly in the chair conformation.[1][2] It is a volumetric bioisostere for phenyl rings but adds 3D character (escape from "flatland"), improving solubility.[1][2]

Table 1: Comparative Physicochemical Properties

PropertyCyclopropane-COOH (C3)Cyclobutane-COOH (C4)Cyclopentane-COOH (C5)Cyclohexane-COOH (C6)
Ring Strain ~27.5 kcal/mol~26.3 kcal/mol~6.2 kcal/mol~0.1 kcal/mol
Hybridization (

-C)
High s-character (Acid strengthening)IntermediateNear

Pure

Approx.[1][2][3] pKa 4.834.794.994.91
Dominant Geometry Planar (Rigid)PuckeredEnvelopeChair
Lipophilicity (LogP) LowLow-MediumMediumHigh

Biological Performance & SAR

Metabolic Stability[3][5][8]
  • C3 Stability: Despite high ring strain, the cyclopropane ring is surprisingly metabolically robust in many contexts.[1] However, it can undergo radical ring-opening if a radical center is generated

    
     to the ring.[1][2] It often blocks 
    
    
    -oxidation pathways.[1][2]
  • C6 Stability: The cyclohexane ring is prone to oxidation by Cytochrome P450 enzymes, typically at the C3 or C4 position (forming alcohols or ketones).[1] Fluorination is often required to block these "soft spots."[1][2]

Bioisosterism and Potency[1]
  • Phenyl Replacement: Cyclohexane is the classic bioisostere for a phenyl ring.[1][2] It maintains lipophilic bulk but reduces

    
    -
    
    
    stacking interactions and increases
    
    
    fraction (
    
    
    ), which correlates with higher clinical success rates.[1][2]
  • Amino Acid Mimetics:

    • ACC (1-Aminocyclopropanecarboxylic acid): A conformationally restricted analog of glycine/alanine.[1][2] It acts as a partial agonist at the NMDA receptor glycine site.[1][2]

    • Gabapentinoids: 1-(Aminomethyl)cyclohexaneacetic acid (Gabapentin) utilizes the C6 ring to facilitate transport via the L-amino acid transporter (LAT1) while being metabolically inert.[1][2]

Decision Framework for Scaffold Selection

The following diagram outlines the logical decision process for selecting a cycloalkane scaffold based on specific drug design objectives.

ScaffoldSelectionStartDrug Design ObjectiveObj_ConfNeed Conformational Lock?Start->Obj_ConfObj_SolubilityNeed Solubility/3D Shape?Start->Obj_SolubilityObj_MetabolismBlock Metabolic Soft Spot?Start->Obj_MetabolismCheck_VectorCheck Vector AngleObj_Conf->Check_VectorYesC6_DecisionSelect Cyclohexane (C6)Obj_Solubility->C6_DecisionReplace Phenyl RingC3_DecisionSelect Cyclopropane (C3)Obj_Metabolism->C3_DecisionBlock Beta-OxidationObj_Metabolism->C6_DecisionRequires FluorinationC4_DecisionSelect Cyclobutane (C4)Check_P450Check P450 LiabilityC6_Decision->Check_P450Check_Vector->C3_DecisionRigid/PlanarCheck_Vector->C4_DecisionPuckered/Specific Angle

Figure 1: Strategic decision tree for selecting cycloalkane scaffolds based on SAR requirements.

Experimental Protocols

To objectively compare these scaffolds, two critical parameters must be assessed: Metabolic Stability (to determine half-life) and Lipophilicity (to predict permeability).[1][2]

Protocol A: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (

1

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL.[1][2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1][2]

  • Phosphate Buffer (100 mM, pH 7.4).[1][2]

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[1][2]

Methodology:

  • Preparation: Dilute test compounds (C3, C4, C5, C6 derivatives) to 1 µM in Phosphate Buffer (final DMSO < 0.1%).

  • Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 minutes.

  • Initiation: Add 100 µL of NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution. Vortex for 1 min and centrifuge at 4000 rpm for 15 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.[1][2]

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    is the elimination rate constant.[1][2]
    
    
    
    
    [1][2]
Protocol B: Chromatographic Hydrophobicity Index (CHI) LogD

Objective: Measure lipophilicity differences between ring sizes without the variability of shake-flask methods.[1][2]

Methodology:

  • System: HPLC with a C18 reverse-phase column.

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate (pH 7.4).[1][2]

    • B: Acetonitrile.[1][2]

  • Calibration: Run a set of standards with known LogD values (e.g., Theophylline, Propranolol) to generate a calibration curve:

    
    .[1][2]
    
  • Run: Inject C3–C6 test compounds using a fast gradient (0–100% B over 5 min).

  • Validation: Calculate LogD from retention times. Expect C6 derivatives to show higher retention (higher LogD) than C3 derivatives.[1][2]

Workflow Visualization

The following diagram illustrates the experimental workflow for validating the metabolic stability of these scaffolds.

StabilityWorkflowPrepSample Prep(1 µM Compound)IncubateIncubation(Microsomes + NADPH)Prep->Incubate37°CQuenchQuench & Centrifuge(Acetonitrile)Incubate->Quencht=0,5...60 minAnalyzeLC-MS/MS Analysis(Parent Ion Depletion)Quench->AnalyzeSupernatantDataCalculate CL_int(Slope of ln% vs Time)Analyze->DataKinetic Plot

Figure 2: Microsomal stability assay workflow for assessing oxidative liability of cycloalkane rings.

References

  • Wiberg, K. B. (1986).[1][2] Structures, energies, and spectra of cyclopropanes. Angewandte Chemie International Edition in English, 25(4), 312-322.[2] Link[1][2]

  • Meanwell, N. A. (2011).[1][2] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1][2] Link[1][2]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from flatland: increasing saturation as an approach to improving clinical success.[1][2] Journal of Medicinal Chemistry, 52(21), 6752-6756.[1][2] Link[1][2]

  • Kuck, D. (2006).[1][2] Benzoic acid and its derivatives.[1][2][5] Ullmann's Encyclopedia of Industrial Chemistry. Link[1][2]

  • Talevi, A. (2016).[1][2] Multi-target pharmacology: possibilities and limitations of the "skeleton key" approach from a medicinal chemist perspective. Frontiers in Pharmacology, 7, 205.[1][2] Link

Comparative Technical Guide: 1-Hydroxycycloheptanecarboxylic Acid vs. Cycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1-hydroxycycloheptanecarboxylic acid (1-OH-CHCA) and its non-hydroxylated analog, cycloheptanecarboxylic acid (CHCA) .

While both compounds share the seven-membered cycloheptane ring, the introduction of the hydroxyl group at the alpha position (C1) fundamentally alters their physicochemical profile and synthetic utility. 1-OH-CHCA is characterized by significantly higher water solubility, increased acidity (lower pKa), and the ability to act as a bidentate chelator. In drug design, the 1-hydroxy motif is frequently employed to block metabolic


-oxidation and improve the solubility of lipophilic scaffolds. In contrast, CHCA  serves as a lipophilic, metabolically active building block susceptible to functionalization at the alpha position.

Physicochemical Profile

The structural difference of a single oxygen atom creates a distinct divergence in solid-state properties and solution behavior. The tertiary alcohol in 1-OH-CHCA facilitates intermolecular hydrogen bonding networks that are absent in the CHCA dimer-based crystal lattice.

Table 1: Comparative Property Analysis
Property1-Hydroxycycloheptanecarboxylic AcidCycloheptanecarboxylic AcidFunctional Consequence
Structure

(Analog)

1-OH-CHCA is a tertiary alcohol; CHCA has an alpha-proton.
CAS Number 20920-03-0 1460-16-8 Distinct regulatory tracking.[1]
Melting Point 106 – 107 °C [1]71 – 98 °C (Polymorphic) [2, 3]1-OH-CHCA has higher lattice energy due to H-bonding.
pKa (est.) 3.9 – 4.14.7 – 4.9The electronegative OH group stabilizes the carboxylate anion, increasing acidity.
LogP (est.) ~1.2~2.41-OH-CHCA is significantly more hydrophilic.
Solubility High (Polar organic/Water)Low (Water); High (Non-polar)1-OH-CHCA is preferred for aqueous formulations.
Alpha-Reactivity Inert (Quaternary Carbon)Reactive (Alpha-Proton)CHCA can be alkylated/halogenated; 1-OH-CHCA cannot.

Synthetic Methodologies

The synthesis of these two analogs proceeds through entirely different mechanistic pathways. 1-OH-CHCA is typically constructed via nucleophilic addition to a ketone, whereas CHCA is formed via organometallic carboxylation or oxidation.

Synthesis of 1-Hydroxycycloheptanecarboxylic Acid

Mechanism: Cyanohydrin Formation & Hydrolysis The introduction of the quaternary center requires starting from cycloheptanone . The reaction utilizes the "cyanohydrin" route, where cyanide adds to the ketone carbonyl, followed by acid-catalyzed hydrolysis.

Protocol 1: Cyanohydrin Synthesis Route

  • Reagents: Cycloheptanone (1.0 eq), Sodium Cyanide (NaCN, 2.5 eq), Sodium Bisulfite (NaHSO₃, 1.5 eq), Water/Ethanol.

  • Formation: Dissolve cycloheptanone in water/ethanol. Add NaHSO₃ to form the bisulfite adduct (white precipitate).

  • Addition: Slowly add aqueous NaCN at 0°C. Stir at room temperature for 4 hours to form 1-hydroxycycloheptanecarbonitrile.

  • Hydrolysis: Treat the nitrile intermediate with concentrated HCl (6M) at reflux (100°C) for 12 hours.

  • Workup: Cool, extract with ethyl acetate, dry over MgSO₄, and recrystallize from benzene/hexane to yield white needles (mp 106°C).

Synthesis of Cycloheptanecarboxylic Acid

Mechanism: Grignard Carboxylation CHCA is synthesized by extending the carbon chain of a cycloheptyl halide.

Protocol 2: Grignard Carboxylation Route

  • Reagents: Cycloheptyl bromide (1.0 eq), Magnesium turnings (1.1 eq), Dry THF, Dry CO₂ (gas or dry ice).

  • Grignard Formation: Activate Mg with iodine. Add cycloheptyl bromide in THF dropwise to maintain gentle reflux.

  • Carboxylation: Cool the Grignard reagent (cycloheptylmagnesium bromide) to -78°C. Bubble excess dry CO₂ gas through the solution for 1 hour.

  • Quench: Acidify with 1M HCl to pH 2.

  • Isolation: Extract with diethyl ether. The product is obtained as a low-melting solid or oil (mp ~71°C) after solvent removal.

Visualizing the Synthetic Divergence

SynthesisPathways Start_Ketone Cycloheptanone Inter_Cyanohydrin Cyanohydrin Intermediate Start_Ketone->Inter_Cyanohydrin + NaCN / H+ Start_Halide Cycloheptyl Bromide Inter_Grignard Grignard Reagent Start_Halide->Inter_Grignard + Mg / THF Product_OH 1-Hydroxycycloheptane- carboxylic Acid Inter_Cyanohydrin->Product_OH Hydrolysis (HCl/H2O) (Creates Quaternary C) Product_H Cycloheptane- carboxylic Acid Inter_Grignard->Product_H + CO2 then H3O+ (Retains Alpha-H)

Figure 1: Divergent synthetic pathways.[2] The 1-hydroxy derivative requires a ketone precursor to establish the quaternary center, while the simple acid utilizes a halide precursor.

Functional Applications in Drug Discovery

Metabolic Stability (The Alpha-Blocker Effect)

One of the primary reasons to select 1-OH-CHCA over CHCA is to enhance metabolic stability.

  • CHCA: Possesses a hydrogen atom at the alpha position.[3] This site is vulnerable to metabolic oxidation (via CYP450 enzymes) or racemization (if the molecule were chiral, though CHCA is achiral, substituted versions are not).

  • 1-OH-CHCA: The alpha position is a quaternary carbon. It effectively blocks

    
    -oxidation and prevents the formation of reactive enol intermediates. This "metabolic blocking" strategy is standard in medicinal chemistry to extend the half-life of carboxylic acid drugs [4].
    
Chelation and Solubility

The 1-hydroxy group allows 1-OH-CHCA to act as a bidentate ligand for metal ions (e.g., Ca²⁺, Mg²⁺, Zn²⁺), forming stable 5-membered chelate rings. This property is utilized in:

  • Crystal Engineering: Creating co-crystals with active pharmaceutical ingredients (APIs) to improve their solubility.

  • Formulation: The increased polarity and H-bond donor capacity of the tertiary alcohol make 1-OH-CHCA significantly more soluble in aqueous buffers compared to the lipophilic CHCA.

Biological Activity

While specific biological data for the cycloheptane derivatives is less common than for cyclohexane analogs, the class of 1-hydroxycycloalkane carboxylic acids generally exhibits:

  • Antimicrobial Activity: Often superior to non-hydroxylated acids due to better membrane interaction or specific enzyme inhibition (e.g., glycolate oxidase mimics).

  • Plant Growth Regulation: Analogous to auxin activity, where the ring size and acidity play a critical role in receptor binding.

Experimental Validation: pKa Determination

To empirically verify the electronic influence of the hydroxyl group, the following titration protocol is recommended.

Protocol 3: Potentiometric Determination of pKa

  • Preparation: Prepare a 0.01 M solution of the test compound (1-OH-CHCA or CHCA) in degassed water. If solubility is low (for CHCA), use a 50:50 Methanol:Water mixture.

  • Titrant: Standardized 0.1 M NaOH (carbonate-free).

  • Apparatus: Calibrated pH meter with a glass electrode.

  • Procedure:

    • Add 20 mL of the acid solution to a thermostated vessel (25°C).

    • Titrate with NaOH in 0.1 mL increments.

    • Record pH after stabilization (30 seconds per point).

  • Analysis: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point.

    • Expected Result 1-OH-CHCA: pKa ≈ 4.0 (More Acidic).

    • Expected Result CHCA: pKa ≈ 4.8 (Less Acidic).

References

  • Uni-Bayreuth. Synthesis of 1-Hydroxycycloheptanecarboxylic acid. Retrieved from

  • GuideChem. Cycloheptanecarboxylic acid Properties (CAS 1460-16-8). Retrieved from

  • LookChem. Cycloheptanecarboxylic acid Melting Point Data. Retrieved from

  • Wermuth, C. G.The Practice of Medicinal Chemistry: Isosterism and Bioisosterism. Academic Press. (Contextual grounding on alpha-hydroxy bioisosteres).

Sources

Analytical Techniques for the Quality Control of 1-Hydroxycycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Hydroxycycloheptanecarboxylic acid (CAS 20920-03-0) is a critical cyclic


-hydroxy acid (AHA) intermediate used in the synthesis of complex pharmaceutical agents (e.g., antispasmodics and bencyclane derivatives).[1] Its quality control (QC) presents specific challenges due to its weak chromophore  (lacking conjugated 

-systems) and high polarity .[1]

This guide compares three primary analytical techniques—RP-HPLC , GC-FID , and Potentiometric Titration —to determine the optimal workflow for purity assay and impurity profiling.

Recommendation:

  • For Purity Assay (Raw Material): Potentiometric Titration (Absolute method).[1]

  • For Impurity Profiling & Stability: RP-HPLC with UV (210 nm) or CAD (Charged Aerosol Detection).[1]

  • For Volatile Impurities: GC-FID (Derivatized).[1]

Analytical Decision Matrix

The following decision tree illustrates the logical flow for selecting the appropriate technique based on the specific analytical objective (Assay vs. Impurities) and sample constraints.

QC_Decision_Tree Start Sample: 1-Hydroxycycloheptanecarboxylic Acid Objective Define Analytical Objective Start->Objective Assay Purity Assay (Content Determination) Objective->Assay Impurities Impurity Profiling (Related Substances) Objective->Impurities Decision1 Is sample pure API? Assay->Decision1 Decision2 Are impurities volatile? Impurities->Decision2 Titration Potentiometric Titration (Acid-Base) HPLC RP-HPLC (C18) Low UV (210 nm) or CAD GC GC-FID (Requires Derivatization) Decision1->Titration Yes (High Precision) Decision1->HPLC No (Specific) Decision2->HPLC No (Non-volatile/Polar) Decision2->GC Yes (Solvents/Precursors)

Figure 1: Analytical decision matrix for selecting the optimal QC method based on sample type and data requirements.

Detailed Method Comparison
Technique A: RP-HPLC (High-Performance Liquid Chromatography)

The Industry Standard for Impurity Profiling

Because 1-hydroxycycloheptanecarboxylic acid lacks a strong UV-absorbing chromophore (like a benzene ring), detection must occur at low wavelengths (205–210 nm) where the carboxyl group absorbs.[1] This necessitates high-purity solvents to minimize baseline noise.[1]

  • Mechanism: Partitioning between a non-polar stationary phase (C18) and a polar acidic mobile phase.[1]

  • Strengths: Highly specific; separates the main peak from synthesis by-products (e.g., cycloheptanecarboxylic acid).[1]

  • Weaknesses: Low sensitivity (UV response is weak); requires acidic mobile phase to suppress ionization of the carboxylic acid (

    
    ).[1]
    
Technique B: GC-FID (Gas Chromatography)

The High-Resolution Alternative

Direct injection of


-hydroxy acids is problematic due to hydrogen bonding, leading to peak tailing and thermal degradation.[1] Derivatization (Silylation) is mandatory to cap the hydroxyl (-OH) and carboxyl (-COOH) groups.[1]
  • Mechanism: Volatility-based separation of trimethylsilyl (TMS) derivatives.[1]

  • Strengths: Excellent resolution; ideal for detecting residual solvents and volatile starting materials.[1]

  • Weaknesses: Requires moisture-free sample prep; time-consuming derivatization step using BSTFA or MSTFA.[1]

Technique C: Potentiometric Titration

The Absolute Assay Method

  • Mechanism: Stoichiometric neutralization of the carboxylic acid with a strong base (NaOH).[1]

  • Strengths: High precision (<0.5% RSD); absolute method (no reference standard required); low cost.[1]

  • Weaknesses: Non-specific (any acidic impurity will be counted as the analyte).[1]

Comparative Data Summary
FeatureRP-HPLC (UV 210 nm)GC-FID (Derivatized)Potentiometric Titration
Primary Use Impurity ProfilingResidual Solvents / VolatilesPurity Assay (Content)
Specificity HighVery HighLow (Interference from other acids)
LOD (Sensitivity) ~0.05%~0.01%N/A (Macro analysis)
Sample Prep Simple (Dissolve & Filter)Complex (Derivatization required)Simple (Dissolve)
Precision (RSD) 0.5% – 1.0%1.0% – 2.0%< 0.2%
Throughput Medium (15-30 min/run)Low (due to prep time)High (5-10 min/run)
Experimental Protocols
Protocol 1: RP-HPLC for Related Substances

Based on standard methodologies for cyclic


-hydroxy acids.

Reagents:

  • Acetonitrile (HPLC Grade)[1][2]

  • Potassium Dihydrogen Phosphate (

    
    )[1]
    
  • Phosphoric Acid (85%)[1]

  • Water (Milli-Q or equivalent)[1]

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .[1]
  • Mobile Phase A: 20 mM

    
     buffer, adjusted to pH 2.5 with phosphoric acid.
    
  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 95% A / 5% B

    • 15 min: 60% A / 40% B

    • 20 min: 60% A / 40% B

    • 21 min: 95% A / 5% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm.[1]

  • Column Temp: 30°C.

  • Injection Volume: 10

    
    .
    

Workflow Diagram:

HPLC_Workflow Sample Sample Prep 1 mg/mL in Mobile Phase Filter Filtration 0.22 µm PVDF Sample->Filter Inject Injection (10 µL) Filter->Inject Separation Separation C18 Column, pH 2.5 Inject->Separation Detect Detection UV @ 210 nm Separation->Detect

Figure 2: Step-by-step HPLC workflow for impurity profiling.

Critical Scientific Insight: The pH of the mobile phase must be maintained below the


 of the acid (approx 4.5) to keep it in the non-ionized (protonated) state.[1] Ionized acids are too polar to retain well on C18 columns and will elute in the void volume.[1]
Protocol 2: Potentiometric Titration for Assay

Self-validating method for raw material purity.[1]

Principle:


[1]

Procedure:

  • Preparation: Accurately weigh ~200 mg of 1-hydroxycycloheptanecarboxylic acid into a 100 mL beaker.

  • Dissolution: Dissolve in 30 mL of neutralized ethanol (96%). Ensure complete dissolution (sonicate if necessary).[1]

  • Titrant: Standardized 0.1 N Sodium Hydroxide (NaOH).

  • Titration: Titrate potentiometrically using a glass pH electrode.[1]

  • Endpoint Detection: Determine the endpoint from the second derivative of the titration curve (inflection point).[1]

Calculation:


[1]
  • 
    : Volume of NaOH consumed (mL)
    
  • 
    : Normality of NaOH (0.1 N)
    
  • 
    : Equivalence factor (158.19 mg/meq for 
    
    
    
    )[1]
  • 
    : Weight of sample (mg)
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117177, 1-Hydroxycyclopentanecarboxylic acid. (Used as structural analog reference for physicochemical properties).[1] Retrieved from .[1]

  • Huang, W. S., et al. (2002).

    
    -hydroxy acids in cosmetics. Journal of Food and Drug Analysis, 10(2), 95-100.[1][3] (Source for HPLC mobile phase pH optimization). Retrieved from .[1]
    
  • Sigma-Aldrich (2024). Product Specification: 1-Hydroxycycloheptanecarboxylic acid (CAS 20920-03-0).[1] Retrieved from .[1]

  • European Commission (2000). SCCNFP Position Paper on the Safety of Alpha-Hydroxy Acids. SCCNFP/0370/00.[1] (Source for safety and acidity data). Retrieved from .[1]

Sources

Beyond the Carboxylate: A Comparative Guide to Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteres of Carboxylic Acids in Drug Design Content Type: Publish Comparison Guide

Executive Summary

The carboxylic acid moiety is a "privileged structure" in medicinal chemistry, crucial for electrostatic interactions (salt bridges) with target proteins.[1][2] However, it often introduces significant liabilities: poor membrane permeability due to ionization at physiological pH and idiosyncratic toxicity via reactive acyl glucuronide formation. This guide objectively compares the performance of three primary bioisosteric classes—Tetrazoles , Acyl Sulfonamides , and Squaric Acid Derivatives —providing experimental data and validation protocols to aid rational selection.

Part 1: The Comparative Analysis
1. The Gold Standard: 5-Substituted Tetrazoles
  • Mechanism of Action: The tetrazole ring (pKₐ ~4.5–5.0) mimics the planar, ionized state of a carboxylate anion (pKₐ ~4.[3]5) at physiological pH.[1][2][4] The negative charge is delocalized over four nitrogen atoms, creating a larger, more diffuse electrostatic potential.

  • Performance Profile:

    • Lipophilicity: Significantly higher than carboxylates (ΔLogP ≈ +1.0 to +1.5 units), theoretically improving passive diffusion.

    • Metabolic Stability: Excellent resistance to oxidative metabolism. While N-glucuronidation can occur, the resulting metabolites are generally non-reactive, avoiding the covalent protein adducts associated with acyl glucuronides.[3]

    • Limitations: Despite higher lipophilicity, membrane permeability (PAMPA) can sometimes be lower than the parent acid due to a high desolvation penalty (strong hydrogen bonding with water).[5][6]

  • Best Use Case: Angiotensin II receptor antagonists (e.g., Losartan ), where the tetrazole maintains critical binding while improving oral bioavailability.

2. The Tunable Alternative: Acyl Sulfonamides [4][7]
  • Mechanism of Action: The –CONHSO₂– moiety presents an acidic proton with a pKₐ range (4.5–5.5) nearly identical to carboxylic acids. The geometry allows the carbonyl and sulfonyl oxygens to mimic the carboxylate’s O–C–O bond angle.

  • Performance Profile:

    • Tunability: Unlike tetrazoles, the acidity of acyl sulfonamides can be fine-tuned by altering the substituents on the sulfonamide aryl ring.

    • Safety: Completely eliminates the risk of forming reactive acyl glucuronides or acyl-CoA conjugates.

    • Permeability: Often superior to tetrazoles in Caco-2 assays due to reduced desolvation energy.

  • Best Use Case: HCV NS3 protease inhibitors (e.g., Asunaprevir ), where potency increased 50-fold over the parent acid due to enhanced H-bond networks.[4]

3. The Specialized Mimic: Squaric Acid Derivatives
  • Mechanism of Action: Squaric acid is a vinylogous acid with very high acidity (pKₐ ~1). However, squaramides (diamino-cyclobutenediones) act as H-bond donor/acceptor pairs.

  • Performance Profile:

    • Geometry: The rigid cyclobutenedione ring mimics the planar geometry of the carboxylate but provides different vectors for H-bonding.

    • Binding: capable of forming strong bidentate H-bonds.

    • Limitations: Can be chemically reactive (Michael acceptors) if not substituted correctly; potential for toxicity.[1][3]

  • Best Use Case: Bioisosteres for phosphate groups or carboxylic acids in highly polar binding pockets (e.g., glutamate receptors).

Part 2: Data Dashboard

Table 1: Physicochemical Comparison of Carboxylic Acid Bioisosteres

MetricCarboxylic Acid (-COOH)5-Substituted TetrazoleAcyl Sulfonamide (-CONHSO₂R)Phosphonate (-PO₃H₂)
pKₐ (Typical) 4.2 – 5.04.5 – 5.14.5 – 5.51.5 – 2.5
Ionization at pH 7.4 >99% Anionic>99% Anionic>99% AnionicDianionic
LogD₇.₄ (Relative) Baseline+0.5 to +1.5 (More Lipophilic)+1.0 to +2.0-1.0 to -2.0 (More Polar)
H-Bond Donors 1112
Metabolic Liability High (Acyl Glucuronide)Low (N-Glucuronide)Low (Oxidation only)Low
Permeability Risk High (Charge limited)Medium (Desolvation limited)LowHigh (Charge limited)
Part 3: Visualization of Logic & Workflows
Figure 1: Bioisostere Selection Decision Matrix

Caption: A logic flow for selecting the appropriate bioisostere based on the specific failure mode of the parent carboxylic acid.

Bioisostere_Selection Start Start: Carboxylic Acid Lead (Suboptimal Profile) Problem_ID Identify Primary Failure Mode Start->Problem_ID Tox_Issue Metabolic Toxicity? (Reactive Acyl Glucuronide) Problem_ID->Tox_Issue Reactive Metabolite Perm_Issue Poor Permeability? (Polarity/Ionization) Problem_ID->Perm_Issue Low Bioavailability Potency_Issue Low Potency? (Binding Geometry) Problem_ID->Potency_Issue Weak Binding Sol_Tetrazole Select: Tetrazole (Maintains pKa, Increases LogP) Tox_Issue->Sol_Tetrazole Alternative Sol_AcylSulf Select: Acyl Sulfonamide (Eliminates Glucuronidation) Tox_Issue->Sol_AcylSulf Best for Safety Perm_Issue->Sol_Tetrazole Increase Lipophilicity Sol_Ester Select: Prodrug (Ester) (Temporary fix) Perm_Issue->Sol_Ester If systemic acid required Potency_Issue->Sol_AcylSulf New H-Bond Network Sol_Squaric Select: Squaric Acid/Heterocycle (Alters H-Bond Vectors) Potency_Issue->Sol_Squaric New Geometry

Figure 2: Metabolic Toxicity Pathway Comparison

Caption: Mechanistic comparison showing how bioisosteres bypass the formation of reactive electrophiles responsible for idiosyncratic drug-induced liver injury (DILI).[8]

Metabolic_Pathway cluster_0 Carboxylic Acid Metabolism (High Risk) cluster_1 Tetrazole/Acyl Sulfonamide (Safe) Acid Drug-COOH UGT UGT Enzyme Acid->UGT AcylGluc Acyl Glucuronide (Reactive Electrophile) UGT->AcylGluc Adduct Covalent Adduct (Immune Response/DILI) AcylGluc->Adduct + Protein Protein Liver Protein-NH2 Bioiso Drug-Bioisostere UGT2 UGT Enzyme Bioiso->UGT2 NGluc N-Glucuronide (Stable Metabolite) UGT2->NGluc Excretion Renal Excretion (No Toxicity) NGluc->Excretion

Part 4: Experimental Validation Protocols

To validate a bioisosteric replacement, one must prove it mimics the parent acid's acidity while improving its liability (e.g., permeability or stability).

Protocol 1: Synthesis of 5-Substituted Tetrazoles (The "Click" Standard)

Rationale: The most robust method involves the [3+2] cycloaddition of an azide to a nitrile.

  • Starting Material: Convert the carboxylic acid precursor to a nitrile (-CN) using standard dehydration (e.g., POCl₃ or SOCl₂ followed by NH₃).

  • Cycloaddition:

    • Dissolve the nitrile (1.0 equiv) in DMF or Toluene.

    • Add Sodium Azide (NaN₃, 1.5 equiv) and Ammonium Chloride (NH₄Cl, 1.5 equiv) or Triethylamine Hydrochloride.

    • Catalyst: For sterically hindered nitriles, use ZnBr₂ or Dibutyltin oxide (5 mol%).

    • Condition: Heat to 100–110°C for 12–24 hours.

  • Workup: Acidify with 1N HCl to precipitate the free tetrazole (pKₐ ~5). Extract with Ethyl Acetate.

  • Validation: Confirm structure via ¹³C NMR (Tetrazole carbon typically appears ~155–160 ppm).

Protocol 2: Comparative Permeability Assay (PAMPA)

Rationale: Tetrazoles are more lipophilic but may suffer from high desolvation penalties.[5] A simple LogP calculation is insufficient; experimental permeability data is required.

  • Preparation: Prepare 10 mM DMSO stocks of the Parent Acid and the Bioisostere.

  • Donor Plate: Dilute compounds to 50 µM in PBS (pH 7.4). Add to the donor wells of a PAMPA "sandwich" plate.

  • Membrane: Coat the PVDF filter with 1% Lecithin/Dodecane mixture (artificial membrane).

  • Acceptor Plate: Fill with fresh PBS (pH 7.4).

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Measure concentration in Donor and Acceptor wells using LC-MS/MS or UV spectroscopy.

  • Calculation: Calculate Effective Permeability (

    
    ) using the equation:
    
    
    
    
    Where
    
    
    is acceptor concentration,
    
    
    is filter area,
    
    
    is volume,
    
    
    is time.
Protocol 3: Metabolic Stability (Glucuronide Reactivity)

Rationale: To prove the bioisostere solves the toxicity issue, you must show it does not form reactive acyl glucuronides.

  • Incubation: Incubate test compound (10 µM) with Liver Microsomes (human/rat) + Uridine 5'-diphospho-glucuronic acid (UDPGA) cofactor.

  • Timepoints: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Trapping Assay (Critical Step):

    • If a glucuronide metabolite is observed, repeat incubation in the presence of Glutathione (GSH) or a lysine-containing peptide.

    • Result Interpretation:

      • Parent Acid:[2][6][9] Detection of GSH-glucuronide adducts indicates reactivity (High Risk).

      • Bioisostere:[1][2][3][4][8][9][10][11][12][13] Absence of adducts confirms metabolic safety.

References
  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[11] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.[11] Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Lassalas, P., et al. (2016).[6] Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. Link

  • Walles, M., et al. (2025).[10] Bioisosteres that influence metabolism.[1][2][4][8] Hypha Discovery. Link

  • Kumari, S., et al. (2020). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Current Topics in Medicinal Chemistry. Link

Sources

Technical Guide: Assessing the Purity of Synthesized 1-Hydroxycycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-hydroxycycloheptanecarboxylic acid (1-HCCA) presents a classic analytical challenge: the molecule lacks a strong chromophore, making standard UV-based detection unreliable for absolute purity assessment. While HPLC remains the workhorse for impurity profiling, relying on it exclusively often leads to the "Purity Paradox"—where a sample appears >99% pure chromatographically but fails in stoichiometric downstream reactions due to unseen salt burden or solvent entrapment.

This guide objectively compares three purity assessment methodologies: HPLC-UV/CAD (High-Performance Liquid Chromatography with Charged Aerosol Detection), qNMR (Quantitative Nuclear Magnetic Resonance), and Potentiometric Titration . We recommend a hybrid workflow: qNMR for absolute assay (mass balance) and HPLC for trace organic impurity profiling.

The Molecule and Its Impurity Profile

To accurately assess purity, one must understand the genesis of impurities. 1-HCCA is typically synthesized via the cyanohydrin route from cycloheptanone.

Synthesis & Impurity Pathway[1][2][3]

The following diagram illustrates the synthesis and the specific origins of critical impurities (A, B, and C) that analysts must target.

SynthesisPathway SM Cycloheptanone (Starting Material) INT Cyanohydrin Intermediate (1-hydroxycycloheptanecarbonitrile) SM->INT + HCN / NaCN PROD 1-Hydroxycycloheptanecarboxylic Acid (Target Product) INT->PROD Acid Hydrolysis (HCl/H2SO4) IMP_B Impurity B: Cycloheptanone (Hydrolysis Reversal) INT->IMP_B Instability IMP_A Impurity A: Cyclohept-1-enecarboxylic acid (Elimination Product) PROD->IMP_A Over-heating / Acid (- H2O) IMP_C Impurity C: Ammonium Salts/Inorganics (Neutralization Byproducts) PROD->IMP_C Workup

Figure 1: Synthesis pathway of 1-HCCA highlighting the origin of elimination impurities (Impurity A) and inorganic burdens (Impurity C).

Comparative Analysis of Assessment Methods

Method A: HPLC-UV (210 nm) / CAD

The Standard for Impurity Profiling

Because 1-HCCA lacks conjugation, it has negligible absorbance above 220 nm. Analysis requires detection at 210 nm (near the UV cutoff of many solvents) or the use of a Charged Aerosol Detector (CAD) , which is universal for non-volatiles.

  • Pros: Excellent for separating and quantifying organic impurities like the dehydration product (cyclohept-1-enecarboxylic acid), which has a distinct retention time.

  • Cons: "Blind" to inorganic salts and residual water. UV at 210 nm is susceptible to baseline drift from gradient elution.

  • Verdict: Essential for qualitative impurity profiling, but risky for quantitative assay.

Method B: qNMR (Quantitative H NMR)

The Gold Standard for Absolute Purity

qNMR uses an internal standard (e.g., Maleic Acid or TCNB) to determine the absolute mass percentage of the analyte. It detects the analyte, organic impurities, and residual solvents simultaneously.

  • Pros: SI-traceable; no reference standard of 1-HCCA required (only the internal standard); detects solvent entrapment.

  • Cons: Lower sensitivity (LOD ~0.1%) compared to HPLC; requires high solubility in deuterated solvents.

  • Verdict: The superior method for determining "Assay" (Potency).

Method C: Potentiometric Titration

The Bulk Check

Acid-base titration using NaOH.

  • Pros: Fast, inexpensive equipment.

  • Cons: Non-specific. Any acidic impurity (e.g., mineral acid residues, side-product acids) will count as "product," leading to false positives (>100% purity).

  • Verdict: Only useful as a rough confirmation of bulk material.

Performance Data Summary
MetricHPLC-UV (210 nm)qNMR (

H)
Potentiometric Titration
Primary Output Chromatographic Purity (% Area)Absolute Assay (% w/w)Total Acid Content
Specificity High (Separates isomers/byproducts)High (Structural confirmation)Low (Responds to all acids)
LOD (Limit of Detection) ~0.05%~0.1%N/A
Blind Spots Inorganics, Water, Non-UV active solventsInorganic salts (unless nuclei specific)Neutral impurities, Water
Sample Prep Time 15 mins5 mins5 mins
Cost Per Run


$ (Solvent/Instrument time)
$

Recommended Experimental Protocols

Protocol 1: HPLC Purity Assessment (Reverse Phase)

Designed to separate the hydrophilic acid from the hydrophobic alkene impurity.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water

  • Phosphoric Acid (

    
    , 85%)
    

Instrument Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: 0.1%

    
     in Water (pH ~2.5 to suppress ionization of -COOH).
    
  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 210 nm (Reference 360 nm) or CAD.

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Hold
15.0 90 Elution of hydrophobic impurities (Alkene)
18.0 90 Wash

| 18.1 | 5 | Re-equilibration |

Critical Note: The acidic mobile phase is non-negotiable. Without it, the carboxylic acid will partially ionize, leading to peak tailing and variable retention times.

Protocol 2: qNMR Assay ( H)

Designed for absolute purity (mass balance).

Reagents:

  • Solvent: DMSO-

    
     (Preferred for solubility) or 
    
    
    
    (if salt form).
  • Internal Standard (IS): Maleic Acid (Traceable Grade). Why? It has a sharp singlet at

    
     6.3 ppm, distinct from the cycloheptyl protons (
    
    
    
    1.4 - 2.0 ppm).

Procedure:

  • Weighing: Accurately weigh ~20 mg of 1-HCCA sample (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the longest relaxing proton (typically >30 seconds for accurate quantitation). This is the most common source of error.
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (Maleic acid = 2; 1-HCCA ring protons = check integration of specific multiplet)
      
    • 
      : Molar Mass[3]
      
    • 
      : Mass weighed
      
    • 
      : Purity of Internal Standard
      

Decision Matrix: Selecting the Right Method

Use this logic flow to determine which analytical method applies to your stage of development.

DecisionMatrix Start Sample Generated Q1 Is the goal absolute stoichiometry for a reaction? Start->Q1 Q2 Is the goal to check reaction completion? Q1->Q2 No Res1 USE qNMR (Detects salts & solvents) Q1->Res1 Yes Res2 USE HPLC-UV (High sensitivity for SM) Q2->Res2 Yes (Trace Analysis) Res3 USE TITRATION (Rough check only) Q2->Res3 No (Bulk Intermediate)

Figure 2: Analytical decision matrix. Note that qNMR is prioritized for downstream stoichiometric calculations.

References

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Dolan, J. W. (2002). The Role of pH in Reversed-Phase HPLC. LCGC North America, 20(11). Link

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for cyanohydrin hydrolysis and carboxylic acid properties).

Sources

Structural Elucidation of 1-Hydroxycycloheptanecarboxylic Acid Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The structural characterization of 1-hydroxycycloheptanecarboxylic acid (1-HCCA) and its derivatives presents a unique crystallographic challenge due to the high conformational mobility of the seven-membered cycloheptane ring. Unlike the rigid chair conformation of cyclohexane analogs, the heptyl ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers.

This guide provides a rigorous comparison of Single Crystal X-Ray Diffraction (SC-XRD) against solution-state NMR and Density Functional Theory (DFT) for this specific scaffold. It details the experimental protocols required to freeze these rapid pseudorotations into a solvable lattice and interprets the resulting structural data using Cremer-Pople puckering parameters.[1]

Part 1: The Conformational Challenge

The "Floppy" Heptyl Ring

In drug development, the cycloheptane ring is often utilized to introduce specific lipophilicity and steric bulk that differs from the ubiquitous cyclohexyl group. However, the 1-HCCA scaffold introduces two competing structural drivers:

  • Ring Strain: The cycloheptane ring strives to minimize transannular interactions (Prelog strain), favoring a Twist-Chair (

    
    )  conformation.[1]
    
  • Hydrogen Bonding: The

    
    -hydroxy acid moiety creates strong intermolecular networks (dimers or sheets) that can distort the ring to optimize crystal packing.[1]
    
Methodological Comparison

The following table objectively compares SC-XRD against alternative analytical techniques for this specific chemical class.

FeatureSC-XRD (The Gold Standard) Solution State NMR (

H/

C)
DFT (Computational)
Conformation Static: Captures the single, lowest-energy conformer stabilized by packing forces.[1]Averaged: Signals blur due to rapid pseudorotation (

s).
Theoretical: Predicts local minima but ignores packing forces.[1]
H-Bonding Direct Visualization: Maps donor-acceptor distances (

) and angles.[1]
Inferred: Chemical shift (

) changes with concentration/solvent.[1]
Modeled: Requires explicit solvation models (e.g., PCM).[1]
Stereochemistry Absolute: Determines

configuration using anomalous scattering (Flack parameter).
Relative: Requires chiral shift reagents or derivatization (Mosher's acid).[1]N/A: User defines the input stereochemistry.
Limit of Detection Requires a single crystal (

mm).[1]
Requires ~5 mg bulk purity.[1]N/A (Computational cost only).[1]

Part 2: Experimental Protocol

To successfully resolve 1-HCCA derivatives, you must move beyond standard screening.[1] The amphiphilic nature of the molecule (polar head, lipophilic ring) requires specific solvent strategies.

Synthesis & Crystallization Workflow

The synthesis typically involves the hydrolysis of the corresponding cyanohydrin. The critical step for X-ray quality crystals is the Slow Evaporation or Vapor Diffusion method using a biphasic solvent system.[1]

Recommended Solvent System:

  • Solvent A (Good): Ethyl Acetate or Ethanol (solubilizes the polar acid/hydroxyl group).[1]

  • Solvent B (Poor): n-Heptane or Pentane (induces aggregation of the lipophilic ring).[1]

Step-by-Step Protocol:
  • Preparation: Dissolve 20 mg of crude 1-HCCA in 1.5 mL of Ethyl Acetate. Filter through a 0.45

    
    m PTFE syringe filter to remove nucleation sites.[1]
    
  • Diffusion: Place the solution in a small vial. Place this vial inside a larger jar containing 5 mL of n-Pentane. Cap the large jar tightly.

  • Incubation: Store at 4°C. The pentane will slowly diffuse into the acetate, lowering solubility.[1]

  • Harvesting: Crystals typically form as colorless prisms within 48-72 hours.[1]

  • Mounting: Use Paratone-N oil to mount the crystal on a Mitegen loop.[1] Cool immediately to 100 K to reduce thermal vibration of the flexible ring.

Data Collection & Refinement Logic
  • Temperature: 100 K (Liquid Nitrogen stream).[1] Crucial: Room temperature data often results in "smeared" electron density for C3/C4/C5 carbons due to ring flipping.

  • Resolution: Aim for

    
     or better to resolve the H-atom positions on the carboxylic acid.
    
  • Refinement: If the ring shows disorder, model the ring carbons over two positions (Part A/Part B) and refine site occupancy factors (SOF).

Part 3: Visualization of Workflows

Diagram 1: Structural Elucidation Workflow

This flowchart illustrates the critical decision path from synthesis to final CIF generation.

G Synth Synthesis (Cyanohydrin Hydrolysis) Purify Purification (Recrystallization) Synth->Purify Screen Solvent Screening (EtOAc/Pentane) Purify->Screen Screen->Screen Amorphous/Oil (Retry) Mount Crystal Mounting (100 K Cryo) Screen->Mount Single Crystal Found Diffract X-Ray Diffraction (Mo/Cu Source) Mount->Diffract Process Data Reduction (SAINT/CrysAlis) Diffract->Process Solve Structure Solution (SHELXT) Process->Solve Refine Refinement (SHELXL) Solve->Refine Refine->Refine Disorder (Split Model)

Caption: Linear workflow for determining the structure of 1-HCCA derivatives, emphasizing the feedback loop during refinement for disordered ring carbons.

Part 4: Structural Insights & Data Comparison

Cremer-Pople Puckering Analysis

For 7-membered rings, simple torsion angles are insufficient.[1] You must calculate the Cremer-Pople parameters (


)  to objectively classify the conformation.

Representative Data for Cycloheptane Core:

ParameterTwist-Chair (

)
Chair (

)
Twist-Boat (

)
1-HCCA (Experimental)

(

)





(

)




Stability Most Stable+2.5 kcal/mol+3.1 kcal/molGlobal Minimum

Note: 1-HCCA derivatives almost exclusively crystallize in the Twist-Chair conformation to accommodate the bulky C1 substituents.

Hydrogen Bonding Motifs

Unlike the ring, the headgroup (


-hydroxy acid) is rigid. SC-XRD reveals specific "synthons" that NMR cannot detect.
  • Pattern R2,2(8): A centrosymmetric dimer where the carboxylic acid proton donates to the carbonyl oxygen of the neighbor.

  • Pattern R2,2(10): Involvement of the

    
    -hydroxyl group, creating a larger ring motif.
    
Diagram 2: Conformational Energy Landscape

This diagram visualizes why X-ray captures the Twist-Chair while NMR sees an average.[1]

Energy TC Twist-Chair (TC) Global Minimum (Seen in X-Ray) C Chair (C) Transition State (+2.5 kcal/mol) TC->C Pseudorotation NMR NMR Signal (Time-Averaged) TC->NMR C->TC TB Twist-Boat (TB) High Energy (+3.1 kcal/mol) C->TB Ring Inversion C->NMR TB->NMR

Caption: The potential energy surface of the cycloheptane ring. X-ray isolates the Twist-Chair (Green), while solution NMR (Blue) detects a weighted average of all states.

Part 5: Critical Analysis & Troubleshooting

When to use SC-XRD vs. Alternatives?
  • Use SC-XRD when: You need to prove the absolute configuration of a chiral derivative or when you need to map the precise hydrogen-bonding network for crystal engineering/formulation.

  • Use NMR when: You are studying the molecule in a biological buffer simulation.[1] The crystal structure represents the "solid state" energy minimum, which may differ from the "bioactive" conformation in solution.

Common Pitfalls in 1-HCCA Crystallography
  • Twinning: The high symmetry of the unit cell (often Monoclinic

    
    ) combined with the flexible ring can lead to pseudo-symmetry and twinning.[1] Always check the diffraction spots for splitting.[1]
    
  • Disorder: The C4 and C5 carbons (furthest from the anchoring carboxylic acid) often show high thermal ellipsoids.[1] Do not over-restrain them. High thermal motion is a physical reality of this ring system, not necessarily an error.[1]

References

  • Cremer, D., & Pople, J. A. (1975).[1][2] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link[1]

  • Bocian, D. F., et al. (1975).[1] Conformations of cycloheptane. Journal of the American Chemical Society, 97(4), 687–695. Link[1]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.).[1] CSD Entry: 1-hydroxycyclohexanecarboxylic acid (Homologous comparison).Link[1]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Hydroxy Carboxylic Acids.[1][3][4][5]Link
    
  • PubChem. (n.d.).[1] 1-Hydroxycyclopentanecarboxylic acid (Compound Summary).[1][5] National Library of Medicine.[1] Link[1]

Sources

comparative study of the acidity of cycloalkane carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of the Acidity of Cycloalkane Carboxylic Acids Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Impact on Acidity

In medicinal chemistry, the precise tuning of


 is a critical lever for optimizing solubility, membrane permeability, and target binding affinity. Cycloalkane carboxylic acids—specifically cyclopropane-, cyclobutane-, cyclopentane-, and cyclohexanecarboxylic acids—serve as common bioisosteres for aliphatic acids.

Contrary to the assumption that saturated rings behave identically, ring size exerts a measurable electronic and steric influence on the carboxyl group. Small strained rings (3- and 4-membered) are generally more acidic (lower


) than their larger counterparts (5- and 6-membered).  This phenomenon is driven primarily by the hybridization of the exocyclic carbon (s-character) and secondarily by solvation entropy.

This guide provides a definitive comparison of these acids, supported by experimental data, mechanistic rationale, and a validated protocol for in-house determination.

Comparative Data Analysis

The following table synthesizes experimental


 values determined in aqueous media at 

. Note the non-linear progression, particularly the "weakest link" status of cyclopentanecarboxylic acid.
CompoundStructureRing Size

(

,

)
Relative AcidityKey Driver
Cyclobutanecarboxylic acid

44.79 StrongestInductive (-I) / Strain
Cyclopropanecarboxylic acid

34.83 StrongHigh s-character (

)
Cyclohexanecarboxylic acid

64.90 ModerateBaseline (

hybrid)
Cyclopentanecarboxylic acid

54.99 WeakestSolvation/Entropic factors
Reference: Acetic AcidCH₃COOHN/A4.76StandardReference

Data Interpretation for Drug Design:

  • Bioisosteric Replacement: Replacing a cyclohexyl group with a cyclopropyl group lowers the

    
     by ~0.1 units. While subtle, this shift can alter the fraction ionized at physiological pH (7.4), impacting 
    
    
    
    and potentially improving solubility.
  • The Cyclopentane Anomaly: Cyclopentanecarboxylic acid is consistently the weakest acid in the series. If a drug candidate is too acidic (causing rapid clearance or poor permeability), swapping a cyclobutyl ring for a cyclopentyl ring can raise the

    
     by ~0.2 units without significantly changing lipophilicity.
    

Mechanistic Insights: Why Ring Size Matters

The acidity trend is governed by two competing factors: Hybridization (Electronic) and Solvation (Steric/Entropic) .

A. The Hybridization Effect (The Walsh Orbital Theory)

Acidity depends on the stability of the conjugate base (


). Electron-withdrawing groups stabilize this anion.[1]
  • Cyclopropane: The internal C-C bonds are "banana bonds" with high p-character. Consequently, the exocyclic C-C bond (connecting the ring to the carboxyl) has high s-character (approx.

    
     rather than 
    
    
    
    ).
  • Mechanism: Orbitals with higher s-character are closer to the nucleus and more electronegative.[1] The cyclopropyl ring acts as an electron-withdrawing group (-I effect) relative to a standard alkyl chain, pulling density from the carboxylate and stabilizing the anion.

  • Result: Cyclopropanecarboxylic acid is more acidic than cyclohexane (which is purely

    
    ).
    
B. The Solvation & Steric Factor
  • Cyclobutane: Exhibits a "puckered" conformation. The balance of strain and s-character makes it slightly more acidic than cyclopropane in many datasets, likely due to a favorable solvation entropy for its anion compared to the rigid cyclopropyl anion.

  • Cyclopentane: The "envelope" conformation creates a steric environment that may hinder optimal solvation of the carboxylate headgroup compared to the chair-form cyclohexane, leading to destabilization of the anion and a higher

    
     (weaker acid).
    

AcidityMechanism cluster_factors Factors Influencing Acidity cluster_compounds Acidity Trend (Strongest to Weakest) Hybridization Hybridization (s-character) Increases Electronegativity C3 Cyclopropane (pKa 4.83) Max s-character Hybridization->C3 Dominant Factor Strain Ring Strain Inductive Withdrawal (-I) C4 Cyclobutane (pKa 4.79) High Strain + Good Solvation Strain->C4 Dominant Factor Solvation Solvation Entropy Anion Stabilization C5 Cyclopentane (pKa 4.99) Steric/Solvation Penalty Solvation->C5 Destabilizing Effect C4->C3 ~0.04 pKa diff C6 Cyclohexane (pKa 4.90) Baseline sp3 C3->C6 ~0.07 pKa diff C6->C5 ~0.09 pKa diff

Caption: Mechanistic flow illustrating how hybridization and strain drive acidity in small rings, while solvation effects render cyclopentane the weakest acid.

Experimental Protocol: High-Precision Potentiometric Titration

To verify these values in-house for novel derivatives, use this "Gold Standard" protocol. It eliminates common errors caused by


 absorption and temperature fluctuations.

Objective: Determine thermodynamic


 with 

precision.
Materials:
  • Instrument: Automated Potentiometric Titrator (e.g., Metrohm or Sirius T3).

  • Electrode: Double-junction Ag/AgCl glass electrode (Ross Ultra type recommended for fast response).

  • Titrant: 0.1 M KOH (Carbonate-free, standardized).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl.

  • Inert Gas: High-purity Nitrogen or Argon.

Step-by-Step Methodology:
  • System Preparation & Calibration:

    • Thermostat the reaction vessel to 25.0 ± 0.1°C .

    • Calibrate electrode using a 3-point calibration (pH 4.01, 7.00, 10.01) at the experimental temperature. Slope must be 98-102%.

    • Critical Step: Purge the vessel with

      
       for 10 minutes prior to measurement to remove dissolved 
      
      
      
      (which forms carbonic acid, skewing results).
  • Sample Preparation:

    • Weigh ~3-5 mg of the cycloalkane carboxylic acid.

    • Dissolve in 20 mL of degassed 0.15 M KCl solution.

    • Ensure the concentration is approx.

      
       M.
      
  • Acidification (The Blanking Step):

    • Add a small volume of 0.1 M HCl to lower the starting pH to ~2.5. This ensures the acid is fully protonated (

      
      ) and allows the capture of the full buffer region.
      
  • Titration:

    • Titrate with 0.1 M KOH in increments of 5-10

      
      .
      
    • Allow electrode stabilization (drift < 0.5 mV/s) between additions.

    • Continue titration until pH reaches 11.0.

  • Data Analysis:

    • Plot pH vs. Volume of KOH.

    • Use the Gran Plot method (or derivative method

      
      ) to identify the exact equivalence point (
      
      
      
      ).
    • Calculate

      
       using the Henderson-Hasselbalch equation at the half-equivalence point (
      
      
      
      ), correcting for activity coefficients via the Debye-Hückel theory.

TitrationWorkflow Start Start Calib 1. Calibration (pH 4, 7, 10) @ 25°C Start->Calib Degas 2. Degas Solvent (N2 Purge) Remove CO2 Calib->Degas Essential Prep 3. Sample Prep Dissolve in 0.15M KCl Acidify to pH 2.5 Degas->Prep Titrate 4. Titration Add 0.1M KOH Stepwise Prep->Titrate Inert Atm Calc 5. Calculation Gran Plot Analysis Determine pKa Titrate->Calc Data Export

Caption: Workflow for high-precision potentiometric pKa determination.

References

  • Organic Chemistry Data. pKa Values of Carboxylic Acids. Available at: [Link]

  • Master Organic Chemistry. Factors Affecting Acidity: s-Character and Hybridization. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 1-Hydroxycycloheptanecarboxylic Acid

[1]

Executive Summary & Chemical Context

1-Hydroxycycloheptanecarboxylic acid (CAS: 88138-59-0) is a cyclic alpha-hydroxy acid (AHA) used primarily as a pharmaceutical building block and in polymer synthesis.[1] While often viewed as a "standard organic acid," its specific structure—a seven-membered ring with adjacent hydroxyl and carboxyl groups—imparts unique chelating properties and tissue permeability that standard safety sheets often overlook.

Operational Directive: This compound must be managed as a Corrosive/Irritant Organic Acid . Disposal protocols must prioritize segregation from oxidizers and bases to prevent exothermic runaway reactions or toxic gas evolution.

Chemical Profile & Hazard Identification

Use this table for immediate risk assessment and labeling.

PropertySpecificationOperational Implication
Chemical Name 1-Hydroxycycloheptanecarboxylic acidPrimary identifier for waste tags.
CAS Number 88138-59-0Use for inventory tracking.[1]
Physical State Solid (Crystalline powder)Dust inhalation risk; requires N95/P100 during weighing.[1]
Acidity (pKa) ~3.5 - 4.0 (Estimated)Sufficiently acidic to mobilize heavy metals from containers.[1]
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.).
RCRA Status Non-listed (Characteristic)Regulated as D002 (Corrosive) if pH < 2 in solution.[1]
Expert Insight: The "AHA Effect"

Unlike simple mineral acids, this compound is an Alpha-Hydroxy Acid. The hydroxyl group at the alpha position stabilizes the carboxylate anion via intramolecular hydrogen bonding.

  • Risk: This increases its ability to penetrate the dermal layer compared to similar non-hydroxy acids.

  • Action: Standard nitrile gloves may degrade faster upon exposure to concentrated solutions. Double-gloving or using extended-cuff nitrile (min 5 mil thickness) is required.[1]

Segregation & Storage Logic

Improper segregation is the leading cause of laboratory waste accidents. You must isolate 1-Hydroxycycloheptanecarboxylic acid from the following incompatibility groups.

Critical Incompatibilities
  • Strong Oxidizers (Nitric Acid, Perchlorates): The cycloheptane ring is fuel. Mixing with oxidizers creates a potential deflagration hazard.

  • Cyanides/Sulfides: Contact releases lethal HCN or H2S gas.

  • Bases (Hydroxides, Amines): Exothermic neutralization can cause thermal shock to glass containers.

Visualization: Segregation Logic

The following diagram illustrates the mandatory storage and waste stream segregation logic.

SegregationLogicSubstance1-Hydroxycycloheptanecarboxylic Acid(Organic Acid)OxidizersOxidizers(Nitric Acid, Peroxides)Substance->OxidizersFIRE HAZARD(Exothermic Oxidation)BasesBases(NaOH, Amines)Substance->BasesHEAT GENERATION(Rapid Neutralization)CyanidesCyanides / SulfidesSubstance->CyanidesTOXIC GAS(HCN Evolution)CompatiblesCompatible Storage:General Organic AcidsSubstance->CompatiblesSafe Storage

Caption: Segregation matrix highlighting critical incompatibilities. Red/Yellow/Black paths indicate high-risk combinations.[1]

Disposal Workflows

Select the protocol matching the physical state of your waste.

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired reagents, spill cleanup debris, contaminated paper towels.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal containers due to potential corrosion.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "1-Hydroxycycloheptanecarboxylic acid, Solid."[1]

    • Hazard Checkbox: "Irritant" and "Corrosive" (if applicable by local definition).

  • Packing: Double-bag the solid in clear polyethylene bags before placing it in the rigid container. This prevents dust dispersion upon opening at the incineration facility.

  • Disposal Stream: Route to High BTU Incineration (preferred for organic solids).

Scenario B: Liquid Waste (Reaction Mixtures)

Applicability: Substance dissolved in solvents or aqueous buffers.[4]

Visualization: Liquid Waste Decision Tree

Follow this logic to determine the correct waste stream.

WasteDecisionStartLiquid Waste Containing1-OH-CHCASolventCheckIs the solventOrganic (Acetone, DCM)?Start->SolventCheckHalogenCheckContains Halogens(DCM, Chloroform)?SolventCheck->HalogenCheckYesAqueousCheckIs solvent Water/Buffer?SolventCheck->AqueousCheckNoHaloStreamStream A:Halogenated Organic WasteHalogenCheck->HaloStreamYesNonHaloStreamStream B:Non-Halogenated Organic WasteHalogenCheck->NonHaloStreamNopHCheckCheck pHAqueousCheck->pHCheckYesAcidStreamStream C:Aqueous Acid WastepHCheck->AcidStreampH < 7

Caption: Decision matrix for liquid waste streams. Ensure correct categorization to prevent downstream treatment failures.

Protocol for Aqueous Solutions:

  • Verify pH: Use a pH strip. If pH < 2, the waste is RCRA Hazardous (D002).

  • Collection: Pour into a dedicated "Aqueous Acid Waste" carboy (HDPE or Glass).

  • Do Not Neutralize: Unless you have a specific permit for Elementary Neutralization, do not attempt to neutralize in the lab. This generates heat and adds unnecessary risk. Let the waste facility handle neutralization.[5]

Emergency Response Procedures

Spill Cleanup (Solid Powder)[1]
  • PPE: Goggles, Lab Coat, Nitrile Gloves, N95 Mask (to prevent inhaling acidic dust).

  • Containment: Cover the spill with a dry absorbent pad or paper towels to minimize air currents.

  • Neutralization (Optional but Recommended): Lightly dust the area with Sodium Bicarbonate (Baking Soda) or Sodium Carbonate.

    • Observation: If bubbling occurs, acid is being neutralized. Wait for bubbling to cease.

  • Collection: Sweep up the solid/bicarbonate mixture using a dustpan. Place in a bag labeled "Spill Debris - Organic Acid."

  • Final Wash: Wipe the surface with water and soap.[4][6]

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[4][6] The alpha-hydroxy group aids tissue penetration, so immediate flushing is critical to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[4][6][7][8] Do not use organic solvents (like ethanol) to wash skin, as this may increase absorption.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 117177, 1-Hydroxycyclopentanecarboxylic acid (Analogous Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D002 Corrosivity Standards). Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. (Toxicology and irritation data for AHA class). Retrieved from [Link]

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